MitoTEMPO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H35ClN2O2P |
|---|---|
Molecular Weight |
510.0 g/mol |
InChI |
InChI=1S/C29H34N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23H,20-22H2,1-4H3;1H |
InChI Key |
WKKFJIJNGHNQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
MitoTEMPO: A Technical Guide to its Mechanism of Action in Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial dysfunction, a hallmark of numerous pathologies, is intrinsically linked to the excessive production of reactive oxygen species (ROS), particularly mitochondrial superoxide (B77818) (O₂•⁻). This overabundance of ROS inflicts damage upon mitochondrial components, impairs cellular respiration, and can initiate apoptotic cell death. MitoTEMPO, a mitochondria-targeted antioxidant, has emerged as a promising therapeutic agent due to its specific accumulation within the mitochondria and its potent superoxide dismutase (SOD) mimetic activity. This technical guide provides an in-depth analysis of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its engagement with cellular signaling pathways.
Core Mechanism of Action
This compound's efficacy stems from its unique chemical structure, which combines a piperidine (B6355638) nitroxide (TEMPO) moiety with a lipophilic triphenylphosphonium (TPP⁺) cation.[1][2] The positively charged TPP⁺ facilitates the molecule's accumulation several hundred-fold within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[3] Once localized, the TEMPO component acts as a potent SOD mimetic, catalyzing the dismutation of superoxide into hydrogen peroxide (H₂O₂) and oxygen.[2][4] This targeted neutralization of superoxide at its primary site of production prevents downstream oxidative damage and restores mitochondrial homeostasis.
Quantitative Effects on Mitochondrial Parameters
The administration of this compound has been shown to elicit significant, quantifiable improvements in key indicators of mitochondrial health. The following tables summarize the dose-dependent effects of this compound across various experimental models.
| Parameter | Cell/Tissue Model | This compound Concentration | Observed Effect | Reference(s) |
| Mitochondrial Superoxide | Bovine Oocytes | 1.00 µM | Significant reduction in intracellular ROS levels. | [5] |
| Cardiomyocytes | 25 nmol/l | Prevented high glucose-induced mitochondrial superoxide generation. | [6] | |
| Sepsis Mouse Model | 10 mg/kg | Reduced mitochondrial superoxide generation. | [7] | |
| Mitochondrial Membrane Potential | SH-SY5Y Neuroblastoma Cells | 50 and 100 µM | Improved mitochondrial membrane potential following glutamate-induced toxicity. | [4] |
| Bull Semen | 80 µM | Increased mitochondrial membrane potential. | [7] | |
| Cellular ATP Levels | Noise-Exposed Rat Cochleae | 1 mg/kg | Significantly restored ATP levels. | [8] |
| ATP-Depleted Renal Epithelial Cells | 1-1000 nM | Reduced ATP depletion-induced cytotoxicity in a dose-dependent manner. | [9] | |
| SOD Activity | SH-SY5Y Neuroblastoma Cells | 50 and 100 µM | Restored SOD activity to 76.78% and 98.12%, respectively. | [4] |
| LPS-Induced Sepsis Mice | Not Specified | Significantly increased SOD activity. | [10] |
Key Signaling Pathways Modulated by this compound
This compound's primary action of quenching mitochondrial superoxide has cascading effects on various downstream signaling pathways implicated in cell survival and death. By mitigating oxidative stress, this compound can prevent the activation of pro-apoptotic pathways and promote cell survival.
Experimental Protocols
Measurement of Mitochondrial Superoxide using MitoSOX Red
Principle: MitoSOX Red is a cell-permeant fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.[11][12][13][14]
Methodology:
-
Cell Preparation: Seed cells in a suitable culture vessel (e.g., 6-well plate, glass-bottom dish) and culture to the desired confluency.
-
Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[12] Immediately before use, dilute the stock solution to a final working concentration of 500 nM to 5 µM in a suitable buffer such as Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.[11][12]
-
Cell Staining:
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[11]
-
Washing: Gently wash the cells three times with pre-warmed buffer.[11]
-
Analysis:
Assessment of Mitochondrial Membrane Potential using JC-1
Principle: JC-1 is a ratiometric fluorescent dye that exists as green-fluorescent monomers at low mitochondrial membrane potential and forms red-fluorescent "J-aggregates" at high mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[16][17][18][19][20]
Methodology:
-
Cell Preparation: Culture cells as described for the MitoSOX Red assay. Include positive (e.g., treated with CCCP, a mitochondrial uncoupler) and negative controls.[17]
-
Reagent Preparation: Prepare a 200 µM stock solution of JC-1 in DMSO. Create a working solution by diluting the stock to 1-10 µM in cell culture medium.[16]
-
Cell Staining: Replace the culture medium with the JC-1 working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.[16][17]
-
Washing (Optional but Recommended): Rinse cells with a pre-warmed assay buffer.[16]
-
Analysis:
-
Fluorescence Microscopy: Observe cells using standard FITC (for green monomers) and Rhodamine (for red aggregates) filters.[16]
-
Flow Cytometry: Analyze cells using 488 nm excitation and detect green fluorescence in the FL1 channel and orange-red fluorescence in the FL2 channel.[16]
-
Plate Reader: Measure red fluorescence (Ex/Em = ~540/590 nm) and green fluorescence (Ex/Em = ~485/535 nm).[17]
-
Quantification of Cellular ATP Levels using a Luciferase-Based Assay
Principle: This bioluminescent assay is based on the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which produces light. The amount of light emitted is directly proportional to the cellular ATP concentration.[21][22][23][24][25]
Methodology:
-
Cell Preparation: Seed a known number of cells (typically 10³-10⁴) in a luminometer-compatible plate.
-
Reagent Preparation: Prepare the ATP detection cocktail containing ATP assay buffer, D-luciferin, and firefly luciferase according to the manufacturer's instructions.[21][22]
-
Cell Lysis:
-
Luminescence Reaction: Add the ATP detection cocktail to the cell lysate.
-
Measurement: Immediately measure the luminescence using a luminometer.[21]
-
Quantification: Generate a standard curve using known concentrations of ATP to determine the ATP concentration in the experimental samples.[21]
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines a typical experimental workflow for assessing the protective effects of this compound against a mitochondrial insult.
Conclusion
This compound represents a highly specific and effective tool for combating mitochondrial dysfunction driven by superoxide-mediated oxidative stress. Its targeted action within the mitochondria allows for the direct mitigation of a primary driver of cellular damage in a wide range of diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to investigate and harness the therapeutic potential of this compound. As research into mitochondrial medicine advances, the precise and targeted approach offered by molecules like this compound will undoubtedly play a crucial role in the development of novel therapies for a multitude of debilitating conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of this compound to the maturation medium improves in vitro maturation competence of bovine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. apexbt.com [apexbt.com]
- 13. 2.2. Measurement of mitochondrial superoxide generation [bio-protocol.org]
- 14. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. 101.200.202.226 [101.200.202.226]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. chem-agilent.com [chem-agilent.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. sm.unife.it [sm.unife.it]
- 24. ATP assay [protocols.io]
- 25. ATP Cell Viability Luciferase Assay | SCT149 [merckmillipore.com]
MitoTEMPO: A Technical Guide to its Role in Scavenging Mitochondrial Superoxide Radicals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MitoTEMPO is a mitochondria-targeted antioxidant designed to specifically scavenge superoxide (B77818) radicals at their primary site of production within the cell. Comprising a piperidine (B6355638) nitroxide (TEMPO) moiety coupled with a lipophilic triphenylphosphonium (TPP⁺) cation, this compound readily permeates mitochondrial membranes and accumulates within the mitochondrial matrix.[1][2][3] Its superoxide dismutase (SOD) mimetic activity allows it to catalytically convert superoxide into less reactive species, thereby mitigating mitochondrial oxidative stress implicated in a wide range of pathologies.[1][4][5][6] This guide provides a comprehensive overview of this compound's mechanism of action, quantitative efficacy, relevant experimental protocols, and its influence on key signaling pathways.
Core Mechanism of Action: Mitochondrial Superoxide Scavenging
This compound's efficacy stems from its unique chemical structure. The TPP⁺ cation facilitates its accumulation within the mitochondria, driven by the negative mitochondrial membrane potential.[1] Once localized, the TEMPO moiety acts as a potent SOD mimetic, catalyzing the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[5][6][7] This process is a cyclical redox reaction where the nitroxide radical is reduced by superoxide and subsequently regenerated.
The primary role of this compound is to alleviate the burden of superoxide, a major reactive oxygen species (ROS) produced as a byproduct of the electron transport chain.[8] By reducing mitochondrial superoxide levels, this compound helps to prevent downstream oxidative damage to mitochondrial DNA, proteins, and lipids, thereby preserving mitochondrial function.[9][10]
Quantitative Efficacy of this compound
The superoxide scavenging activity of this compound has been quantified in various studies. The following table summarizes key quantitative data regarding its efficacy.
| Parameter | Value | Species/System | Reference |
| IC₅₀ for Superoxide Scavenging | 10 µM | Xanthine/Xanthine Oxidase Assay | [8] |
| Rate Constant for reaction with O₂⁻ | 3.7 x 10⁵ M⁻¹s⁻¹ | Electron Spin Resonance (ESR) with EMPO spin trap | [8] |
| Mitochondrial Accumulation | Several hundred-fold compared to cytoplasm | Driven by membrane potential | [1] |
Experimental Protocols
General Protocol for Cell Culture Experiments with this compound
This protocol outlines a typical workflow for treating cultured cells with this compound to investigate its effects on cellular stress.
References
- 1. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound = 98 HPLC 1334850-99-5 [sigmaaldrich.com]
- 4. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria-targeted antioxidant this compound protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondria Specific Antioxidant, this compound, Modulates Cd Uptake and Oxidative Response of Soybean Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of MitoTEMPO
An In-depth Technical Guide to MitoTEMPO for Researchers and Drug Development Professionals
Introduction
This compound, or (2-(2,2,6,6-tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl)triphenylphosphonium chloride, is a novel mitochondria-targeted antioxidant. It has garnered significant attention in the scientific community for its ability to selectively scavenge mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818).[1][2] This property makes it a valuable tool for investigating the role of mitochondrial oxidative stress in a wide array of pathologies and a promising therapeutic candidate for diseases where such stress is a key etiological factor.[3][4]
This guide provides a comprehensive overview of this compound's chemical structure, properties, mechanism of action, and its role in significant cellular signaling pathways. It also includes a compilation of quantitative data from various studies and detailed experimental protocols for its application in both in vivo and in vitro models.
Chemical Structure and Properties
This compound is a hybrid molecule synthesized by combining the nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a triphenylphosphonium (TPP⁺) cation through an amide linkage.[5] The TPP⁺ cation is lipophilic and readily penetrates cell membranes, leading to its accumulation within the mitochondria, driven by the large mitochondrial membrane potential.[5] This targeted delivery system concentrates the antioxidant moiety at a primary site of cellular ROS production.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₃₅ClN₂O₂P | [2][6] |
| Molecular Weight | 510.03 g/mol | [2][6] |
| CAS Number | 1334850-99-5 | [2] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [7] |
| Solubility | DMSO: 255 mg/mL (499.97 mM) | [8] |
| H₂O: 60 mg/mL (117.64 mM) | [8] | |
| Ethanol | [9] |
Mechanism of Action
This compound functions as a superoxide dismutase (SOD) mimetic.[2][10] The TEMPO moiety is responsible for scavenging superoxide (O₂•⁻) and other alkyl radicals.[1] This catalytic cycle involves the conversion of superoxide to either oxygen (O₂) or hydrogen peroxide (H₂O₂), which can be further detoxified by other cellular enzymes like catalase.[10] The TPP⁺ cation ensures that this antioxidant activity is localized within the mitochondrial matrix, where it can effectively mitigate oxidative damage at its source.[5]
Involvement in Cellular Signaling Pathways
This compound's ability to modulate mitochondrial ROS levels allows it to influence a variety of downstream signaling pathways implicated in cell survival, apoptosis, and inflammation.
ERK1/2 Signaling in Diabetic Cardiomyopathy
In the context of diabetic cardiomyopathy, high glucose levels induce mitochondrial superoxide generation, leading to increased oxidative stress.[1] This activates the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is implicated in pathological cardiac changes. This compound prevents this by scavenging mitochondrial superoxide, thereby inhibiting the downstream activation of ERK1/2 and reducing apoptosis and hypertrophy in cardiomyocytes.[1]
PI3K/Akt/mTOR and Autophagy Signaling in Neuroprotection
In neuroblastoma cells, glutamate-induced cytotoxicity is associated with excessive mitochondrial ROS, which can trigger excessive autophagy and lead to cell death. This compound provides neuroprotection by not only scavenging ROS but also by modulating the PI3K/Akt/mTOR signaling pathway.[11] By preserving this pathway's activity, which is typically suppressed by oxidative stress, this compound inhibits excessive autophagic flux, thereby promoting neuronal survival.[11]
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous studies across different models. The following table summarizes key findings.
Table 2: Summary of Quantitative Effects of this compound
| Model System | Condition | This compound Dose/Conc. | Measured Parameter | Result | Reference(s) |
| Mouse Model | Diabetic Cardiomyopathy | 0.7 mg/kg/day (i.p.) | Mitochondrial ROS Generation | Abolished increase | [1][12] |
| 0.7 mg/kg/day (i.p.) | Protein Carbonyl Content | Prevented increase | [1][12] | ||
| Mouse Model | Acetaminophen (B1664979) (APAP) Hepatotoxicity | 20 mg/kg (i.p.) | Plasma ALT at 6h | ~70% reduction vs. APAP alone | [5] |
| 20 mg/kg (i.p.) | GSSG-to-GSH ratio | Significantly lowered | [5] | ||
| Mouse Model | Noise-Induced Hearing Loss | 10 mg/kg/day (i.p.) | DHE Fluorescence (ROS) | Significantly reduced | [3] |
| Rat Model | Neuropathic Pain (CCI) | 0.7 mg/kg/day (i.p.) | Paw Withdrawal Threshold | Significantly increased | [13] |
| 0.7 mg/kg/day (i.p.) | Serum SOD Activity | Significantly increased | [13] | ||
| SH-SY5Y Cells | Glutamate-induced toxicity | 50-100 µM | Cell Viability | Significantly increased | [11] |
| Cardiomyocytes | High Glucose (30 mmol/l) | 25 nmol/l | Mitochondrial Superoxide | Prevented increase | [1] |
| Mouse Model | Burn Injury | 0.7 mg/kg (i.p.) | Cardiac Mitochondria H₂O₂ | 85% decrease vs. burn alone | [14] |
| 0.7 mg/kg (i.p.) | Cardiac MnSOD Activity | 72% increase vs. burn alone | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for in vivo and in vitro applications of this compound.
In Vivo Protocol: Acetaminophen-Induced Hepatotoxicity in Mice
This protocol is adapted from studies investigating the protective effects of this compound against drug-induced liver injury.[5][15]
-
Animal Model: Use male C57BL/6J mice, fasted overnight before the experiment.
-
Induction of Hepatotoxicity: Administer 300 mg/kg of acetaminophen (APAP), dissolved in warm sterile saline, via intraperitoneal (i.p.) injection.
-
This compound Preparation: Dissolve this compound in sterile saline to a final concentration for a 10 ml/kg injection volume (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a 0.5 mg/mL solution).
-
Treatment Administration: At 1.5 hours post-APAP injection, administer the prepared this compound solution (e.g., 10 or 20 mg/kg) via i.p. injection. A vehicle control group should receive saline only.
-
Sample Collection: At designated time points (e.g., 3, 6, or 12 hours post-APAP), euthanize mice. Collect blood via cardiac puncture for plasma alanine (B10760859) aminotransferase (ALT) analysis. Perfuse the liver with saline and collect tissue samples for histology (H&E staining), western blotting (e.g., for JNK, Bax), and oxidative stress assays (e.g., GSSG, nitrotyrosine).
In Vitro Protocol: Assessment of Mitochondrial ROS in Cultured Cells
This protocol details the use of this compound and the fluorescent probe MitoSOX™ Red to measure mitochondrial superoxide in cultured cells.[1][4][16]
-
Cell Culture: Plate cells (e.g., cardiomyocytes or SH-SY5Y neuroblastoma cells) in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10-100 µM) or a vehicle control. Incubate for 1-2 hours at 37°C.
-
Induction of Oxidative Stress: Add the stress-inducing agent (e.g., high glucose, rotenone, or lipopolysaccharide) to the wells and co-incubate with this compound for the desired duration (e.g., 1 to 24 hours).
-
MitoSOX™ Red Staining:
-
Prepare a 5 µM working solution of MitoSOX™ Red mitochondrial superoxide indicator in warm Hanks' Balanced Salt Solution (HBSS).
-
Remove the medium from the cells and wash once with warm HBSS.
-
Add the MitoSOX™ working solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells three times with warm HBSS.
-
Immediately analyze the cells using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence plate reader.
-
Quantify the mean fluorescence intensity and normalize the treatment groups to the vehicle-treated control group.
-
Conclusion
This compound is a potent and specific tool for the study and potential treatment of pathologies driven by mitochondrial oxidative stress. Its unique chemical structure allows for targeted delivery to the primary site of ROS production, offering a significant advantage over non-targeted antioxidants.[17] The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations, paving the way for new insights into disease mechanisms and novel therapeutic strategies.
References
- 1. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C29H35ClN2O2P | CID 139269842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of mito-TEMPO, a mitochondria-targeted antioxidant, in rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Core Function of MitoTEMPO's Triphenylphosphonium (TPP+) Cation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of MitoTEMPO, a mitochondria-targeted antioxidant, with a core focus on the function of its triphenylphosphonium (TPP+) cation. This compound has emerged as a critical tool in the study of mitochondrial oxidative stress and its role in a plethora of pathologies. Its efficacy is intrinsically linked to the TPP+ moiety, which directs the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) antioxidant to the mitochondrial matrix. This guide will dissect the mechanism of TPP+-mediated mitochondrial targeting, present quantitative data on this compound's effects, provide detailed experimental protocols for its use, and visualize the key signaling pathways it modulates.
The Triphenylphosphonium (TPP+) Cation: A Mitochondrial GPS
The primary role of the TPP+ cation in this compound is to act as a highly efficient targeting moiety, delivering the TEMPO antioxidant specifically to the mitochondria.[1][2][3] This targeted delivery is crucial for mitigating the detrimental effects of mitochondrial reactive oxygen species (ROS) at their source. The mechanism of TPP+-mediated mitochondrial accumulation is a multi-step process driven by the electrochemical gradients across cellular membranes.
Mechanism of Mitochondrial Targeting:
-
Plasma Membrane Permeation: The TPP+ cation is lipophilic, allowing it to readily pass through the plasma membrane of the cell.[4] The negative membrane potential of the cell interior relative to the exterior (-30 to -60 mV) facilitates an initial 5- to 10-fold accumulation of the TPP+-conjugated molecule within the cytoplasm.
-
Mitochondrial Accumulation: The key to the specific and high-level accumulation of TPP+-conjugates within the mitochondria lies in the substantial mitochondrial membrane potential (ΔΨm), which is approximately -150 to -180 mV (negative inside the matrix). This strong negative potential acts as an electrophoretic force, driving the positively charged TPP+ cation and its cargo (TEMPO) from the cytoplasm into the mitochondrial matrix.[1][2] This process is governed by the Nernst equation, which describes the distribution of an ion across a permeable membrane. The result is a remarkable concentration of the TPP+-conjugate within the mitochondria, estimated to be 100- to 1000-fold higher than in the cytoplasm.[5][6]
This highly efficient, targeted delivery system ensures that the antioxidant payload of this compound is concentrated precisely where mitochondrial ROS are generated, maximizing its therapeutic potential while minimizing off-target effects.
Quantitative Data on this compound's Efficacy
The following tables summarize the effective concentrations and observed effects of this compound from various published studies, providing a quantitative overview of its biological activity.
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Type | Application | Recommended Concentration | Incubation Time | Observed Effect | Reference(s) |
| SH-SY5Y (Human Neuroblastoma) | Neuroprotection against rotenone-induced toxicity | 10 - 1000 µM | Pre-treatment for 2h, then co-treatment | Reduced apoptosis and decreased ROS levels. | [1] |
| SH-SY5Y (Human Neuroblastoma) | Protection against glutamate-induced cytotoxicity | 50 - 100 µM | 24 hours | Increased cell viability and reduced LDH release.[7] | [7] |
| LLC-PK1 (Porcine Kidney Epithelial) | Protection against ATP depletion-induced cytotoxicity | 1 - 1000 nM | Not specified | Dose-dependent reduction in cytotoxicity and caspase-3 activation. | [1] |
| B16-F0 (Mouse Melanoma) | Inhibition of cell growth | 5 - 50 nM | 24 hours | Decreased cell number and induced apoptosis.[3] | [3] |
| NRK-52E (Rat Kidney Epithelial) | Protection against oxalate-induced injury | 10 µM | Pre-treatment for 1 hour | Increased cell viability, decreased LDH and MDA release.[6] | [6] |
| Porcine Embryos | Improvement of development competence | 0.1 µM | Not specified | Increased blastocyst formation rate.[8] | [8] |
| Adult Cardiomyocytes | Inhibition of high glucose-induced cell death | 25 nM | 24 hours | Prevented cell death and inhibited mitochondrial superoxide (B77818) generation. | [9] |
Table 2: Quantitative Effects of this compound on Mitochondrial and Cellular Parameters
| Parameter | Cell/Animal Model | Treatment Conditions | Quantitative Effect | Reference(s) |
| Mitochondrial Accumulation | Bovine Aortic Endothelial Cells | 1 µM this compound for 1 hour | ~15 µM concentration in mitochondria (~15-fold accumulation) | [10] |
| Cell Viability (MTT Assay) | SH-SY5Y cells | 100 µM glutamate (B1630785) +/- 50 µM this compound for 24h | Restored cell viability to ~83% | [7] |
| Cell Viability (MTT Assay) | SH-SY5Y cells | 100 µM glutamate +/- 100 µM this compound for 24h | Restored cell viability to ~94% | [7] |
| Mitochondrial Superoxide (MitoSOX) | IL-13 treated respiratory epithelial cells | IL-13 +/- this compound | Significantly reduced IL-13-induced increase in ROS. | [11] |
| ATP Levels | Oxalate-treated NRK-52E cells | 700 µM oxalate (B1200264) +/- 10 µM this compound for 3h | Significantly increased ATP levels compared to oxalate alone. | [6] |
| Serum ALT (liver injury marker) | Acetaminophen-treated mice | 400 mg/kg APAP +/- 5-20 mg/kg Mito-T 1h post-APAP | Dose-dependently suppressed the increase in serum ALT. | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.[1]
-
Add a cytotoxic agent if investigating protective effects, and co-incubate with this compound for the desired time (e.g., 24 or 48 hours).
-
After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used.
-
Calculate cell viability as a percentage of the control group.
Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)
This protocol measures mitochondrial superoxide levels in live cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MitoSOX™ Red mitochondrial superoxide indicator (5 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells and treat with this compound and/or a stress-inducing agent. A pre-incubation of at least 30-60 minutes with this compound is recommended.[13]
-
Remove the medium and wash the cells once with warm HBSS.[1]
-
Load the cells with 2.5-5 µM MitoSOX Red in HBSS and incubate for 10-30 minutes at 37°C, protected from light.[1][14]
-
Wash the cells three times with warm HBSS.[1]
-
Immediately analyze the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence plate reader.[6]
-
Quantify the fluorescence intensity and normalize to the control group.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This protocol assesses changes in mitochondrial membrane potential (ΔΨm). JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
DMSO
-
PBS or assay buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture and treat cells with this compound and/or a compound that alters ΔΨm. Include a positive control for depolarization (e.g., CCCP or FCCP).[5]
-
Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.[5]
-
Remove the culture medium and add the JC-1 working solution. Incubate for 15-30 minutes at 37°C, protected from light.[5]
-
Wash the cells once or twice with pre-warmed PBS or assay buffer.[5]
-
Resuspend the cells in a suitable buffer for analysis.
-
Analyze the cells by flow cytometry (detecting green fluorescence in the FITC channel and red fluorescence in the PE channel) or fluorescence microscopy.[5]
-
The ratio of red to green fluorescence is used as a measure of mitochondrial polarization.
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing changes in protein expression and phosphorylation in signaling pathways, such as PI3K/Akt/mTOR, after this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells and treat with this compound and/or a stimulus.
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[1]
-
Determine the protein concentration of each lysate.[15]
-
Normalize protein concentrations and denature by boiling in Laemmli sample buffer.[15]
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[1]
-
Quantify the band intensities and normalize to a loading control.
Signaling Pathways Modulated by this compound
This compound, by scavenging mitochondrial ROS, can significantly impact various cellular signaling pathways that are sensitive to redox state.
PI3K/Akt/mTOR Pathway
Mitochondrial ROS can suppress the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival, growth, and proliferation, and an inhibitor of autophagy.[16] By reducing mitochondrial superoxide, this compound can lead to the activation of this pro-survival pathway.[7]
Intrinsic Apoptosis Pathway
Excessive mitochondrial ROS can lead to mitochondrial dysfunction, including the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates the caspase cascade, leading to programmed cell death (apoptosis). By scavenging mitochondrial superoxide, this compound can prevent these events and inhibit apoptosis.[1]
HIF-1α and Metabolic Reprogramming
In some cancer cells, mitochondrial ROS can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes a shift towards glycolytic metabolism (the Warburg effect). By scavenging mitochondrial superoxide, this compound can lead to the destabilization of HIF-1α, thereby inhibiting glycolysis and promoting a more oxidative metabolic phenotype, which can be detrimental to cancer cell survival.[7]
Conclusion
The triphenylphosphonium cation is the cornerstone of this compound's efficacy, enabling the targeted delivery of the TEMPO antioxidant to the site of mitochondrial ROS production. This targeted approach, supported by a wealth of quantitative data, has established this compound as an invaluable tool for researchers and drug developers. The detailed experimental protocols provided in this guide offer a practical framework for its application in the laboratory. By understanding the intricate interplay between this compound and key cellular signaling pathways, the scientific community can continue to unravel the complex role of mitochondrial oxidative stress in health and disease, paving the way for novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Does Scavenging of Mitochondrial Superoxide Attenuate Cancer Prosurvival Signaling Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mito-TEMPO improves development competence by reducing superoxide in preimplantation porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial-Targeted Antioxidant Therapy Decreases Transforming Growth Factor-β–Mediated Collagen Production in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Intracellular Localization, Accumulation, and Analysis of MitoTEMPO
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Mitochondrial Targeting
MitoTEMPO is a mitochondria-targeted antioxidant designed to specifically scavenge mitochondrial superoxide (B77818).[1][2] Its structure comprises two key moieties: the antioxidant piperidine (B6355638) nitroxide (TEMPO) and a lipophilic triphenylphosphonium (TPP) cation.[2][3][4] The positive charge of the TPP cation facilitates its passage across lipid bilayers and drives its accumulation within the mitochondria, which have a significant negative membrane potential. This targeted delivery allows this compound to accumulate several hundred-fold within the mitochondrial matrix compared to the cytoplasm, concentrating its potent superoxide scavenging activity at a primary site of reactive oxygen species (ROS) production.[1][2][5]
Mitochondrial dysfunction and the resultant oxidative stress are implicated in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders like Alzheimer's and Parkinson's, and kidney and liver damage.[2] By directly neutralizing superoxide at its source, this compound serves as a powerful tool to investigate the role of mitochondrial ROS in disease and as a potential therapeutic agent.[5][6]
Intracellular Localization and Quantitative Accumulation
The efficacy of this compound is directly related to its ability to concentrate within mitochondria. Studies have quantified its distribution across cellular compartments, confirming its targeted accumulation.
Quantitative Data on this compound Distribution
The following table summarizes quantitative findings on the accumulation of this compound in various cellular and tissue compartments.
| Cell/Tissue Type | Experimental Condition | Extracellular Conc. | Cytoplasmic Conc. | Mitochondrial Conc. | Fold Accumulation (Mito/Extra) | Reference |
| Bovine Aortic Endothelial Cells | 1 µmol/L this compound for 1 hour | 1 µmol/L (in media) | ~3 µmol/L | ~15 µmol/L | ~15x | [7] |
| Rat Cochlea (Perilymph) | 1 mg/kg i.p. injection, measured after 15 min | N/A | N/A | 18.541 µg/kg | N/A | [8] |
| General (stated principle) | Driven by mitochondrial membrane potential | - | - | - | Several hundred-fold | [1][2][5] |
Experimental Protocols
Accurate assessment of this compound's localization and its effects on mitochondrial ROS requires specific and robust methodologies.
Protocol: Quantification of this compound by LC-MS/MS
This protocol is adapted from methodologies used to detect this compound in tissue samples and can be applied to subcellular fractions.[8]
Objective: To quantify the concentration of this compound in isolated mitochondria and cytoplasm.
Workflow Diagram:
Caption: Workflow for this compound quantification via LC-MS/MS.
Methodology:
-
Cell Culture and Treatment: Plate and culture cells to desired confluency. Treat with this compound at the desired concentration and duration (a 1-hour pre-treatment is often recommended for accumulation).[9]
-
Subcellular Fractionation:
-
Harvest cells and wash with PBS.
-
Use a mitochondrial isolation kit (or Dounce homogenization followed by differential centrifugation) to separate the mitochondrial and cytosolic fractions. A detailed protocol for mitochondrial isolation can be found in the literature.[10]
-
-
Sample Preparation: [8]
-
To a known volume or protein mass of the mitochondrial or cytosolic fraction, add 100 µl of ice-cold methanol to precipitate proteins.
-
Vortex the sample vigorously.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
Chromatographic Separation: [8]
-
LC System: Agilent Triple Quadrupole LC/MS (or equivalent).
-
Column: Agilent C18 column (e.g., 100 × 2.1 mm, 3 μm particle size).
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Mobile Phase A: 0.1% (v/v) formic acid in 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-15 min: 95% A, 5% B.
-
15-17 min: 20% A, 80% B.
-
17-20 min: 100% A.
-
-
-
MS/MS Detection: [8]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Source Temperature: 500°C.
-
Detection: Monitor for the parent ion with a mass-to-charge ratio (m/z) corresponding to this compound (e.g., 474.2 for the parent ion after losing its chloride counter-ion).
-
-
Quantification: Generate a standard curve using known concentrations of a this compound standard to quantify the concentration in the samples.
Protocol: Measurement of Mitochondrial Superoxide with MitoSOX Red
MitoSOX Red is a cell-permeant fluorogenic dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[11] This protocol details its use with flow cytometry for high-throughput quantitative analysis.
Objective: To quantify changes in mitochondrial superoxide levels in live cells following treatment.
Workflow Diagram:
Caption: Workflow for mitochondrial superoxide detection by flow cytometry.
Methodology:
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of anhydrous DMSO.[11] Store protected from light at -20°C.
-
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and grow to the desired density.
-
Pre-treat cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Introduce the oxidative stressor (e.g., high glucose, Antimycin A) for the desired duration.[12]
-
-
MitoSOX Staining:
-
Cell Harvesting:
-
Gently wash the cells twice with pre-warmed buffer (e.g., PBS or HBSS).[11]
-
Harvest the cells using trypsinization.
-
Neutralize trypsin with medium containing FBS and centrifuge to pellet the cells.
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Calculate the relative fluorescence intensity compared to the control group to quantify the fold-increase in mitochondrial superoxide.
-
Signaling Pathways Modulated by this compound
By scavenging mitochondrial superoxide, this compound influences downstream signaling cascades that are sensitive to the cellular redox state. Its application has been shown to modulate pathways involved in cell survival, inflammation, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and autophagy. In the context of glutamate-induced neurotoxicity, excessive mitochondrial ROS can suppress this pathway, leading to increased autophagic cell death. This compound has been shown to counteract this effect.[15]
Signaling Diagram:
References
- 1. This compound = 98 HPLC 1334850-99-5 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-targeted antioxidant this compound protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing Mitochondrial Redox Status by Flow Cytometric Methods: Vascular Response to Fluid Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
MitoTEMPO: A Targeted Approach to Combating Mitochondrial Oxidative Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key pathological driver in a multitude of diseases. Mitochondria, the primary sites of cellular respiration, are also the main source of endogenous ROS. The overproduction of mitochondrial ROS (mtROS) can lead to cellular damage and has been implicated in conditions ranging from neurodegenerative diseases and cardiovascular disorders to metabolic syndrome and aging. MitoTEMPO, a mitochondria-targeted antioxidant, has emerged as a powerful tool to specifically address the detrimental effects of mtROS. This technical guide provides a comprehensive overview of the core mechanisms by which this compound protects against oxidative stress, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanism of Action: Scavenging Superoxide (B77818) at its Source
This compound, chemically known as (2-(2,2,6,6-tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl)triphenylphosphonium chloride, is a novel antioxidant engineered for targeted delivery to mitochondria.[1][2] Its unique structure comprises two key functional components: a triphenylphosphonium (TPP) cation and a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety.[2][3] The positively charged TPP cation facilitates the molecule's accumulation within the negatively charged mitochondrial matrix, a process driven by the mitochondrial membrane potential.[2][4] This targeted delivery allows for a high concentration of the antioxidant at the primary site of ROS production, enhancing its efficacy while minimizing off-target effects.[1][5]
The antioxidant activity of this compound resides in its TEMPO moiety, which is a potent superoxide dismutase (SOD) mimetic.[1][4][6] It effectively scavenges superoxide radicals (O₂•⁻), a primary ROS generated during cellular respiration, and converts them into less reactive species.[4][7] In addition to its superoxide scavenging properties, this compound has also been shown to possess alkyl radical scavenging capabilities.[1] By neutralizing these harmful radicals at their source, this compound prevents downstream oxidative damage to mitochondrial components, such as lipids, proteins, and mitochondrial DNA (mtDNA), thereby preserving mitochondrial function and overall cellular health.[2][8]
Diagram of this compound's Structure and Targeting Mechanism
References
- 1. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria Specific Antioxidant, this compound, Modulates Cd Uptake and Oxidative Response of Soybean Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mito-TEMPO (hydrate) | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria-targeted antioxidant this compound protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
MitoTEMPO in models of cardiac dysfunction and heart failure
An In-depth Technical Guide on MitoTEMPO in Models of Cardiac Dysfunction and Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Engine of Cardiac Pathology
Mitochondrial dysfunction, characterized by excessive reactive oxygen species (ROS) production, is a central pathogenic mechanism in various forms of cardiac dysfunction, including diabetic cardiomyopathy, heart failure, and ischemia-reperfusion injury. The mitochondria, while essential for cellular energy production, can become a primary source of damaging oxidative stress, leading to cardiomyocyte death, adverse cardiac remodeling, and impaired contractility.
This compound, a mitochondria-targeted antioxidant, has emerged as a critical investigational tool and potential therapeutic agent. It is designed to selectively accumulate within the mitochondrial matrix, the primary site of ROS generation, where it effectively scavenges superoxide (B77818) radicals. This targeted approach offers a significant advantage over general antioxidants, which have often failed in clinical trials, potentially due to their inability to reach the subcellular source of oxidative stress. This guide provides a comprehensive technical overview of this compound's application in preclinical models of cardiac disease, focusing on quantitative outcomes, detailed experimental methodologies, and the core signaling pathways involved.
**Mechanism of Action
This compound is a compound that combines a piperidine (B6355638) nitroxide (TEMPO), which has superoxide dismutase (SOD) mimetic properties, with a triphenylphosphonium (TPP+) cation. The lipophilic TPP+ cation allows the molecule to easily cross lipid bilayers and accumulate several hundred-fold within the mitochondria, driven by the negative mitochondrial membrane potential. Once inside, the TEMPO moiety scavenges superoxide, mitigating oxidative damage at its source.
Quantitative Data from Preclinical Models
The efficacy of this compound has been demonstrated across a range of rodent models of cardiac dysfunction. The following tables summarize the quantitative data from key studies.
Table 1: this compound in Models of Diabetic Cardiomyopathy
| Animal Model | Administration Route & Dosage | Duration | Key Cardiac Function & Biomarker Findings | Reference |
| Type 1 Diabetes (Streptozotocin-induced mice) | Intraperitoneal (IP) injection; 0.7 mg/kg/day | 30 days | Inhibited mitochondrial ROS generation, prevented oxidative stress, decreased apoptosis, and reduced myocardial hypertrophy. | |
| Type 2 Diabetes (db/db mice) | Intraperitoneal (IP) injection; 0.7 mg/kg/day | 30 days | Reduced cardiomyocyte size, decreased mRNA levels of ANP and β-MHC, prevented increase in caspase-3 activity, and increased BCL-2 protein expression. |
Table 2: this compound in Models of Pressure Overload, Heart Failure, and Aging
| Animal Model | Administration Route & Dosage | Duration | Key Cardiac Function & Biomarker Findings | Reference |
| Pressure Overload Heart Failure (mouse model) | N/A | N/A | Improved cardiac function. | |
| Non-ischemic Heart Failure (guinea pig model) | N/A | 4 weeks | Abolished sudden cardiac death (SCD) (from 65% to 0%), decreased PVC burden, and reduced dispersion of repolarization. | |
| Cardiac Aging (old mice, 70 weeks) | Subcutaneous (s.c.) minipump; 180 µg/kg/day | 28 days | Improved left ventricular ejection fraction from 48% to 62%; decreased superoxide and NADPH oxidase activity; restored coronary artery vasodilation. | |
| Right Ventricular Pressure Overload (PAB mouse model) | Subcutaneous (s.c.) minipump; 0.7 mg/kg/day | 6 weeks | Significantly improved systolic RV function. |
Table 3: this compound in Models of Ischemia-Reperfusion and Other Injuries
| Animal Model | Administration Route & Dosage | Duration | Key Cardiac Function & Biomarker Findings | Reference |
| Ischemia-Reperfusion (MCAO stroke model, Wistar rats) | Intraperitoneal (IP) injection; 0.7 mg/kg/day | 14 days prior to I/R | Provided a protective effect on most cardiac parameters affected by ischemia-reperfusion. | |
| Burn-Induced Cardiac Dysfunction (rat model) | Intraperitoneal (IP) injection; 7 mg/kg | Single dose, harvested at 24 hrs | Reversed cardiac dysfunction; reduced cardiac H2O2 by 95%; increased cardiac antioxidants by 73%; reduced cardiac fibrosis staining area score by 65%. | |
| 5-Fluorouracil Cardiotoxicity (mouse model) | Intraperitoneal (IP) injection; 0.1 mg/kg/day | 7 days | Significantly decreased levels of cardiac injury markers and the percentage of non-viable myocardium. | |
| Arrhythmia/Sudden Cardiac Death (ACE8/8 mice) | Intraperitoneal (IP) injection; 0.7 mg/kg/day | 2 weeks | Reduced sudden cardiac death from 74% to 18%; decreased ventricular tachycardia inducibility from 90% to 17%; increased Connexin43 level at gap junctions by 2.6-fold. |
Signaling Pathways and Experimental Workflows
This compound exerts its cardioprotective effects by modulating key signaling cascades initiated by mitochondrial oxidative stress.
Core Mechanism of this compound Action
The primary action of this compound is to directly scavenge superoxide within the mitochondria, preventing the initial burst of oxidative damage that triggers downstream pathological signaling.
Caption: this compound scavenges superoxide at the mitochondrial electron transport chain.
This compound in Diabetic Cardiomyopathy Signaling
In diabetic models, high glucose levels stimulate mitochondrial ROS production. This activates stress-related kinases like ERK1/2, leading to apoptosis and hypertrophy. This compound breaks this cycle by inhibiting the initial ROS signal.
Caption: this compound inhibits high glucose-induced ROS and downstream ERK1/2 signaling.
Mitochondria-NADPH Oxidase (NOX) Crosstalk
Mitochondrial ROS can activate cytosolic ROS sources like NADPH oxidase (NOX), creating a vicious cycle of "ROS-induced ROS release". In some models, this compound not
Neuroprotective Effects of MitoTEMPO in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of MitoTEMPO, a mitochondria-targeted antioxidant, in various experimental models of Alzheimer's disease (AD). By specifically targeting mitochondrial reactive oxygen species (ROS), this compound has emerged as a promising therapeutic agent to counteract the mitochondrial dysfunction central to AD pathogenesis. This document summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying molecular pathways.
Core Mechanism of Action
This compound is a conjugate of the superoxide (B77818) dismutase (SOD) mimetic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and the lipophilic triphenylphosphonium (TPP) cation. This structure allows it to readily cross cellular and mitochondrial membranes and accumulate within the mitochondrial matrix.[1] Its primary neuroprotective mechanism involves the scavenging of mitochondrial superoxide, a key contributor to oxidative stress in the Alzheimer's brain.[2][3] By reducing oxidative damage, this compound helps to preserve mitochondrial function, improve cellular bioenergetics, and mitigate the downstream pathological consequences of amyloid-beta (Aβ) and tau pathologies.[2][4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key studies investigating the effects of this compound in in vitro and in vivo models of Alzheimer's disease.
In Vitro Models
| Cell Line/Model | Treatment | Parameter Measured | Effect of this compound | Reference |
| Primary cultured mouse neurons | Amyloid-beta (Aβ) | Mitochondrial Superoxide Production | Significantly suppressed Aβ-promoted superoxide production.[2] | [2] |
| Primary cultured mouse neurons | Amyloid-beta (Aβ) | Neuronal Lipid Oxidation | Significantly suppressed Aβ-induced lipid oxidation.[2] | [2] |
| Primary cultured mouse neurons | Amyloid-beta (Aβ) | Mitochondrial Membrane Potential | Preserved mitochondrial membrane potential.[2] | [2] |
| Primary cultured mouse neurons | Amyloid-beta (Aβ) | Cytochrome c Oxidase Activity | Preserved cytochrome c oxidase activity.[2] | [2] |
| Primary cultured mouse neurons | Amyloid-beta (Aβ) | ATP Production | Preserved ATP production.[2] | [2] |
| Primary cultured mouse neurons | Amyloid-beta (Aβ) | Mitochondrial DNA (mtDNA) Depletion | Substantially mitigated Aβ-induced mtDNA depletion.[2] | [2] |
| SH-SY5Y neuroblastoma cells | Glutamate (B1630785) (100 µM) | Cell Viability | Restored cell viability to 82.90% (50 µM Mito-TEMPO) and 93.56% (100 µM Mito-TEMPO).[1] | [1] |
| SH-SY5Y neuroblastoma cells | Glutamate (100 µM) | LDH Release | Significantly reduced glutamate-induced LDH release.[1] | [1] |
| SH-SY5Y neuroblastoma cells | Glutamate (100 µM) | Intracellular ROS | Attenuated the generation of ROS.[1] | [1] |
| SH-SY5Y neuroblastoma cells | Glutamate (100 µM) | Mitochondrial Membrane Potential | Improved mitochondrial membrane potential.[1] | [1] |
| SH-SY5Y neuroblastoma cells | Glutamate (100 µM) | SOD Activity | Restored SOD activity to 76.78% (50 µM Mito-TEMPO) and 98.12% (100 µM Mito-TEMPO).[1] | [1] |
| MCI and AD cybrids | Endogenous mitochondrial dysfunction | Tau Oligomer Accumulation | Robustly suppressed tau oligomer accumulation.[3][4] | [3][4] |
| Cortical neurons from tau mice | Endogenous tau pathology | Tau Oligomer Accumulation | Robustly suppressed tau oligomer accumulation.[3][4] | [3][4] |
In Vivo Models
| Animal Model | Treatment | Parameter Measured | Effect of this compound | Reference |
| APdE9 mice | Aging | Mitochondrial Redox Status (EPR) | Not explicitly stated for treatment, but used as a probe to demonstrate increased oxidative stress in the model. | [3] |
| Transgenic mouse model of AD | Not specified | Cognitive Function | Improved cognitive function. | [5] |
| Transgenic mouse model of AD | Not specified | Pericyte Loss and BBB Leakage | Reduced pericyte loss and blood-brain barrier leakage. | [5] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound and Alzheimer's disease.
In Vitro Neuroprotection Assays
1. Primary Neuronal Culture and Aβ Treatment:
-
Cell Source: Primary cortical or hippocampal neurons are typically isolated from embryonic day 15-18 mice or rats.[2]
-
Culture Conditions: Neurons are plated on poly-D-lysine coated plates and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Aβ Preparation: Oligomeric Aβ (typically Aβ₁₋₄₂) is prepared by incubating synthetic peptides at 4°C for 24 hours.
-
Treatment Protocol: Neurons are pre-treated with this compound (concentrations often range from 10-100 µM) for 1-2 hours before the addition of oligomeric Aβ (typically 1-10 µM) for 24 hours.[1][2]
2. SH-SY5Y Cell Culture and Glutamate-Induced Excitotoxicity:
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a common model for neurotoxicity studies.[1]
-
Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum.
-
Treatment Protocol: Cells are treated with glutamate (e.g., 100 µM) in the presence or absence of this compound (e.g., 50 and 100 µM) for 24 hours.[1]
3. Measurement of Mitochondrial Superoxide:
-
Method: MitoSOX Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
-
Procedure: Following treatment, cells are incubated with MitoSOX Red (typically 2.5-5 µM) for 10-30 minutes at 37°C. The fluorescence intensity is then measured using a fluorescence microscope or plate reader.[6]
4. Assessment of Cell Viability:
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell metabolic activity as an indicator of viability.[1]
-
Procedure: After treatment, MTT solution is added to the cells and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.[7]
5. Western Blotting for Signaling Proteins and Tau Phosphorylation:
-
Protein Extraction: Cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.[1][8]
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Akt, mTOR, Tau at specific phospho-sites).[1][9][10]
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.
Caption: this compound's mechanism in AD involves scavenging mitochondrial superoxide, which in turn modulates the PI3K/Akt/mTOR pathway to promote neuronal survival.
Caption: A generalized workflow for investigating the neuroprotective effects of this compound in in vitro models of Alzheimer's disease.
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models of Alzheimer's disease. By targeting the source of mitochondrial oxidative stress, it effectively ameliorates key pathological features, including neuronal cell death, mitochondrial dysfunction, and aspects of Aβ and tau-related pathology. The modulation of the PI3K/Akt/mTOR signaling pathway appears to be a critical component of its pro-survival effects. Further research, particularly in in vivo models, is warranted to fully elucidate its therapeutic efficacy and to pave the way for potential clinical applications in the treatment of Alzheimer's disease.
References
- 1. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeted antioxidant this compound protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Mitochondrial Oxidative Stress in the Brain of a Transgenic Mouse Model of Alzheimer's Disease by in vitro Electron Paramagnetic Resonance Spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial oxidative stress contributes to the pathological aggregation and accumulation of tau oligomers in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondria-targeted antioxidant this compound protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
MitoTEMPO: A Technical Guide to Mitigating Lipopolysaccharide-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the therapeutic potential of MitoTEMPO, a mitochondria-targeted antioxidant, in ameliorating lipopolysaccharide (LPS)-induced liver injury. We delve into the molecular mechanisms, present key quantitative data from preclinical studies, and provide detailed experimental protocols to facilitate further research and development in this critical area.
Introduction: The Challenge of LPS-Induced Liver Injury
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent trigger of the innate immune response. In conditions such as sepsis, translocation of LPS into the bloodstream can lead to an uncontrolled inflammatory cascade, with the liver being a primary target organ.[1][2] This LPS-induced hepatotoxicity is characterized by hepatocellular damage, inflammation, and oxidative stress, significantly contributing to the high morbidity and mortality associated with sepsis.[1][2]
Mitochondria, the primary sites of cellular respiration, are also a major source of reactive oxygen species (ROS).[2] Under pathological conditions like LPS exposure, mitochondrial dysfunction leads to excessive ROS production, which in turn fuels a vicious cycle of oxidative stress and inflammation, culminating in liver injury.[1] this compound, a mitochondria-specific superoxide (B77818) scavenger, has emerged as a promising therapeutic agent by directly targeting the source of this oxidative burst.[2] This guide will provide a comprehensive overview of its mechanism of action and practical information for its investigation.
Mechanism of Action: How this compound Protects the Liver
This compound's hepatoprotective effects are primarily attributed to its ability to neutralize mitochondrial ROS, thereby interrupting the downstream inflammatory and cell death pathways initiated by LPS.[1][2] The core mechanism involves the inhibition of the NF-κB and NLRP3 inflammasome signaling cascades.
LPS triggers an inflammatory response by activating Toll-like receptor 4 (TLR4) on liver cells, particularly Kupffer cells.[3] This activation leads to the downstream activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[1][3] The resulting increase in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β amplifies the inflammatory response and contributes to hepatocyte damage.[1]
Simultaneously, mitochondrial ROS can activate the NLRP3 inflammasome, a multi-protein complex that promotes the maturation and release of IL-1β and IL-18, further intensifying inflammation.[1][4] Activation of the NLRP3 inflammasome can also lead to pyroptosis, a pro-inflammatory form of programmed cell death.[1][5]
This compound, by scavenging mitochondrial ROS, effectively dampens the activation of both the NF-κB and NLRP3 inflammasome pathways.[1] This leads to a reduction in pro-inflammatory cytokine production, decreased pyroptosis, and ultimately, the mitigation of LPS-induced liver injury.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in mitigating LPS-induced liver injury.
Table 1: Effect of this compound on Liver Injury Markers
| Marker | LPS Group | LPS + this compound Group | Fold Change (LPS vs. Control) | Fold Change (LPS + this compound vs. LPS) | Reference |
| Serum ALT | Elevated | Significantly Decreased | ~3-fold increase | ~1.5-fold decrease | [1] |
| Serum AST | Elevated | Significantly Decreased | ~4-fold increase | ~2-fold decrease | [1] |
| Liver Injury Score | Increased | Significantly Decreased | - | Decreased | [1] |
| TUNEL-positive cells | Increased | Significantly Decreased | - | Decreased | [1] |
Table 2: Effect of this compound on Oxidative Stress Markers
| Marker | LPS Group | LPS + this compound Group | Reference |
| Serum MDA | Increased | Significantly Decreased | [1][2] |
| SOD Activity | Decreased | Significantly Increased | [1][2] |
| MitoSOX Fluorescence | Increased | Decreased | [1] |
Table 3: Effect of this compound on Inflammatory Markers
| Marker | LPS Group | LPS + this compound Group | Reference |
| Serum IL-6 | Increased | Significantly Decreased | [1] |
| Serum IL-1β | Increased | Significantly Decreased | [1] |
| Serum TNF-α | Increased | Significantly Decreased | [1] |
| Liver NF-κB mRNA | Increased | Decreased | [1] |
| Liver p-NF-κB (p65) | Increased | Decreased | [1] |
| Pyroptosis-related proteins | Increased | Decreased | [1][2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, serving as a guide for researchers aiming to replicate or build upon these findings.
Animal Model of LPS-Induced Liver Injury
-
Animal Strain: Male C57BL/6 mice or Wistar rats are commonly used.[1][6]
-
Acclimation: Animals should be acclimated for at least one week before the experiment with free access to food and water.[7]
-
Grouping: Randomly divide animals into three groups: Control, LPS, and LPS + this compound.[1]
-
LPS Administration: Induce liver injury by a single intraperitoneal (i.p.) injection of LPS (from E. coli O111:B4) at a dosage of 5 mg/kg body weight.[1] The control group receives an equivalent volume of sterile phosphate-buffered saline (PBS).[1]
-
This compound Treatment: In the treatment group, administer this compound at a dose of 20 mg/kg body weight via i.p. injection 1 hour prior to LPS injection.[1]
-
Sample Collection: Euthanize animals 24 hours after LPS administration.[1] Collect blood via cardiac puncture for serum analysis and harvest liver tissues for histopathology, molecular, and biochemical assays.[1]
Assessment of Liver Injury
-
Serum Transaminases: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits.[8]
-
Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section at 4-5 µm. Stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver morphology and injury.[1]
-
TUNEL Assay: To detect apoptotic cells, perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on liver sections according to the manufacturer's instructions.[1]
Measurement of Oxidative Stress
-
Lipid Peroxidation (MDA Assay): Measure malondialdehyde (MDA) levels in serum or liver homogenates using a thiobarbituric acid reactive substances (TBARS) assay kit.[1]
-
Superoxide Dismutase (SOD) Activity: Determine SOD activity in serum or liver homogenates using a commercially available SOD assay kit.[1]
-
Mitochondrial Superoxide Production (MitoSOX Staining): Use MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, on fresh liver tissue sections.[9] Visualize and quantify the fluorescence intensity using a fluorescence microscope.[1]
Analysis of Inflammatory Response
-
Cytokine Measurement (ELISA): Quantify the concentrations of TNF-α, IL-6, and IL-1β in serum and liver tissue homogenates using enzyme-linked immunosorbent assay (ELISA) kits.[1]
-
Gene Expression Analysis (qPCR): Extract total RNA from liver tissue and reverse transcribe it to cDNA.[1] Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of target genes such as Nfkb1, Tnf, Il6, and Il1b.[1]
-
Western Blot Analysis: Extract total and nuclear proteins from liver tissues.[1] Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies against p-NF-κB (p65), NLRP3, cleaved caspase-1, and other proteins of interest.[1][4]
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the general experimental workflow.
References
- 1. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cqykdxxb.ijournals.cn [cqykdxxb.ijournals.cn]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity and drug-induced liver injury | Abcam [abcam.com]
- 9. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of MitoTEMPO
For Researchers, Scientists, and Drug Development Professionals
Abstract
MitoTEMPO, a mitochondria-targeted antioxidant, has emerged as a critical tool in the study of mitochondrial oxidative stress and its role in a wide array of pathologies. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details experimental protocols for its use, presents quantitative data from key studies in a structured format, and visualizes the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of mitochondrial biology, pharmacology, and drug development.
Introduction: The Discovery of a Targeted Antioxidant
The discovery of this compound was born out of the growing understanding that mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818), are key players in cellular damage and signaling in numerous diseases. While general antioxidants exist, the need for a molecule that could specifically target the primary site of ROS production—the mitochondria—was paramount for both research and therapeutic purposes.
This compound was designed as a mitochondria-targeted superoxide dismutase (SOD) mimetic.[1] Its structure is a conjugate of two key moieties:
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): A well-known stable nitroxide radical that acts as a potent scavenger of superoxide.
-
Triphenylphosphonium (TPP+): A lipophilic cation that, due to the large negative membrane potential of the inner mitochondrial membrane, accumulates several hundred-fold within the mitochondria.[2]
This clever design allows for the targeted delivery of the antioxidant payload directly to the source of mitochondrial superoxide production, enhancing its efficacy and reducing off-target effects.
Chemical Synthesis of this compound
The synthesis of this compound, chemically named (2-(2,2,6,6-tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl)triphenylphosphonium chloride, involves a multi-step process. A crucial intermediate in this synthesis is 4-amino-TEMPO.
Synthesis of 4-amino-TEMPO Intermediate
A representative synthesis of 4-amino-TEMPO is detailed below, adapted from available literature.[3][4]
Experimental Protocol:
-
Acetylation of 2,2,6,6-tetramethylpiperidine (B32323): In a round-bottomed flask, 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine is dissolved in 10 ml of diethyl ether (Et2O). The solution is cooled to 0 °C. Acetic anhydride (B1165640) (1.08 ml, 15.36 mmol) is added dropwise to the solution. The mixture is then allowed to warm to room temperature and stirred for 2 hours, during which a white precipitate of 1-acetyl-2,2,6,6-tetramethylpiperidine forms.
-
Hydrolysis to 4-amino-TEMPO: 200 mg of the resulting acetamide (B32628) product is suspended in 12.5 ml of a 15% potassium hydroxide (B78521) (KOH) aqueous solution. This mixture is heated to reflux for 36 hours. After cooling to room temperature, the solution is saturated with potassium carbonate (K2CO3) and extracted with diethyl ether. The organic phase is collected, dried with sodium sulfate (B86663) (Na2SO4), and the solvent is evaporated to yield 4-amino-TEMPO as a red liquid that crystallizes upon cooling.[3] A yield of 92.0% has been reported for this step.[3]
Coupling of 4-amino-TEMPO with the Triphenylphosphonium Moiety
The final step in the synthesis of this compound involves the coupling of 4-amino-TEMPO with a triphenylphosphonium-containing carboxylic acid derivative. This is typically achieved through standard peptide coupling reactions.
Generalized Experimental Protocol:
-
Activation of the Carboxylic Acid: A triphenylphosphonium-containing carboxylic acid, such as (carboxymethyl)triphenylphosphonium bromide, is activated using a suitable coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester.
-
Coupling Reaction: The activated triphenylphosphonium derivative is then reacted with 4-amino-TEMPO in an appropriate aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). A non-nucleophilic base, for instance, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize any acid formed during the reaction.
-
Purification: The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The crude product is then purified using column chromatography on silica (B1680970) gel to yield the final product, (2-(2,2,6,6-tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl)triphenylphosphonium chloride (this compound).
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies investigating the effects of this compound in both in vitro and in vivo models.
Table 1: In Vitro Studies with this compound
| Cell Line | Model of Injury/Stress | This compound Concentration(s) | Incubation Time | Observed Effects | Reference(s) |
| SH-SY5Y Neuroblastoma | Rotenone-induced neurotoxicity | 10, 100, 1000 µM | 2 hours pre-treatment | Increased cell viability, reduced apoptosis, and decreased ROS levels. | [5] |
| LLC-PK1 Kidney Epithelial | ATP depletion | 1-1000 nM | Not specified | Dose-dependent reduction in cytotoxicity and caspase-3 activation. | [3] |
| NRK-52E Kidney Epithelial | Oxalate-induced injury | 10 µM | 1 hour pre-treatment | Increased cell viability, decreased LDH and MDA release, and restored mitochondrial membrane potential. | |
| Adult Cardiomyocytes | High glucose | 25 nM | 24 hours | Prevented high glucose-induced mitochondrial superoxide generation and abrogated cell death. | [1] |
| Bovine Oocytes | In vitro maturation | 1.00 µM | 24 hours | Improved maturation and fertilization rates, and reduced intracellular ROS levels. |
Table 2: In Vivo Studies with this compound
| Animal Model | Condition | this compound Dosage | Administration Route | Duration of Treatment | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | C57BL/6J Mice | Acetaminophen (B1664979) (APAP) hepatotoxicity | 10 or 20 mg/kg | Intraperitoneal (i.p.) | Single dose 1.5 hours post-APAP | Dose-dependently reduced plasma ALT activities and areas of necrosis. |[4] | | Diabetic Mice (Type 1 & 2) | Diabetic cardiomyopathy | Not specified | Daily injection | 30 days | Inhibited mitochondrial ROS generation, prevented intracellular oxidative stress, decreased apoptosis, and reduced myocardial hypertrophy. |[1] | | Rats | Sepsis (LPS-induced) | 50 nmol/kg | Intraperitoneal (i.p.) | Two doses (1 hour before and 11 hours after LPS) | Decreased the liver damage marker aspartate aminotransferase. |[6] | | CD-1 Mice | Polymicrobial sepsis (CLP) | 50 nmol/kg | Intraperitoneal (i.p.) | 5 doses post-CLP | Did not exert a long-term survival benefit. |[7] | | Soybean Seedlings | Cadmium (Cd) stress | Not specified | Not applicable | Not specified | Diminished Cd-dependent accumulation of superoxide anion and lipid peroxidation products. |[8] |
Experimental Protocols for this compound Application
General Cell Culture Protocol
A typical workflow for using this compound in cell culture experiments involves a pre-treatment step to allow for its accumulation in the mitochondria.[2]
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere overnight.
-
This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. A pre-treatment time of 1-2 hours is commonly recommended.[2]
-
Induction of Cellular Stress: After the pre-treatment period, introduce the stress-inducing agent (e.g., rotenone, high glucose, oxalate) to the culture medium. In most experimental setups, this compound is co-incubated with the stressor.
-
Assay Performance: Following the desired incubation time with the stressor and this compound, proceed with the relevant assays to assess cell viability (e.g., MTT assay), apoptosis (e.g., Hoechst staining, caspase-3 activity), or ROS production (e.g., MitoSOX Red staining).
In Vivo Administration Protocol
For in vivo studies, this compound is typically dissolved in a sterile vehicle such as saline and administered via intraperitoneal injection.[1][4][6]
-
Preparation of Dosing Solution: Dissolve this compound powder in sterile saline to the desired concentration.
-
Administration: Administer the this compound solution to the animals via intraperitoneal injection. The dosage and frequency of administration will depend on the specific animal model and experimental design. For example, in a model of acetaminophen-induced hepatotoxicity, a single dose of 10 or 20 mg/kg was administered 1.5 hours after the toxicant.[4] In a diabetic cardiomyopathy model, daily injections were given for 30 days.[1]
-
Sample Collection and Analysis: At the end of the treatment period, collect blood and/or tissues for analysis of relevant biomarkers, histological examination, or other outcome measures.
Signaling Pathways and Experimental Workflows
This compound's mechanism of action involves the modulation of several key signaling pathways that are sensitive to mitochondrial ROS.
PI3K/Akt/mTOR Signaling Pathway
In the context of glutamate-induced cytotoxicity in neuroblastoma cells, this compound has been shown to suppress excessive autophagy by activating the PI3K/Akt/mTOR signaling pathway.
Caption: this compound's role in the PI3K/Akt/mTOR pathway.
JNK Signaling Pathway in Acetaminophen-Induced Hepatotoxicity
In a model of acetaminophen (APAP)-induced liver injury, mitochondrial oxidative stress leads to the activation and mitochondrial translocation of c-Jun N-terminal kinase (JNK). This compound was found to protect against this hepatotoxicity without affecting JNK activation, indicating its protective effects are downstream of JNK activation.
Caption: JNK pathway in APAP hepatotoxicity and this compound's intervention.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment utilizing this compound.
Caption: A generalized workflow for in vitro this compound experiments.
Conclusion
This compound stands as a testament to the power of rational drug design in addressing specific cellular pathologies. Its ability to selectively target and neutralize mitochondrial superoxide has made it an indispensable tool for elucidating the role of mitochondrial oxidative stress in health and disease. This technical guide provides a foundational understanding of this compound, from its chemical synthesis to its biological applications, and is intended to empower researchers to effectively utilize this compound in their scientific endeavors. As our understanding of mitochondrial biology continues to expand, the importance of targeted molecules like this compound in developing novel therapeutic strategies is only set to grow.
References
- 1. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on Redox Reactions in Different Body Compartments upon Endotoxemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. bachem.com [bachem.com]
Methodological & Application
MitoTEMPO In Vivo Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTEMPO, a mitochondria-targeted antioxidant, has emerged as a crucial tool in preclinical research for investigating the role of mitochondrial reactive oxygen species (ROS) in a wide array of pathologies. By selectively accumulating in the mitochondria, this compound effectively scavenges superoxide (B77818), offering a targeted approach to mitigate oxidative stress at its primary source. These application notes provide a comprehensive guide to the in vivo administration of this compound in mouse models, summarizing data from various studies and offering detailed experimental protocols to facilitate robust and reproducible research.
Data Presentation: Summary of In Vivo Administration Protocols
The following tables provide a structured overview of this compound administration protocols from published studies, categorized by the route of administration.
Table 1: Intraperitoneal (i.p.) Injection
| Dosage | Frequency | Duration | Mouse Model/Disease | Key Findings |
| 0.1 mg/kg | Once every week | 20 weeks | N-nitrosodiethylamine-induced hepatocarcinogenesis | Increased survival, reduced tumor incidence and multiplicity.[1] |
| 0.1 mg/kg | Daily for 7 days (pre-treatment), then daily during 4 days of 5-FU | 11 days total | 5-Fluorouracil-induced cardiotoxicity | Attenuated mitochondrial oxidative stress.[1] |
| 0.7 mg/kg/day | Daily | 30 days | Streptozotocin-induced type-1 diabetes and db/db type-2 diabetic mice | Inhibited mitochondrial ROS, prevented intracellular oxidative stress, decreased apoptosis, and improved myocardial function.[1][2] |
| 1 mg/kg | Multiple injections before and after noise exposure | Up to 14 days | Noise-induced hearing loss | Alleviated mtDNA oxidative damage and maintained mitochondrial biogenesis.[3] |
| 1.25 mg/kg | Every other day | 30 injections | BRAF-driven malignant melanoma | Did not influence tumor progression or DNA damage.[4] |
| 10 mg/kg | Single dose at time of CLP | 6 hours | Cecal Ligation and Puncture (CLP)-induced sepsis | Prevented the increase in mitochondrial superoxide and the decline in peritubular capillary perfusion.[1] |
| 10 mg/kg/day | Daily (one dose post-surgery, another at 24h) | 48 hours | CLP-induced sepsis | Prevented sepsis-induced diaphragm weakness and reductions in mitochondrial function.[1] |
| 10, 20 mg/kg | Single dose, 1.5 hours post-APAP | 3 and 6 hours | APAP-induced hepatotoxicity | Dose-dependently reduced liver injury, GSSG levels, and the GSSG-to-GSH ratio.[1][5] |
| 20 mg/kg | Single dose, 1 hour prior to LPS | 24 hours | Lipopolysaccharide (LPS)-induced sepsis | Inhibited inflammation and attenuated liver injury.[1][6] |
Table 2: Subcutaneous (s.c.) Infusion via Osmotic Minipump
| Dosage | Frequency | Duration | Mouse Model/Disease | Key Findings |
| 0.7 mg/kg/day | Continuous | 7 weeks | Lupus-like disease in MRL/lpr mice | Attenuated spontaneous NETosis and reduced anti-dsDNA levels.[7] |
| 180 µg/kg/day | Continuous | 28 days | Aged mice (cardiac aging) | Restored cardiac function and coronary vasodilation to levels of young mice.[1] |
| 0.7 mg/kg/d | Continuous | 3 days prior to and during OVA challenge | Murine Asthma Model | Reduced mitochondrial ROS and attenuated markers of airway remodeling.[8] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound for Sepsis-Induced Liver Injury
This protocol is adapted from a study investigating the protective effects of this compound in a lipopolysaccharide (LPS)-induced sepsis mouse model.[6]
1. Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile phosphate-buffered saline (PBS) or sterile saline
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich or equivalent)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27-30 gauge)
2. This compound Preparation:
-
Dissolve this compound in sterile PBS or saline to the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 25g mouse, assuming an injection volume of 250 µL).
-
Ensure the solution is completely dissolved. Prepare fresh daily.
3. Administration Procedure:
-
Mice are randomly divided into control, LPS, and LPS + this compound groups.
-
Administer this compound (20 mg/kg body weight) via intraperitoneal injection 1 hour prior to LPS injection.[6]
-
The control group receives an equivalent volume of the vehicle (sterile PBS or saline).
-
Induce sepsis by administering LPS (5 mg/kg body weight) via intraperitoneal injection.[6]
-
Monitor the animals according to the approved institutional animal care and use committee protocol.
-
Samples (blood, liver) are typically harvested for analysis 24 hours after LPS administration.[6]
4. Assessment of Efficacy:
-
Oxidative Stress: Measure levels of malondialdehyde (MDA) and superoxide dismutase (SOD) activity in serum or tissue homogenates.[6]
-
Mitochondrial ROS: Use fluorescent probes like MitoSOX™ Red on fresh tissue sections to visualize mitochondrial superoxide.[6]
-
Inflammation: Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates.[6]
-
Liver Injury: Assess serum levels of alanine (B10760859) aminotransferase (ALT) and perform histological analysis (H&E staining) of liver tissue.[9]
Protocol 2: Subcutaneous Infusion of this compound via Osmotic Minipump for Chronic Disease Models
This protocol is based on studies investigating the long-term effects of this compound in models of cardiac aging and asthma.[1][8]
1. Materials:
-
This compound
-
Sterile saline
-
Alzet osmotic minipumps (e.g., Model 1004 for 28-day delivery)
-
Surgical instruments (scalpel, forceps, sutures or surgical staples)
-
Anesthetic (e.g., pentobarbital (B6593769) or isoflurane)
-
Clippers and surgical scrub
2. This compound Preparation and Pump Loading:
-
Calculate the required concentration of this compound to deliver the target dose (e.g., 180 µg/kg/day) based on the pump's flow rate and the average body weight of the mice.
-
Dissolve the calculated amount of this compound in sterile saline.
-
Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.
3. Surgical Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and surgically prep the dorsal region.
-
Make a small subcutaneous incision in the mid-scapular area.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or surgical staples.
-
Provide appropriate post-operative care, including analgesics.
4. Experimental Timeline:
-
The pump will continuously deliver this compound for the specified duration (e.g., 28 days).[1]
-
At the end of the treatment period, euthanize the mice and collect tissues for analysis.
5. Assessment of Efficacy:
-
Cardiac Function: In aging models, assess cardiac function and coronary vasodilation.[1]
-
Airway Remodeling: In asthma models, evaluate subepithelial collagen deposition and inflammatory markers.[8]
-
Mitochondrial ROS: Measure mitochondrial superoxide levels in relevant tissues.[8]
Mandatory Visualizations
Signaling Pathway of this compound in Mitigating Oxidative Stress and Inflammation
Caption: this compound's mechanism of action in reducing cellular damage.
General Experimental Workflow for In Vivo this compound Administration
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial-Targeted Antioxidant Therapy Decreases Transforming Growth Factor-β–Mediated Collagen Production in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Preparation of MitoTEMPO Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTEMPO is a mitochondria-targeted antioxidant crucial for investigating the role of mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818), in a vast array of cellular processes and disease models.[1][2][3][4] This compound uniquely combines the superoxide scavenging properties of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria.[1][4] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, ensuring reliable and reproducible results.
Chemical Properties and Solubility
A comprehensive understanding of this compound's chemical properties is fundamental for accurate solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₅ClN₂O₂P | [5][6] |
| Molecular Weight | 510.03 g/mol | [6] |
| Appearance | White to light brown powder | |
| Purity | ≥97% (HPLC) | [3] |
| Solubility (DMSO) | Up to 100 mg/mL (196.07 mM) | [6] |
| Solubility (Ethanol) | Approx. 15 mg/mL; Up to 40 mg/mL | [5] |
| Solubility (DMF) | Approx. 10 mg/mL | [1] |
| Solubility (Water) | Approx. 10 mg/mL; Up to 40 mg/mL | [5] |
| Solubility (PBS, pH 7.2) | Approx. 5 mg/mL; Up to 50 mg/mL | [1][7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (B145695)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, for aqueous solutions)
Protocol:
-
Solvent Selection: DMSO is the most common solvent for preparing high-concentration stock solutions.[8] Ethanol is also a suitable alternative.[9] For experiments sensitive to organic solvents, sterile water or PBS can be used, although the solubility is lower.[1][5]
-
Calculation: To prepare a 10 mM stock solution in DMSO (MW: 510.03 g/mol ):
-
Mass (mg) = 10 mmol/L * 0.001 L * 510.03 g/mol * 1000 mg/g = 5.1 mg
-
-
Dissolution:
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8]
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[6] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1]
-
Preparation of Working Solution and Cell Treatment
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Sterile serological pipettes and pipette tips
Protocol:
-
Determine Working Concentration: The optimal working concentration of this compound is cell-type and experiment-dependent, typically ranging from 100 nM to 50 µM.[10] It is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[10]
-
Dilution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration immediately before use.[8]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).[10]
-
-
Cell Treatment:
Quality Control
-
Fresh Solutions: Always prepare fresh working solutions from the stock for each experiment to ensure potency.[8]
-
Solvent Control: Include a vehicle control group in your experiments, treating cells with the same final concentration of the solvent used to dissolve this compound.[10]
-
Visual Inspection: Visually inspect the dissolved solution for any precipitation. If precipitation occurs, gentle warming or sonication may be used to redissolve the compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell culture.
Caption: this compound scavenges mitochondrial superoxide, impacting cellular signaling pathways.
Caption: A typical workflow for using this compound in cell culture experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Mitochondria Specific Antioxidant, this compound, Modulates Cd Uptake and Oxidative Response of Soybean Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Optimal Concentration of MitoTEMPO for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
MitoTEMPO is a mitochondria-targeted antioxidant renowned for its specific scavenging of mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818). Its targeted action makes it an invaluable tool for investigating the role of mitochondrial oxidative stress in a multitude of cellular processes and disease models. These application notes provide a comprehensive guide to utilizing this compound in in vitro settings, including recommended concentrations, detailed experimental protocols for key assays, and an overview of the signaling pathways it modulates.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound is highly dependent on the cell type, the specific experimental conditions, and the intended application. A broad effective range has been reported in the literature, spanning from the nanomolar to the micromolar scale.[1] For initial experiments, it is strongly advised to perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.[1] The following table summarizes effective concentrations from various published studies.
| Cell Type | Application | Recommended Concentration | Incubation Time | Observed Effect | Reference |
| SH-SY5Y (Human Neuroblastoma) | Neuroprotection against rotenone-induced toxicity | 10 - 1000 µM | Pre-treatment for 2h, then co-treatment | Reduced apoptosis and decreased ROS levels. | |
| SH-SY5Y (Human Neuroblastoma) | Protection against glutamate-induced cytotoxicity | 50 - 100 µM | 24 hours | Increased cell viability and reduced LDH release.[2][3] | [2][3] |
| LLC-PK1 (Porcine Kidney Epithelial) | Protection against ATP depletion-induced cytotoxicity | 1 - 1000 nM | Not specified | Dose-dependent reduction in cytotoxicity and caspase-3 activation. | [2] |
| C2C12 (Mouse Myoblast) | Protection against cytokine-induced superoxide generation | 10 mg/L | 24 hours | Ablated superoxide generation and prevented reductions in cell width. | [2] |
| NRK-52E (Rat Kidney Epithelial) | Protection against oxalate-induced injury | 10 µM | Pre-treatment for 1 hour | Increased cell viability and attenuated mitochondrial ROS generation.[4] | [4] |
| Bovine Oocytes | Improvement of in vitro maturation competence | 1.00 µM | 24 hours | Reduced intracellular ROS levels and improved maturation and fertilization rates.[5] | [5] |
| B16 (Mouse Melanoma) | Inhibition of cell growth | 5 - 50 nM | 24 hours | Decreased cell number and induced senescence and apoptosis.[6] | [6] |
| Adult Cardiomyocytes | Inhibition of high glucose-induced cell death | 25 nM | 24 hours | Abrogated high glucose-induced mitochondrial superoxide generation and cell death.[7] | [7] |
| Osteoblastic cells | Protection against titanium ion-induced autophagy | 10 µM | Pre-treatment for 2 hours | Reduced mitochondrial ROS levels and increased cell viability. | [8] |
| A549 (Human Lung Carcinoma) | Inhibition of BA6-induced apoptosis | 10 µM | Pre-treatment for 4 hours | Reversed BA6-induced apoptosis.[9] | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability in the presence of a cytotoxic stimulus.[2]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Cytotoxic agent (e.g., glutamate, rotenone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.[2]
-
Add the cytotoxic agent to the wells (except for the control wells) and co-incubate with this compound for the desired time (e.g., 24 or 48 hours).[2]
-
After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the control group.[2]
Protocol 2: Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)
This protocol measures mitochondrial superoxide levels in live cells.[2]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Stress-inducing agent (e.g., cytokines, rotenone, antimycin A)[2][10]
-
MitoSOX™ Red mitochondrial superoxide indicator (5 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere.[2]
-
A pre-incubation or pre-loading step of at least 30 to 60 minutes with this compound is recommended before inducing oxidative stress.[1][10]
-
Induce mitochondrial superoxide production by adding a stress-inducing agent and co-incubate with this compound for the desired time. The scavenger should remain present during the stress induction.[1][10]
-
Remove the medium and wash the cells once with warm HBSS.[2]
-
Load the cells with 2.5-5 µM MitoSOX Red in HBSS and incubate for 10-20 minutes at 37°C, protected from light.[1][2] Note: Concentrations >5 µM can be toxic.[1]
-
Wash the cells three times with warm HBSS.[2]
-
Immediately analyze the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence plate reader.[2]
-
Quantify the fluorescence intensity and normalize to the control group.[2]
Protocol 3: Western Blot for Apoptosis and Signaling Proteins
This protocol allows for the analysis of protein expression levels related to apoptosis (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) and signaling pathways (e.g., p-Akt, p-mTOR).[2]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Stress-inducing agent
-
RIPA buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-p-Akt, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound and/or a stress-inducing agent as per your experimental design.
-
Lyse the cells with RIPA buffer and determine the protein concentration.[4]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again with TBST.[2]
-
Add ECL substrate and visualize the protein bands using an imaging system.[2]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its use in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of this compound to the maturation medium improves in vitro maturation competence of bovine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does Scavenging of Mitochondrial Superoxide Attenuate Cancer Prosurvival Signaling Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
MitoTEMPO: Solubility, Application Notes, and Experimental Protocols
MitoTEMPO is a key antioxidant agent targeting the mitochondria, playing a crucial role in scavenging mitochondrial superoxide (B77818). Its application in research, particularly in studies related to oxidative stress, is widespread. This document provides detailed information on its solubility in common laboratory solvents, comprehensive application notes, and standardized experimental protocols for its use.
Solubility of this compound
The solubility of this compound can vary significantly depending on the supplier and the specific form of the compound (e.g., hydrate). Below is a summary of the reported solubility values in Dimethyl Sulfoxide (DMSO), ethanol (B145695), and water. It is highly recommended to consult the certificate of analysis provided with your specific batch of this compound.
| Solvent | Reported Solubility | Supplier/Source |
| DMSO | ~10 mg/mL | Cayman Chemical[1][2] |
| up to 25 mg/mL | Tribioscience[3] | |
| 100 mg/mL (ultrasonication needed) | MCE (MedChemExpress)[4][5] | |
| 255 mg/mL (sonication recommended) | TargetMol[6] | |
| 5 mg/mL, 10 mg/mL, or 2 mg/mL | Sigma-Aldrich[7] | |
| 100 mg/mL | AbMole[8] | |
| Ethanol | ~15 mg/mL | Cayman Chemical[1][2] |
| up to 40 mg/mL | Tribioscience[3] | |
| Soluble | Sigma-Aldrich[7] | |
| Water | up to 40 mg/mL | Tribioscience[3] |
| 60 mg/mL (ultrasonication needed) | MCE (MedChemExpress), TargetMol[4][5][6] | |
| 10 mg/mL (clear solution) | Sigma-Aldrich[7][9] | |
| 50 mg/mL | AbMole[8] | |
| PBS (pH 7.2) | ~5 mg/mL | Cayman Chemical[1] |
| 50 mg/mL (ultrasonication needed) | MCE (MedChemExpress)[4] |
Application Notes
Mechanism of Action
This compound is a mitochondria-targeted antioxidant that specifically scavenges superoxide radicals.[9] Its structure comprises two key components: the antioxidant piperidine (B6355638) nitroxide (TEMPO) and the lipophilic cation triphenylphosphonium. This cationic component facilitates the molecule's passage across lipid bilayers, leading to its accumulation within the mitochondria.[2]
Inside the mitochondria, this compound mimics the action of superoxide dismutase (SOD), a critical enzyme in the antioxidant defense system. By neutralizing superoxide, this compound helps to mitigate oxidative stress, which is implicated in a wide range of cellular pathologies.
Impact on Signaling Pathways
Mitochondrial reactive oxygen species (ROS) are known to activate various signaling pathways. By reducing mitochondrial superoxide levels, this compound can modulate these pathways. For instance, this compound has been shown to prevent the activation of ERK1/2 in diabetic hearts.[10] Additionally, it can influence the PI3K/Akt/mTOR signaling pathway, which is involved in processes like autophagy and cell survival.[11]
This compound's mechanism of action.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Given the variability in reported solubility, it is crucial to prepare stock solutions carefully. For long-term storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Materials:
-
This compound powder
-
Anhydrous DMSO or 200-proof ethanol
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Based on the desired concentration and the solubility data from your supplier, calculate the required volume of solvent. For example, to prepare a 10 mM stock solution from a powder with a formula weight of 528.0 g/mol , you would dissolve 5.28 mg in 1 mL of solvent.
-
Add the appropriate volume of DMSO or ethanol to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution, especially for higher concentrations.[4][5][6]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability.[12]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Mito-TEMPO | 抗氧化剂 | MCE [medchemexpress.cn]
- 6. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]
- 7. This compound = 98 HPLC 1334850-99-5 [sigmaaldrich.com]
- 8. abmole.com [abmole.com]
- 9. ≥98% (HPLC), powder, antioxidant | Sigma-Aldrich [sigmaaldrich.com]
- 10. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for MitoTEMPO Pre-incubation in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTEMPO is a potent, mitochondria-targeted antioxidant that specifically scavenges mitochondrial superoxide (B77818), a key reactive oxygen species (ROS). Its targeted action makes it an invaluable tool for investigating the role of mitochondrial oxidative stress in a wide array of cellular processes and disease models. These application notes provide detailed protocols for the pre-incubation of this compound in primary cell cultures, enabling researchers to effectively mitigate mitochondrial oxidative stress and study its downstream effects. The provided methodologies cover cell viability assessment, mitochondrial superoxide detection, and analysis of key signaling pathways.
Data Presentation: Pre-incubation Times and Concentrations
The optimal pre-incubation time and concentration of this compound are dependent on the primary cell type and the specific experimental conditions. A pre-incubation period is crucial to allow the molecule to accumulate within the mitochondria where it exerts its antioxidant effect.[1][2] The following table summarizes effective pre-incubation times and concentrations from various studies. It is highly recommended to perform a dose-response experiment to determine the optimal conditions for your specific primary cell culture and experimental setup.
| Primary Cell Type | Pre-incubation Time | Concentration Range | Application/Observed Effect |
| Primary Cortical Neurons | 2 hours | 10 - 1000 µM | Protection against rotenone-induced toxicity, reduced apoptosis, and decreased ROS levels.[3] |
| Primary Human Hepatocytes | Not specified | Not specified | Mentioned in the context of delayed JNK activation compared to mouse models, suggesting cell-type specific responses.[4] |
| Adult Cardiomyocytes | 24 hours (co-incubation) | 25 nM | Prevention of high glucose-induced mitochondrial superoxide generation and cell death. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 2 hours | 5 µM | Reduction of mitochondrial ROS production induced by plasma from preeclampsia patients.[5] |
| Macrophages (in vivo) | 1 hour | 20 mg/kg (i.p.) | Pretreatment in a mouse model of LPS-induced sepsis, suggesting effects on primary immune cells.[6] |
| NRK-52E (Rat Kidney Proximal Tubule Epithelial Cells) | 1 hour | 10 µM | Protection against oxalate-induced injury by inhibiting mitochondrial dysfunction.[7] |
| LLC-PK1 (Porcine Kidney Epithelial Cells) | Not specified | 1 - 1000 nM | Dose-dependent reduction in ATP depletion-induced cytotoxicity and caspase-3 activation.[3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to evaluate the protective effects of this compound on primary cell viability following an oxidative insult.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO or ethanol)
-
Stress-inducing agent (e.g., H₂O₂, Rotenone, Antimycin A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazzolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight in a humidified incubator (37°C, 5% CO₂).
-
This compound Pre-incubation: The following day, replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest this compound concentration) should be included. Incubate for the desired pre-incubation time (e.g., 30 minutes to 2 hours).[2]
-
Induction of Oxidative Stress: Add the stress-inducing agent to the appropriate wells. It is recommended to perform a dose-response and time-course experiment for the stressor to determine the optimal conditions that induce a measurable decrease in cell viability.
-
Co-incubation: Co-incubate the cells with this compound and the stressor for the desired experimental duration (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated, unstressed cells).
Protocol 2: Detection of Mitochondrial Superoxide using MitoSOX Red
This protocol allows for the specific detection and quantification of mitochondrial superoxide in live primary cells.
Materials:
-
Primary cells cultured on glass-bottom dishes or appropriate imaging plates
-
This compound
-
Stress-inducing agent
-
MitoSOX™ Red mitochondrial superoxide indicator (5 mM stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer, pre-warmed to 37°C
-
Fluorescence microscope or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed primary cells and treat with this compound and a stress-inducing agent as described in Protocol 1 (Steps 1-4).
-
MitoSOX Red Loading:
-
Prepare a fresh 5 µM working solution of MitoSOX Red in pre-warmed HBSS. Protect the solution from light.
-
Remove the culture medium from the cells and wash once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm HBSS to remove the excess probe.
-
Imaging and Analysis:
-
Immediately image the cells using a fluorescence microscope with appropriate filters (excitation/emission ~510/580 nm).
-
Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.
-
The fluorescence intensity is proportional to the level of mitochondrial superoxide. Normalize the fluorescence intensity of treated groups to the control group.
-
Protocol 3: Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt/mTOR)
This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in signaling pathways modulated by mitochondrial ROS.
Materials:
-
Primary cells cultured in 6-well plates
-
This compound
-
Stress-inducing agent
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-Akt, total-Akt, phospho-mTOR, total-mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 1 (Steps 1-4). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control like β-actin to ensure equal protein loading.
-
Visualizations
Signaling Pathway Diagram
Caption: Mitochondrial ROS and the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
Caption: A typical workflow for this compound experiments.
References
- 1. Mitochondrial ROS Signaling in Organismal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Mitochondrial Membrane Potential with JC-1 Assay in the Presence of MitoTEMPO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the JC-1 assay to measure mitochondrial membrane potential (ΔΨm) in cells treated with MitoTEMPO, a mitochondria-targeted antioxidant. This combination allows for the investigation of the protective effects of scavenging mitochondrial reactive oxygen species (ROS) on mitochondrial health.
Introduction
The mitochondrial membrane potential is a key indicator of cellular health and is crucial for ATP synthesis. A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress. The JC-1 assay is a widely used method to monitor ΔΨm. JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria.[1][2][3] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[2][4] In apoptotic or stressed cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[2][4][5] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[2][4][5]
This compound is a potent antioxidant that specifically targets mitochondria, where it scavenges superoxide (B77818) radicals.[6][7][8] By combining this compound treatment with the JC-1 assay, researchers can investigate the role of mitochondrial ROS in modulating mitochondrial membrane potential and cell viability.[9][10][11]
Data Presentation
Table 1: Reagent and Compound Concentrations for JC-1 Assay with this compound
| Reagent/Compound | Stock Concentration | Working Concentration | Solvent | Notes |
| JC-1 Dye | 200 µM - 10 mM | 1 - 10 µM | DMSO | Prepare fresh working solution before use and protect from light.[5][12] Optimal concentration is cell-type dependent.[12][13] |
| This compound | 10 - 50 mM | 1 - 100 µM | DMSO, Ethanol, or Water | The effective concentration is cell-type dependent and should be determined experimentally.[14][15][16][17][18] |
| CCCP/FCCP | 10 - 50 mM | 5 - 50 µM | DMSO | Used as a positive control for mitochondrial depolarization.[4][13][19] |
Table 2: Instrument Settings for JC-1 Detection
| Detection Method | Parameter | Wavelength (nm) | Target |
| Fluorescence Microscopy | Excitation/Emission (Green) | ~485 / ~535 | JC-1 Monomers |
| Excitation/Emission (Red) | ~540 / ~590 | JC-1 Aggregates | |
| Flow Cytometry | Excitation Laser | 488 | JC-1 Monomers & Aggregates |
| Emission Filter (Green) | ~530 (e.g., FITC channel) | JC-1 Monomers[19] | |
| Emission Filter (Red) | ~590 (e.g., PE channel) | JC-1 Aggregates[19] | |
| Fluorescence Plate Reader | Excitation/Emission (Green) | ~485 / ~535 | JC-1 Monomers[4][12] |
| Excitation/Emission (Red) | ~540-560 / ~590-595 | JC-1 Aggregates[4][12] |
Experimental Protocols
This section provides detailed methodologies for assessing mitochondrial membrane potential using the JC-1 assay in cultured cells pre-treated with this compound. Protocols are provided for both adherent and suspension cells for analysis by fluorescence microscopy, flow cytometry, and microplate reader.
Protocol 1: General Reagent Preparation
-
JC-1 Stock Solution (2-10 mM): Dissolve lyophilized JC-1 in high-quality, anhydrous DMSO.[5] Mix thoroughly, aliquot, and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[5]
-
This compound Stock Solution (10-50 mM): Dissolve this compound powder in DMSO, ethanol, or water.[16][17][18] Aliquot and store at -20°C or -80°C.[15]
-
CCCP Stock Solution (10-50 mM): Dissolve CCCP (carbonyl cyanide m-chlorophenyl hydrazone) in DMSO. Store at -20°C.[13][19]
-
JC-1 Working Solution (1-10 µM): Immediately before use, dilute the JC-1 stock solution to the final desired concentration in pre-warmed (37°C) cell culture medium or a suitable buffer like PBS or HBSS.[5] The optimal concentration should be determined for each cell type.[12][13]
Protocol 2: JC-1 Staining of Adherent Cells with this compound Pre-treatment
-
Cell Seeding: Seed adherent cells on glass coverslips in a petri dish or in a multi-well plate (e.g., 6, 24, or 96-well) and culture until they reach the desired confluency (typically 70-80%).[19][20]
-
This compound Treatment:
-
Prepare the desired concentrations of this compound in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).[14]
-
Pre-incubate the cells with this compound for 1-2 hours (or a time determined by preliminary experiments) at 37°C in a CO₂ incubator.[14][15]
-
-
Induction of Mitochondrial Depolarization (Optional): After this compound pre-incubation, introduce the experimental stressor or compound of interest and co-incubate for the desired period.
-
Positive Control: In a separate set of wells (without this compound pre-treatment), add CCCP to a final concentration of 5-50 µM and incubate at 37°C for 5-30 minutes to induce complete mitochondrial depolarization.[4][13][19]
-
JC-1 Staining:
-
Washing: Gently aspirate the JC-1 staining solution and wash the cells once or twice with pre-warmed PBS or assay buffer to remove unbound dye.[5][21]
-
Analysis:
-
Fluorescence Microscopy: Mount the coverslip on a microscope slide with a drop of fresh, pre-warmed buffer.[5] Immediately visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.[5] Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green cytoplasmic fluorescence.
-
Microplate Reader: After the final wash, add 100 µL of assay buffer to each well of a 96-well plate.[21] Read the fluorescence intensity for both JC-1 aggregates (red) and monomers (green) using the appropriate excitation and emission wavelengths.[4][12][21] Calculate the ratio of red to green fluorescence.
-
Protocol 3: JC-1 Staining of Suspension Cells with this compound Pre-treatment
-
Cell Culture: Culture suspension cells to the desired density (e.g., 1 x 10⁶ cells/mL).[13][22]
-
This compound Treatment:
-
Add the desired concentration of this compound or vehicle control to the cell suspension.
-
Pre-incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.[14]
-
-
Induction of Mitochondrial Depolarization (Optional): Add the experimental stressor and co-incubate for the desired time.
-
Positive Control: In a separate tube, add CCCP (5-50 µM final concentration) and incubate for 5-30 minutes.[13][22]
-
Harvesting and Staining:
-
Transfer the cell suspension to centrifuge tubes and pellet the cells (e.g., 400 x g for 5 minutes).[5]
-
Discard the supernatant and resuspend the cell pellet in pre-warmed medium or PBS containing JC-1 at the desired working concentration.[5][19]
-
Incubate for 15-30 minutes at 37°C, protected from light.[13][19]
-
-
Washing (Optional but Recommended for Flow Cytometry): Add 2 mL of warm PBS, centrifuge, and discard the supernatant.[13] Resuspend the cell pellet in 500 µL of PBS or a suitable buffer for analysis.[13]
-
Analysis:
-
Flow Cytometry: Analyze the cells immediately on a flow cytometer with 488 nm excitation.[13] Collect green fluorescence in the FL1 channel (e.g., FITC) and red fluorescence in the FL2 channel (e.g., PE).[19] A shift from the red to the green channel indicates mitochondrial depolarization.
-
Microplate Reader: Transfer the stained and washed cell suspension to a black 96-well plate.[21] Centrifuge the plate (400 x g for 5 minutes) and carefully remove the supernatant.[21] Add 100 µL of assay buffer and read the fluorescence as described for adherent cells.[21]
-
Mandatory Visualization
Caption: Experimental workflow for JC-1 assay with this compound.
Caption: Mechanism of JC-1 and this compound action.
References
- 1. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondria-targeted antioxidant this compound protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]
- 18. tribioscience.com [tribioscience.com]
- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 101.200.202.226 [101.200.202.226]
- 22. resources.revvity.com [resources.revvity.com]
Application Notes: Western Blot Analysis of Protein Expression Following MitoTEMPO Treatment
Introduction
MitoTEMPO is a mitochondria-targeted antioxidant designed to specifically scavenge mitochondrial reactive oxygen species (mtROS), particularly superoxide. By accumulating within the mitochondria, this compound allows researchers to investigate the direct role of mtROS in various cellular processes.[1][2] Western blot analysis is a crucial technique to elucidate the downstream molecular effects of this compound treatment by quantifying changes in the expression and post-translational modification of key proteins involved in signaling pathways sensitive to oxidative stress. These pathways include inflammation, apoptosis, and autophagy. These application notes provide a comprehensive guide for researchers utilizing Western blot to analyze protein expression following this compound intervention.
Key Applications
-
Inflammation Studies: Assess the impact of mitochondrial oxidative stress on inflammatory pathways by measuring levels of proteins like phosphorylated NF-κB (p-NF-κB), components of the inflammasome such as Caspase-1, and pro-inflammatory cytokines.[3]
-
Apoptosis Research: Investigate the role of mtROS in programmed cell death by analyzing the expression of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and anti-apoptotic proteins (e.g., Bcl-2).[4][5]
-
Autophagy Analysis: Determine how this compound modulates autophagic flux by quantifying markers like the LC3-II/LC3-I ratio and p62/SQSTM1 levels, as well as proteins in the regulatory PI3K/Akt/mTOR pathway.[6][7]
-
Drug Development: Evaluate the efficacy of novel therapeutics in mitigating mitochondrial oxidative stress by using this compound as a positive control and Western blot to measure relevant protein biomarkers.
Data on Protein Expression Changes with this compound Treatment
The following table summarizes key protein expression changes observed in various experimental models after treatment with this compound, as determined by Western blot analysis.
| Protein Target | Biological Process | Experimental Model | Observed Effect of this compound Treatment | Citation(s) |
| p-NF-κB (p65) | Inflammation | Mouse Liver (LPS-induced sepsis) | Decreased expression | [3] |
| Cleaved Caspase-1 | Pyroptosis/Inflammation | Mouse Liver (LPS-induced sepsis) | Decreased expression | [3] |
| Cleaved GSDMD | Pyroptosis | Mouse Liver (LPS-induced sepsis) | Decreased expression | [3] |
| Sirt3 | Oxidative Stress | Mouse Liver (LPS-induced sepsis) | Increased expression | [3] |
| Ac-SOD2 | Oxidative Stress | Mouse Liver (LPS-induced sepsis) | Decreased expression | [3] |
| p-ERK1/2 | MAPK Signaling | Diabetic Mouse Hearts | Decreased phosphorylation | [4] |
| Bcl-2 | Apoptosis | Diabetic Mouse Hearts | Increased expression | [4] |
| Cleaved Caspase-3 | Apoptosis | Rotenone-treated SH-SY5Y cells | Decreased expression | [5] |
| Bax | Apoptosis | APAP-treated Mouse Liver | Decreased mitochondrial translocation | [8] |
| p-PI3K | Autophagy Regulation | Glutamate-treated SH-SY5Y cells | Increased phosphorylation | [6] |
| p-Akt | Autophagy Regulation | Glutamate-treated SH-SY5Y cells | Increased phosphorylation | [6] |
| p-mTOR | Autophagy Regulation | Glutamate-treated SH-SY5Y cells | Increased phosphorylation | [6] |
| LC3-II/LC3-I Ratio | Autophagy | Glutamate-treated SH-SY5Y cells | Decreased ratio | [6] |
| p62 (SQSTM1) | Autophagy | Glutamate-treated SH-SY5Y cells | Increased expression (indicating flux blockage) | [6][7] |
| Beclin-1 | Autophagy | HeLa Cells (with hyperthermia) | Decreased expression | [7] |
| α-SMA | Fibrosis | Mouse Liver (High-Fat Diet) | Decreased expression | [9] |
| Collagen-I | Fibrosis | Mouse Liver (High-Fat Diet) | Decreased expression | [9] |
| TFAM | Mitochondrial Biogenesis | Mouse Cochlea (Noise-induced hearing loss) | Attenuated the noise-induced decrease | [2] |
| iNOS | Inflammation | Rat Liver (LPS challenge) | Decreased expression | [10][11] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol provides a general guideline for treating cultured cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured cells (e.g., SH-SY5Y, HeLa)
-
Complete cell culture medium
-
This compound (Enzo Life Sciences or similar)
-
Vehicle control (e.g., sterile PBS or DMSO, depending on this compound solvent)
-
Sterile culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow, typically for 24 hours, until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound. A common concentration range for in vitro studies is 25 µM to 100 µM.[6] Dilute the stock solution to the final desired concentration in pre-warmed complete cell culture medium.
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the final concentration of this compound to the treatment group.
-
Add medium containing an equivalent volume of vehicle to the control group.
-
For experiments involving an injury model (e.g., glutamate-induced neurotoxicity), cells may be pre-treated with this compound for a specific duration (e.g., 1-2 hours) before adding the injurious agent.[12]
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[6]
-
Cell Harvesting: After incubation, proceed immediately to protein extraction.
Protocol 2: Protein Extraction and Quantification
This protocol describes protein extraction from cultured cells using RIPA buffer, a common lysis buffer for whole-cell extracts.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated at 4°C)
-
BCA Protein Assay Kit or similar
Procedure:
-
Preparation: Place culture dishes on ice. Add protease and phosphatase inhibitors to the RIPA buffer immediately before use.
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer to each dish (e.g., 100-200 µL for a 60 mm dish).
-
Scraping and Collection: Scrape the cells off the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new clean, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer’s instructions.
-
Storage: Store the protein lysates at -80°C until use in Western blot analysis.
Protocol 3: Western Blot Analysis
This is a standard protocol for separating proteins by SDS-PAGE and detecting specific proteins by immunoblotting.[13]
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (precast or hand-cast)
-
Electrophoresis running buffer (e.g., Tris-Glycine-SDS)
-
Electrophoresis system
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: Thaw protein lysates on ice. Mix an appropriate amount of protein (e.g., 20-40 µg) with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13] Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Wash the membrane briefly with TBST and then incubate it in blocking buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal dilution for each antibody must be determined empirically.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[13]
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.
-
Detection: Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer’s instructions.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensity using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to compare protein levels across samples.
Visualized Workflows and Pathways
Caption: Experimental workflow for Western blot analysis.
Caption: this compound's mechanism of action on signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 3. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic inhibition of autophagic flux and induction of apoptosis in cervical cancer cells by Mito-TEMPO and hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects of this compound on Nonalcoholic Fatty Liver Disease via Regulating Myeloid-Derived Suppressor Cells and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Systemic Effects of this compound upon Lipopolysaccharide Challenge Are Due to Its Antioxidant Part, While Local Effects in the Lung Are Due to Triphenylphosphonium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
Application Notes and Protocols for Immunofluorescence Staining of MitoTEMPO-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing immunofluorescence (IF) staining on cultured cells treated with MitoTEMPO, a mitochondria-targeted antioxidant. These guidelines are intended to assist researchers in visualizing the subcellular localization of proteins of interest following the modulation of mitochondrial reactive oxygen species (ROS).
This compound is a cell-permeable antioxidant that specifically accumulates within the mitochondria, where it acts as a superoxide (B77818) dismutase mimetic to scavenge mitochondrial superoxide radicals. By reducing mitochondrial oxidative stress, this compound can influence various cellular processes and signaling pathways. Immunofluorescence is a powerful technique to investigate these changes at a single-cell level.
Experimental Protocols
This section outlines a generalized workflow for treating cultured cells with this compound and subsequently performing immunofluorescence staining. It is crucial to optimize these parameters for specific cell lines and antibodies.
This compound Treatment of Cultured Cells
The optimal concentration and duration of this compound treatment should be determined empirically for each cell line and experimental condition. Based on published studies, a common starting point is a pre-incubation period before applying a cellular stressor.[1][2][3][4]
Materials:
-
Cultured cells grown on sterile glass coverslips or in imaging-compatible plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO or water)[3]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of staining.[5] Allow cells to adhere overnight.
-
Prepare the desired concentration of this compound in complete cell culture medium. Common working concentrations range from 1 µM to 100 µM.[1][3][6]
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired duration. A pre-incubation of 1 to 2 hours is often sufficient for this compound to accumulate in the mitochondria before the addition of a stress-inducing agent.[1][2][4]
-
Proceed immediately to the immunofluorescence staining protocol.
Immunofluorescence Staining Protocol
This protocol is a general guideline and may require optimization for your specific antibody and cell type.
Solutions and Reagents:
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.[5][7][8][9]
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.[7][9]
-
Blocking Buffer: 1-10% Normal Serum (from the same species as the secondary antibody) or 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100.[8]
-
Primary Antibody Dilution Buffer: Blocking buffer or PBS with 1% BSA.
-
Secondary Antibody Dilution Buffer: Blocking buffer or PBS with 1% BSA.
-
Wash Buffer: PBS.
-
Nuclear Counterstain: DAPI or Hoechst solution.
-
Antifade Mounting Medium. [7]
Procedure:
-
Fixation: After this compound treatment, gently aspirate the culture medium. Wash the cells once with warm PBS. Fix the cells by adding 4% PFA and incubating for 10-20 minutes at room temperature.[7][8][9]
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[7][8]
-
Permeabilization: If targeting intracellular antigens, add the permeabilization buffer and incubate for 5-10 minutes at room temperature.[7][9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add blocking buffer to the cells and incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.[7][9]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the primary antibody dilution buffer. Aspirate the blocking buffer and add the primary antibody solution to the cells. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[7]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the secondary antibody dilution buffer. Add the secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.[7][9]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[7]
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[8] Seal the edges with nail polish if necessary.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filters. Store the slides at 4°C, protected from light.[8]
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Cell Treatment | This compound | 1 - 100 µM | 1 - 24 hours | 37°C |
| Fixation | Paraformaldehyde (PFA) | 4% in PBS | 10 - 20 minutes | Room Temp |
| Permeabilization | Triton X-100 | 0.1 - 0.5% in PBS | 5 - 10 minutes | Room Temp |
| Blocking | Normal Serum / BSA | 1-10% / 1-5% in PBS | 30 - 60 minutes | Room Temp |
| Primary Antibody | Varies | Varies (as per datasheet) | 1-2 hours or Overnight | Room Temp or 4°C |
| Secondary Antibody | Varies | Varies (as per datasheet) | 1 hour | Room Temp |
| Nuclear Stain | DAPI / Hoechst | Varies | 5 - 10 minutes | Room Temp |
Mandatory Visualization
Caption: Workflow for immunofluorescence staining of cells after this compound treatment.
Caption: this compound's effect on the PI3K/Akt/mTOR pro-survival pathway.
References
- 1. This compound Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 9. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
Flow Cytometry Analysis of Apoptosis in MitoTEMPO-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical cellular process involved in development, tissue homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. A key player in the induction of apoptosis is oxidative stress, particularly the overproduction of mitochondrial reactive oxygen species (ROS). MitoTEMPO is a mitochondria-targeted antioxidant that specifically scavenges mitochondrial superoxide, making it a valuable tool for investigating the role of mitochondrial ROS in apoptosis and as a potential therapeutic agent.
This document provides detailed application notes and protocols for the analysis of apoptosis in this compound-treated cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the quantitative differentiation of live, early apoptotic, and late apoptotic/necrotic cells, providing crucial insights into the cytoprotective effects of this compound.
Principle of the Assay
This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to identify different cell populations by flow cytometry.
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, PE, or APC), can be used to identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.
By using both stains, we can distinguish four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
Data Presentation
The following tables summarize quantitative data from various studies investigating the effect of this compound on apoptosis in different cell lines and under different conditions.
Table 1: Effect of this compound on BA6-Induced Apoptosis in A549 Lung Cancer Cells [1]
| Treatment Group | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| Control | ~95 | ~2 | ~3 | ~5 |
| BA6 (10 µM) | ~60 | ~15 | ~25 | ~40 |
| BA6 (10 µM) + this compound (10 µM) | ~80 | ~10 | ~10 | ~20 |
Table 2: Effect of this compound on Doxorubicin-Induced Apoptosis in Platelets
| Treatment Group | Apoptotic Cells (Annexin V Positive, %) |
| Control | ~5 |
| Doxorubicin (DOX) | ~25 |
| DOX + this compound | ~10 |
Table 3: Effect of this compound on ATP Depletion-Recovery (ATP-DR)-Induced Apoptosis and Necrosis in LLC-PK1 Cells [2]
| Treatment Group | Apoptotic Cells (Annexin V Positive, %) | Necrotic Cells (PI Positive, %) |
| Control (Serum Free) | Low | Low |
| ATP-DR | Increased | Increased |
| ATP-DR + this compound | Significantly Reduced | Significantly Reduced |
Table 4: Neuroprotective Effect of this compound on Rotenone-Induced Apoptosis in SH-SY5Y Cells
| Treatment Group | Apoptotic Markers (Cleaved Caspase-3, Bax/Bcl-2 ratio) |
| Control | Baseline |
| Rotenone | Significantly Increased |
| Rotenone + this compound | Significantly Reduced |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound and Apoptosis Inducer
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (prepare stock solution in DMSO or water, depending on solubility)
-
Apoptosis-inducing agent (e.g., Doxorubicin, Staurosporine, Etoposide, etc.)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Pre-treatment (Optional but Recommended): The day after seeding, replace the medium with fresh medium containing the desired concentration of this compound. A typical concentration range is 1-50 µM. Incubate for 1-4 hours. This pre-incubation allows for the uptake of this compound into the mitochondria.
-
Induction of Apoptosis: After the pre-treatment period, add the apoptosis-inducing agent to the culture medium at the desired concentration.
-
Incubation: Incubate the cells for a period determined by the specific apoptosis inducer and cell type (typically ranging from 6 to 48 hours).
-
Controls: Include the following controls in your experiment:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis inducer alone
-
Cells treated with this compound alone
-
Vehicle control (if DMSO or another solvent is used for stock solutions)
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly collect the cells into a conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and 1X Binding Buffer)
-
Harvested and washed cells from Protocol 1
-
Flow cytometry tubes
-
Micropipettes
Procedure:
-
Cell Resuspension: Centrifuge the washed cells at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and gently resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (20-25°C) in the dark.
-
Add 5 µL of Propidium Iodide (PI) to the cell suspension.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.
Flow Cytometer Setup:
-
Excitation/Emission:
-
FITC (Annexin V): Excitation at 488 nm, Emission at ~530 nm (FL1 channel).
-
Propidium Iodide: Excitation at 488 nm, Emission at >670 nm (FL3 channel).
-
-
Compensation: Use single-stained controls (Annexin V only and PI only) to set up proper fluorescence compensation to correct for spectral overlap.
-
Gating:
-
Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Analyze the gated population in a dot plot of Annexin V-FITC (FL1) vs. PI (FL3).
-
Set up quadrants to distinguish the four populations: viable (lower left), early apoptotic (lower right), late apoptotic/necrotic (upper right), and necrotic (upper left).
-
Signaling Pathways and Visualizations
This compound exerts its anti-apoptotic effects primarily by scavenging mitochondrial superoxide, thereby interrupting downstream signaling cascades that lead to cell death.
References
- 1. Mito-tempo protects against acute liver injury but induces limited secondary apoptosis during the late phase of acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SOD1 and this compound partially prevent MPTP, necrosis and mitochondrial apoptosis following ATP depletion-recovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of MitoTEMPO in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction to MitoTEMPO
This compound, or (2-(2,2,6,6-tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl) triphenylphosphonium chloride, is a potent, mitochondria-targeted antioxidant.[1] It is specifically designed to accumulate within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production. The molecule consists of a piperidine (B6355638) nitroxide (TEMPO) moiety, which is responsible for scavenging superoxide (B77818) and other alkyl radicals, conjugated to a triphenylphosphonium (TPP+) cation.[2][3] This cationic TPP+ component facilitates the molecule's accumulation within the negatively charged mitochondrial matrix. By concentrating at the source of oxidative stress, this compound can effectively mitigate mitochondrial damage and inhibit downstream pathological signaling pathways involved in a variety of diseases.[4][5]
Rationale for Intraperitoneal (IP) Administration in Rats
Intraperitoneal (IP) injection is a common and effective route for administering therapeutic compounds in preclinical rat models. It allows for rapid absorption of the substance into the systemic circulation via the rich vascular supply of the peritoneal cavity.[6] This route is often preferred for its relative ease of administration compared to intravenous injections and for its ability to bypass the gastrointestinal tract, ensuring the compound's stability and bioavailability.[7]
Reagent Preparation and Handling
3.1 Solubility and Stability
This compound is a crystalline solid that is soluble in various solvents. For in vivo studies, it is typically dissolved in an aqueous, sterile vehicle.
-
Water: Soluble up to 40 mg/ml.[8]
-
Phosphate-Buffered Saline (PBS, pH 7.2): Solubility is approximately 5 mg/ml.[9]
-
Saline (0.9% NaCl): Commonly used as a vehicle in published studies.[10]
-
Bidistilled Water: Also used as a vehicle.[1]
-
Organic Solvents: Soluble in DMSO, ethanol (B145695), and DMF.[9] If using an organic solvent to create a stock solution, ensure the final concentration of the solvent in the injected volume is minimal to avoid physiological effects.[9]
It is recommended to prepare fresh aqueous solutions daily and protect them from light.[9] For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least two years.[8]
3.2 Preparation of Dosing Solution (Example)
To prepare a 1 mg/ml solution for a 0.7 mg/kg dose in a 300g rat:
-
Calculate the required volume:
-
Dose = 0.7 mg/kg
-
Rat weight = 0.3 kg
-
Total dose needed = 0.7 mg/kg * 0.3 kg = 0.21 mg
-
If the concentration is 1 mg/ml, the injection volume will be 0.21 ml.
-
-
Preparation:
-
Weigh out the required amount of this compound powder.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the powder in a sterile vehicle (e.g., 0.9% saline) to the desired final concentration.
-
Vortex gently until fully dissolved.
-
Draw the required volume into a sterile syringe (e.g., a 1 ml syringe) with an appropriate needle (e.g., 23-25 gauge).
-
Experimental Protocols
4.1 General Protocol for Intraperitoneal (IP) Injection in Rats
This protocol outlines the standard procedure for administering this compound via IP injection. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound dosing solution
-
Sterile syringes (1-3 ml)
-
Sterile needles (23-25 gauge, ½ to 1 inch length)
-
70% ethanol or other appropriate disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the precise injection volume.
-
Properly restrain the animal. For a right-handed injector, hold the rat in the left hand with its head pointing downwards. The body can be supported by the palm and fingers, while the thumb and index finger gently secure the head and forelimbs. This position allows the abdominal organs to fall away from the injection site.[6][11]
-
-
Site Identification and Preparation:
-
Injection:
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[11]
-
Before injecting, gently aspirate by pulling back on the syringe plunger to ensure no blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) is drawn.[11] If fluid is aspirated, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Slowly depress the plunger to administer the full volume.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions (e.g., lethargy, abdominal swelling, vocalization). Report any adverse events to the veterinary staff.
-
Data Presentation: Summary of Dosing and Effects
The following tables summarize quantitative data from various studies administering this compound via IP injection in different rat models.
Table 1: Neuroprotective and Neuropathic Pain Models
| Rat Model | Dosage and Frequency | Vehicle | Key Quantitative Findings | Reference |
| Sciatic Nerve Crush Injury | 0.7 mg/kg/day for 7 days (therapeutic) | Bidistilled Water | Post-injury treatment partially mitigated the reduction in compound action potential (CAP) area and slowing of nerve conduction velocity. | [1] |
| Chronic Constrictive Injury (Neuropathic Pain) | 0.7 mg/kg/day for 14 days | Not Specified | Significantly increased mechanical paw withdrawal threshold and thermal paw withdrawal latency compared to the injury group. Decreased malondialdehyde and increased glutathione (B108866) and superoxide dismutase activity. | [12] |
| Middle Cerebral Artery Occlusion (Stroke) | 0.7 mg/kg/day for 14 days (pre-treatment) | Not Specified | Provided a protective effect on cardiovascular parameters (thoracic electrical bioimpedance and ECG) affected by ischemia-reperfusion. | [13] |
| Noise-Induced Hearing Loss | 1 mg/kg (multiple injections pre- and post-noise exposure) | Normal Saline | Alleviated noise-induced hearing loss, outer hair cell loss, and ribbon synapse loss. | [14] |
Table 2: Cardiovascular, Musculoskeletal, and Systemic Injury Models
| Rat Model | Dosage and Frequency | Vehicle | Key Quantitative Findings | Reference |
| Burn Injury (60% TBSA) | 7 mg/kg (single dose, post-burn) | Lactated Ringer's Solution | Partially improved burn-induced cardiac dysfunction, fibrosis, and mitochondrial damage. Reduced cardiac and mitochondrial H2O2 levels. | [15] |
| Hindlimb Suspension (Muscle Disuse) | 1 mg/kg/day for 7 days | Not Specified | Partially prevented the increase in intramitochondrial calcium and the content of oxidized tropomyosin in the soleus muscle. | [16] |
| Endotoxemia (LPS-induced) | 50 nmol/kg (two doses, 1h before and 11h after LPS) | Not Specified | Decreased the liver damage marker aspartate aminotransferase (AST). | [17] |
| Diabetic Cardiomyopathy | 0.7 mg/kg/day | Not Specified | Prevented activation of ERK1/2 signaling in the heart and reduced apoptotic cell death. | [4] |
Visualizations: Pathways and Workflows
6.1 Signaling Pathway of this compound Action
Caption: Mechanism of this compound in reducing mitochondrial ROS and downstream damage.
6.2 Experimental Workflow for In Vivo Study
Caption: General experimental workflow for a rat study involving this compound.
References
- 1. Protective vs. Therapeutic Effects of Mitochondria-Targeted Antioxidant this compound on Rat Sciatic Nerve Crush Injury: A Comprehensive Electrophysiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mito-TEMPO improves development competence by reducing superoxide in preimplantation porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. bioscmed.com [bioscmed.com]
- 8. tribioscience.com [tribioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Cardioprotective potential of mitochondria-targeted antioxidant, mito-TEMPO, in 5-fluorouracil-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Effect of mito-TEMPO, a mitochondria-targeted antioxidant, in rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effect of this compound against cardiac dysfunction caused by ischemia-reperfusion: MCAO stroke model study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 15. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant mito-TEMPO prevents the increase in tropomyosin oxidation and mitochondrial calcium accumulation under 7-day rat hindlimb suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Model of Oxidative Stress Using MitoTEMPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a plethora of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Mitochondria are a primary source of endogenous ROS, making them a key target for therapeutic intervention. MitoTEMPO is a mitochondria-targeted antioxidant that specifically scavenges mitochondrial superoxide (B77818), a primary ROS.[1] Its unique chemical structure, featuring a triphenylphosphonium cation, facilitates its accumulation within the mitochondria, allowing for the targeted neutralization of superoxide at its source.[2][3] These application notes provide a comprehensive guide for utilizing this compound to establish in vitro models of oxidative stress, enabling the investigation of mitochondrial ROS-dependent signaling pathways and the evaluation of novel therapeutics.
Data Presentation: Efficacy of this compound in Various Cell Models
The optimal concentration of this compound is cell-type and experiment-dependent. A dose-response experiment is always recommended to determine the most effective concentration for a specific cell line and experimental conditions.[1] The following tables summarize quantitative data from various studies, demonstrating the protective effects of this compound against oxidative stress-induced cellular damage.
Table 1: Neuroprotective Effects of this compound
| Cell Type | Stress Inducer | This compound Concentration | Incubation Time | Observed Effect | Reference |
| SH-SY5Y (Human Neuroblastoma) | Rotenone | 10 - 1000 µM | Pre-treatment for 2h, then co-treatment | Reduced apoptosis and decreased ROS levels.[1] | [1] |
| SH-SY5Y (Human Neuroblastoma) | Glutamate (100 µM) | 50 - 100 µM | 24 hours | Increased cell viability and reduced LDH release.[1][4] | [1][4] |
Table 2: Protective Effects of this compound in Other Cell Types
| Cell Type | Stress Inducer | This compound Concentration | Incubation Time | Observed Effect | Reference |
| LLC-PK1 (Porcine Kidney Epithelial) | ATP depletion | 1 - 1000 nM | Not specified | Dose-dependent reduction in cytotoxicity and caspase-3 activation.[1] | [1] |
| C2C12 (Mouse Myoblast) | Cytokines | 10 mg/L | 24 hours | Ablated superoxide generation and prevented reductions in cell width.[1] | [1] |
| C2C12 myoblasts | Menadione (25 µM) | 50 µM | Not specified | Significantly protected against mitochondrial DNA damage.[5] | [5] |
| Cardiomyocytes | High glucose (30 mmol/l) | 25 nmol/l | 24 hours | Prevented high glucose-induced cell death.[6] | [6] |
| Bovine oocytes | In vitro maturation | 1.00 µM | Not specified | Reduced intracellular ROS levels and improved maturation rates.[7] | [7] |
Signaling Pathways Modulated by this compound
Mitochondrial ROS can influence a variety of signaling pathways critical for cell survival, proliferation, and apoptosis. By scavenging mitochondrial superoxide, this compound can modulate these pathways, offering protection against oxidative stress-induced cellular damage.
Caption: this compound's effect on the PI3K/Akt/mTOR pathway.
Mitochondrial ROS can suppress the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.[1] By scavenging mitochondrial ROS, this compound can lead to the activation of this pathway, promoting cell survival and inhibiting autophagy.[1][4]
Caption: this compound's modulation of ERK1/2 signaling.
ROS amplified in mitochondria can activate downstream ROS-sensitive signaling pathways like ERK1/2, which are implicated in pathological changes such as apoptosis and hypertrophy.[6] this compound can prevent the activation of this pathway by reducing mitochondrial ROS.[6]
Caption: Inhibition of the intrinsic apoptosis pathway by this compound.
Excessive mitochondrial ROS can lead to mitochondrial dysfunction and the initiation of the intrinsic apoptosis pathway, involving the release of cytochrome c and subsequent caspase activation.[1] this compound can protect against apoptosis by preserving mitochondrial integrity.[1]
Experimental Protocols
The following are generalized protocols for common assays used in conjunction with this compound treatment. Specific details may need to be optimized for your cell line and experimental setup.
General Experimental Workflow
Caption: General workflow for in vitro oxidative stress experiments.
Protocol 1: Measurement of Mitochondrial Superoxide with MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.
Materials:
-
This compound
-
Stress-inducing agent (e.g., rotenone, antimycin A, high glucose)
-
MitoSOX Red reagent
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
96-well plate or other suitable culture vessel
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with the desired concentration of this compound for 1-2 hours.[1] This allows for the accumulation of this compound within the mitochondria.[8]
-
Stress Induction: Induce mitochondrial superoxide production by adding a stress-inducing agent and co-incubate with this compound for the desired time.
-
MitoSOX Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[5]
-
Dilute the MitoSOX Red stock solution in warm HBSS or serum-free medium to a final working concentration (typically 1-5 µM).[5]
-
Remove the culture medium and wash the cells once with warm PBS.[5]
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[1][5]
-
-
Washing: Gently wash the cells three times with warm PBS or culture medium.[1][5]
-
Analysis: Immediately analyze the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence plate reader.[1][5]
-
Quantification: Quantify the fluorescence intensity and normalize to the control group.
Protocol 2: Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
This compound
-
Stress-inducing agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Cell culture medium
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 6-24 hours.[5]
-
Treatment: Treat the cells with various concentrations of this compound and/or the oxidative stressor for the desired time.
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[5]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[5]
-
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Analysis: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control.
Protocol 3: Measurement of Oxidative Damage Markers
Oxidative stress can lead to damage of lipids, proteins, and DNA. Various assays are available to quantify these markers.
-
Lipid Peroxidation: Malondialdehyde (MDA) is a common marker of lipid peroxidation and can be measured using a Thiobarbituric Acid Reactive Substances (TBARS) assay.[9]
-
Protein Oxidation: Protein carbonyl content is a widely used marker of protein oxidation and can be quantified using an ELISA-based assay.[10]
-
DNA Damage: 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is a product of oxidative DNA damage and can be measured by ELISA or chromatography.[10]
The specific protocols for these assays are typically provided by the manufacturers of the assay kits. It is often recommended to measure multiple markers to confirm the presence of oxidative stress.[10]
Conclusion
This compound is a powerful tool for establishing in vitro models of oxidative stress and for investigating the role of mitochondrial ROS in cellular signaling and disease pathogenesis. Its targeted action allows for the specific interrogation of mitochondrial-dependent pathways.[5] The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust experiments to explore the therapeutic potential of targeting mitochondrial oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addition of this compound to the maturation medium improves in vitro maturation competence of bovine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 10. FAQ: Oxidative Stress Assays | Cell Biolabs [cellbiolabs.com]
Measuring Cellular ATP Levels Following MitoTEMPO Intervention: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, with ATP synthesis being a critical function. Mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818), can impair mitochondrial function, leading to decreased ATP production and cellular damage. MitoTEMPO is a mitochondria-targeted antioxidant that specifically scavenges mitochondrial superoxide.[1] This document provides detailed protocols for measuring cellular ATP levels after this compound intervention, enabling researchers to assess the compound's efficacy in preserving mitochondrial function and cellular energy homeostasis under conditions of oxidative stress.
Data Presentation: Efficacy of this compound on Cellular ATP Levels
The following table summarizes quantitative data from studies investigating the effect of this compound on ATP levels in various cell types and experimental conditions.
| Cell Type | Stress Inducer | This compound Concentration | Incubation Time | Observed Effect on ATP Levels | Reference |
| LLC-PK1 (Porcine Kidney Epithelial) | ATP depletion | 1 - 1000 nM | Not specified | Dose-dependent reduction in cytotoxicity.[2] While not a direct measure of restoration, it implies a protective effect on energy-dependent processes. | [2] |
| Rat Cochleae | Acoustic Trauma | Not specified (in vivo) | Pre-treatment | Restored ATP levels compared to the noise-exposed, vehicle-treated group.[3][4] | [3][4] |
| Porcine Embryos (G2 group with high lipid content) | Endogenous Oxidative Stress | Not specified | Not specified | Increased ATP production compared to untreated G2 embryos.[5] | [5] |
| EGFP and SOD1 over-expressing cells | ATP depletion-recovery | Not specified | During recovery | Did not restore ATP levels in EGFP cells and showed a slight tendency to improve ATP levels in SOD1 over-expressing cells.[6] | [6] |
| B16-F0 Mouse Melanoma Cells | Endogenous | 25 nM | 24 hours | Reduced cellular ATP.[7][8] This is attributed to the inhibition of glycolysis, a key energy source in these cancer cells.[7] | [7][8] |
Signaling Pathways Modulated by this compound
This compound primarily acts by scavenging mitochondrial superoxide, which in turn can influence several downstream signaling pathways related to cellular metabolism, survival, and stress responses.
Caption: this compound's impact on cellular signaling pathways.
Experimental Workflow: Measuring ATP Levels Post-MitoTEMPO Treatment
The following diagram outlines the general workflow for assessing the impact of this compound on cellular ATP levels.
Caption: Experimental workflow for ATP measurement.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline for treating cultured cells with this compound. The optimal conditions, including cell seeding density, this compound concentration, and incubation times, should be determined empirically for each cell line and experimental setup.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (e.g., from Sigma-Aldrich, SML0737)[9]
-
Vehicle (e.g., DMSO or sterile water, depending on this compound solvent)
-
Stress-inducing agent (e.g., rotenone, antimycin A, H₂O₂)
-
Phosphate-buffered saline (PBS)
-
96-well white, clear-bottom tissue culture plates (for luminescence assays)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. The optimal seeding density will vary between cell lines.
-
Cell Adherence: Incubate the plate at 37°C in a humidified CO₂ incubator overnight to allow cells to adhere.
-
This compound Pre-treatment: It is often recommended to pre-treat cells with this compound for a period (e.g., 30-60 minutes) to allow for its accumulation in the mitochondria.[10]
-
Prepare a stock solution of this compound in the appropriate solvent.
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal dose for your experimental system.[1]
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
-
Induction of Oxidative Stress (Optional): If investigating the protective effects of this compound, induce oxidative stress by adding a stress-inducing agent to the appropriate wells. This is typically done in the continued presence of this compound.[10]
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific experimental question and the kinetics of the cellular response being investigated.
-
Proceed to ATP Measurement: After the incubation period, proceed with the ATP measurement protocol.
Bioluminescence-Based ATP Assay
This protocol is based on the principle that firefly luciferase catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent manner, producing light that is proportional to the amount of ATP present.[11][12]
Materials:
-
ATP bioluminescence assay kit (e.g., ATPlite, CellTiter-Glo®)
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.
-
Cell Lysis and ATP Release:
-
Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for approximately 10-15 minutes.
-
Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This single-step addition lyses the cells and initiates the luciferase reaction.[13][14]
-
-
Incubation and Signal Stabilization:
-
Mix the contents of the wells by shaking the plate on an orbital shaker for approximately 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer. The integration time will depend on the instrument and the signal intensity.
-
-
Data Analysis:
-
Subtract the average luminescence value of the background wells (medium only) from all experimental wells.
-
Normalize the ATP levels of the treated groups to the vehicle-treated control group.
-
If a standard curve was generated, calculate the absolute ATP concentration in each sample.
-
Plot the results, for instance, as a percentage of the control ATP level versus the this compound concentration.
-
Note: For some experimental designs, it may be necessary to normalize the ATP levels to the cell number or total protein content to account for variations in cell density. This can be achieved by performing a parallel cell viability assay (e.g., MTT or Crystal Violet) or a protein quantification assay (e.g., BCA) on a duplicate plate.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 5. Mito-TEMPO improves development competence by reducing superoxide in preimplantation porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOD1 and this compound partially prevent MPTP, necrosis and mitochondrial apoptosis following ATP depletion-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Does Scavenging of Mitochondrial Superoxide Attenuate Cancer Prosurvival Signaling Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound treatment [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. stemcell.com [stemcell.com]
- 14. biotium.com [biotium.com]
- 15. Real-time assessment of relative mitochondrial ATP synthesis response against inhibiting and stimulating substrates (MitoRAISE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
MitoTEMPO not reducing mitochondrial ROS levels in my experiment
This guide is designed for researchers, scientists, and drug development professionals to address common issues when MitoTEMPO fails to reduce mitochondrial reactive oxygen species (ROS) in an experimental setting.
Troubleshooting Guide: Why is this compound Not Reducing Mitochondrial ROS in My Experiment?
If you are observing that this compound is not effective in your experiments, this guide provides a systematic approach to identify the potential source of the problem. Follow these steps to diagnose the issue.
Step 1: Verify Reagent Integrity and Preparation
The first step in troubleshooting is to ensure the this compound reagent itself is viable and correctly prepared.
-
Storage and Handling : this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1][2] Stock solutions, typically prepared in DMSO or ethanol, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year.[3][4] Aqueous solutions are not recommended for storage longer than one day.[1]
-
Fresh Preparation : If in doubt, prepare a fresh stock solution from the solid compound.[3] Ensure the solvent, such as DMSO, is anhydrous, as moisture can reduce solubility.[4]
Step 2: Optimize the Experimental Protocol
The efficacy of this compound is highly dependent on experimental parameters that often require optimization for specific cell types and conditions.[3]
-
Concentration (Dose-Response) : The effective concentration of this compound can vary significantly. While a typical working range is 1-20 µM, some studies have used concentrations as low as 25-100 nM.[3][5] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and ROS-inducing stimulus.[3][6] Excessively high concentrations (>50 µM) may cause off-target effects.[3]
-
Incubation Time : this compound requires time to pass through the cell and mitochondrial membranes to accumulate at its site of action.[6] A pre-incubation period of 30 to 60 minutes (or even up to 2 hours) before adding the ROS-inducing agent is recommended.[3][7] The scavenger should remain present during the ROS induction period.[6]
Step 3: Evaluate the ROS Detection Method
The method used to measure mitochondrial ROS is critical. A lack of signal change may be due to the assay itself rather than the inefficacy of this compound.
-
Probe Specificity : Use a probe specific for mitochondrial superoxide (B77818), such as MitoSOX™ Red.[3] General ROS indicators like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are not specific to mitochondria and react with various ROS, which may not be the target of this compound.[3][8]
-
Probe Artifacts : Be aware of potential artifacts. For example, using MitoSOX™ at concentrations above 2.5-5 µM for extended periods can be toxic or lead to non-specific signals.[3][6] The interpretation of MitoSOX fluorescence can also be complex, as it can form different products with distinct fluorescent properties.[9]
-
Compatibility with Experimental Conditions : Some ROS-inducing agents, like high concentrations of Antimycin A, can severely compromise the mitochondrial membrane potential.[6] This can inhibit the uptake of positively charged probes like MitoSOX™, preventing an accurate reading.[6]
Step 4: Consider Cell-Specific and Systemic Factors
The biological context of your experiment can significantly influence this compound's effectiveness.
-
Mitochondrial Membrane Potential (ΔΨm) : this compound's accumulation in the mitochondria is driven by the mitochondrial membrane potential, due to its positively charged triphenylphosphonium (TPP) moiety.[2][3] If your experimental treatment causes a collapse in ΔΨm, this compound will not accumulate effectively in the mitochondria to scavenge superoxide.[3][6]
-
Strength of ROS Inducer : A very potent ROS-inducing stimulus might generate superoxide at a rate that overwhelms the scavenging capacity of the this compound concentration being used.[3][6]
-
Primary ROS Species : Confirm that mitochondrial superoxide is the primary ROS being generated in your model. This compound is a superoxide dismutase (SOD) mimetic and will be ineffective against other ROS like hydrogen peroxide (H₂O₂) or hydroxyl radicals.[1][10]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a mitochondria-targeted antioxidant.[1] It consists of two key parts: the piperidine (B6355638) nitroxide TEMPO, which acts as a superoxide dismutase (SOD) mimetic to scavenge superoxide radicals, and a lipophilic triphenylphosphonium (TPP) cation.[1][2] This TPP cation allows the molecule to pass through lipid membranes and accumulate several-hundred-fold within the mitochondria, driven by the negative mitochondrial membrane potential.[1][11]
Q2: How should I prepare and store this compound? A2: this compound hydrate (B1144303) is a crystalline solid that is stable for years when stored at -20°C.[1] For experiments, create a stock solution in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF).[1] It is recommended to aliquot this stock solution into single-use volumes and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[3] Avoid storing this compound in aqueous solutions for more than a day.[1]
Q3: What is a typical working concentration for this compound? A3: The optimal concentration is cell-type and stimulus-dependent. A common starting range is 1-20 µM.[3] However, it is essential to perform a dose-response curve for your specific experimental conditions to find the most effective and non-toxic concentration.[3][6]
| This compound Concentration Ranges Cited in Literature | |
| Typical In Vitro Range | 1 µM - 20 µM[3] |
| Low End (In Vitro) | 25 nM - 100 nM[3][5] |
| High End (Not Recommended) | > 20-50 µM (risk of off-target effects)[3] |
| In Vivo (Mouse Model) | 10 mg/kg - 20 mg/kg[12] |
Q4: Can my choice of ROS probe affect the results? A4: Absolutely. It is critical to use a probe that is specific for mitochondrial superoxide. MitoSOX™ Red is a widely used indicator for this purpose.[3] Probes like DCFH-DA are not specific to the mitochondrial compartment and can be oxidized by various ROS, not just superoxide.[3][8] Therefore, a lack of effect seen with a non-specific probe does not rule out this compound's efficacy against mitochondrial superoxide.
| Common Probes for ROS Detection | |||
| Probe | Target ROS | Specificity | Potential Issues |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂•⁻) | High | Uptake is dependent on mitochondrial membrane potential. High concentrations (>2.5 µM) can cause artifacts.[3][6] |
| DCFH-DA | General ROS (H₂O₂, ROO•, ONOO⁻) | Low | Not specific to mitochondria. Does not directly react with H₂O₂. Prone to auto-oxidation and artifacts.[3][8] |
| Amplex Red | Extracellular Hydrogen Peroxide (H₂O₂) | High | Does not detect intracellular H₂O₂. Can be affected by reducing agents.[8] |
Q5: Why is pre-incubation with this compound necessary? A5: Pre-incubation is necessary to allow sufficient time for this compound to be taken up by the cells and to accumulate within the mitochondria, where it exerts its antioxidant effect.[6] A pre-treatment period of 30-60 minutes is generally recommended before introducing the oxidative stressor.[3]
Visualizing Workflows and Mechanisms
Mechanism of this compound Action
The diagram below illustrates how this compound targets mitochondria to neutralize superoxide radicals.
Caption: this compound accumulates in mitochondria and acts as an SOD mimetic.
Troubleshooting Workflow
This decision tree provides a logical flow for diagnosing issues with your this compound experiment.
Caption: A step-by-step decision tree for troubleshooting this compound experiments.
Detailed Experimental Protocol
Measuring Mitochondrial Superoxide Using MitoSOX™ Red Following this compound Treatment
This protocol provides a general workflow for assessing the efficacy of this compound in reducing mitochondrial superoxide levels in cultured cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
ROS-inducing agent (e.g., Antimycin A, Rotenone)
-
MitoSOX™ Red indicator (5 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well plate (black, clear bottom for microscopy/plate reader)
-
Fluorescence microscope or microplate reader (Ex/Em: ~510/580 nm)
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density to reach ~80-90% confluency on the day of the experiment. Allow them to adhere and grow overnight.
-
This compound Pre-treatment :
-
Prepare fresh dilutions of this compound in pre-warmed complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing this compound (or vehicle).
-
Pre-incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[3][7]
-
-
ROS Induction :
-
Prepare the ROS-inducing agent in culture medium at the desired final concentration.
-
Add the ROS-inducing agent directly to the wells already containing this compound or vehicle.
-
Co-incubate for the desired time period (this will depend on the inducer and cell type, e.g., 30 minutes to a few hours).
-
-
MitoSOX™ Red Staining :
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS. Protect from light.
-
Remove the treatment medium from the cells and wash once with warm HBSS.
-
Add the 5 µM MitoSOX™ Red solution to each well.
-
Incubate for 10-20 minutes at 37°C, protected from light.[7]
-
-
Wash and Read :
-
Remove the MitoSOX™ Red solution and wash the cells gently three times with warm HBSS.[7]
-
Add a final volume of warm HBSS or culture medium to the wells.
-
Immediately analyze the fluorescence using a fluorescence microscope or a microplate reader with excitation at ~510 nm and emission at ~580 nm.
-
-
Data Analysis : Quantify the mean fluorescence intensity for each condition. Normalize the data to the vehicle control group to determine the fold-change in mitochondrial superoxide production.
Experimental Workflow Diagram
Caption: A generalized workflow for this compound experiments using MitoSOX Red.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 12. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining the Cytotoxic Concentration of MitoTEMPO in Vitro
This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the cytotoxic concentration of MitoTEMPO in in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported cytotoxic and protective concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF. For cell culture experiments, DMSO is the most commonly used solvent to prepare a concentrated stock solution. It is crucial to prepare fresh stock from solid this compound, aliquot it into single-use volumes, and store it at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q2: What is a typical starting concentration range for determining this compound cytotoxicity?
A2: The effective and cytotoxic concentrations of this compound are highly dependent on the cell type and experimental conditions. A general starting point for a dose-response experiment is to test a broad range of concentrations, for example, from 1 µM to 100 µM.[2] For some sensitive cell lines, even lower concentrations in the nanomolar range may be relevant.[3][4]
Q3: How long should I pre-incubate cells with this compound before adding a stressor?
A3: A pre-incubation period of 30 to 60 minutes is generally recommended to allow for the accumulation of this compound within the mitochondria before introducing a ROS-inducing agent.[1]
Q4: Can high concentrations of this compound become toxic to cells?
A4: Yes, excessively high concentrations of this compound (often cited as >20-50 µM) can lead to non-specific, off-target effects and may induce cytotoxicity.[1] This can be due to a pro-oxidant effect or off-target effects of the triphenylphosphonium (TPP) cation used for mitochondrial targeting.[5][6]
Q5: My this compound treatment is not showing the expected protective effect against oxidative stress. What could be the reason?
A5: Several factors could be at play:
-
Reagent Integrity: Ensure your this compound stock is properly prepared and stored to prevent degradation.[1]
-
Concentration and Incubation Time: The concentration and incubation time may not be optimal for your specific cell line and stressor. A dose-response experiment is recommended.[1]
-
Mitochondrial Membrane Potential: this compound uptake is dependent on the mitochondrial membrane potential. If your experimental conditions severely compromise this potential, this compound may not accumulate effectively in the mitochondria.[1]
-
ROS Detection Method: Ensure your ROS detection assay is specific for mitochondrial superoxide (B77818) (e.g., MitoSOX Red). General ROS probes like DCFH-DA may not accurately reflect changes in mitochondrial superoxide levels.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results | Uneven cell seeding, presence of air bubbles in wells, or improper mixing of reagents. | Ensure a single-cell suspension before seeding. Check for and remove bubbles before reading the plate. Ensure thorough but gentle mixing of reagents.[7] |
| Low absorbance values in MTT assay | Low cell density or insufficient incubation time with MTT reagent. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase. Increase incubation time with MTT to allow for sufficient formazan (B1609692) crystal formation.[7] |
| High background in LDH assay | LDH present in the serum of the culture medium or cell lysis due to rough handling. | Use serum-free medium for the assay or measure the background LDH level in the medium alone and subtract it from the sample values. Handle cells gently during pipetting and washing steps. |
| This compound appears to increase ROS levels | At high concentrations, this compound may exhibit pro-oxidant effects. The ROS probe itself (e.g., MitoSOX at >2.5 µM) could be toxic or cause artifacts.[1][5] | Perform a careful dose-response curve to identify the optimal concentration. Use the lowest effective concentration of the ROS probe and include appropriate controls. |
Summary of this compound Concentrations in Various Cell Lines
The following table summarizes the reported concentrations of this compound used in different in vitro studies, highlighting both protective and cytotoxic effects.
| Cell Line | Application | Concentration Range | Incubation Time | Observed Effect |
| SH-SY5Y (Human Neuroblastoma) | Neuroprotection | 10 - 1000 µM | 2h pre-treatment, then co-treatment | Reduced apoptosis and decreased ROS levels.[4] |
| Protection against glutamate (B1630785) cytotoxicity | 50 - 100 µM | 24 hours | Increased cell viability and reduced LDH release.[2] | |
| No cytotoxicity observed | 25 - 100 µM | 24 hours | Increased cell viability. | |
| NRK-52E (Rat Kidney Epithelial) | No significant toxicity | 1 - 20 µM | 24 hours | No adverse effects on cell viability. |
| LLC-PK1 (Porcine Kidney Epithelial) | Protection against ATP depletion | 1 - 1000 nM | Not specified | Dose-dependent reduction in cytotoxicity.[3][4] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Determination of non-toxic concentration | 5 µM | 24 hours | Optimal concentration that did not adversely affect cell viability.[8] |
| A549 (Human Lung Carcinoma) | Induction of cytotoxicity | 6.25 - 100 µM | Not specified | Showed cytotoxic effects with an IC50 of 32.43 µM.[3] |
| HepG2 (Human Hepatocellular Carcinoma) | Protection against acetaminophen-induced cytotoxicity | 10 µM | 48 hours | Alleviated cytotoxicity.[3] |
| B16-F0 (Mouse Melanoma) | Inhibition of cell growth | 5 - 50 nM | 24 hours | Decreased cell number and induced apoptosis.[3] |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of viability.
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium and add the this compound-containing medium to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium (preferably serum-free for the assay period)
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the positive control.
Visualizations
Experimental Workflow for Determining this compound Cytotoxicity
Proposed Mechanism of this compound-Induced Cytotoxicity at High Concentrations
References
- 1. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does Scavenging of Mitochondrial Superoxide Attenuate Cancer Prosurvival Signaling Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of this compound to the maturation medium improves in vitro maturation competence of bovine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria-Targeted Antioxidants SkQ1 and this compound Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MitoTEMPO Dose-Response for Neuroblastoma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize MitoTEMPO dose-response experiments in neuroblastoma cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a mitochondria-targeted antioxidant.[1][2][3] It combines the superoxide (B77818) dismutase (SOD) mimetic TEMPO with a triphenylphosphonium (TPP) cation.[1][2][4][5] This positively charged TPP group allows the molecule to pass through lipid bilayers and accumulate within the negatively charged mitochondrial matrix.[1][4][6] Inside the mitochondria, this compound scavenges superoxide radicals (O₂•−), converting them into less harmful species, thereby reducing mitochondrial oxidative stress.[1][2][7]
Q2: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a crystalline solid.[1] For stock solutions, it is soluble in organic solvents such as DMSO, ethanol, and DMF.[1][8] It is recommended to prepare fresh stock solutions from the solid, aliquot them to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C for long-term stability.[6][9] Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: What is a typical effective concentration range for this compound in neuroblastoma cell lines?
The effective concentration of this compound can vary depending on the specific neuroblastoma cell line and experimental conditions. However, studies on the SH-SY5Y cell line have shown protective effects at concentrations ranging from 10 µM to 1000 µM against rotenone-induced toxicity.[10][11] In another study with SH-SY5Y cells, 50 µM and 100 µM were found to be optimal concentrations for protecting against glutamate-induced neurotoxicity.[7][12] It is always recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.[6][13] Excessively high concentrations (>20-50 µM) may lead to off-target effects.[6]
Q4: What are appropriate positive and negative controls for a this compound experiment?
-
Positive Controls (for inducing mitochondrial superoxide): Antimycin A (a complex III inhibitor) or Rotenone (B1679576) (a complex I inhibitor) are commonly used to induce mitochondrial ROS.[2][14]
-
Negative Controls:
Troubleshooting Guide
Issue 1: this compound is not reducing mitochondrial ROS in my neuroblastoma cell line.
| Possible Cause | Troubleshooting Action |
| Improper Reagent Handling | Prepare a fresh stock solution of this compound from solid powder. Aliquot and store at -80°C to avoid freeze-thaw cycles.[6] |
| Suboptimal Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 1-20 µM, and for SH-SY5Y, you might test up to 100 µM or higher based on literature).[6][7] |
| Insufficient Incubation Time | A pre-incubation period of 30-60 minutes is recommended before adding the ROS-inducing agent to allow for mitochondrial accumulation.[6][13][14] |
| Overly Potent ROS Inducer | The rate of superoxide generation from a high concentration of an inducer (like Antimycin A) might overwhelm this compound's scavenging capacity.[6][13] Consider titrating the ROS inducer to a lower concentration.[6] |
| Compromised Mitochondrial Membrane Potential | This compound's uptake is dependent on the mitochondrial membrane potential. If your experimental conditions severely compromise it, this compound may not accumulate in the mitochondria.[6] |
| Inappropriate ROS Detection Method | Use a probe specific for mitochondrial superoxide, such as MitoSOX Red. General ROS indicators like DCFH-DA are not specific to mitochondria.[6] |
Issue 2: I am observing unexpected cytotoxicity with this compound treatment.
| Possible Cause | Troubleshooting Action |
| High Concentration | Excessively high concentrations of this compound can have off-target effects.[6] Perform a dose-response curve to find the optimal, non-toxic concentration for your specific neuroblastoma cell line.[13] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically <0.1%). |
| Cell Line Sensitivity | Different neuroblastoma cell lines may have varying sensitivities to this compound. What is non-toxic for one cell line may be toxic for another. |
Issue 3: High background fluorescence in my ROS detection assay.
| Possible Cause | Troubleshooting Action |
| Autofluorescence | Use phenol (B47542) red-free medium for imaging experiments.[2] Include an unstained control to assess the baseline autofluorescence of your cells.[2] |
| High Probe Concentration | High concentrations of ROS probes like MitoSOX Red (>2.5 µM) can be toxic and lead to artifacts.[6][13][14] Titrate the probe to the lowest concentration that gives a detectable signal. |
| Probe Auto-oxidation | Prepare fresh working solutions of your fluorescent probe immediately before use and protect them from light.[2] |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in SH-SY5Y Neuroblastoma Cells
| Experimental Model | This compound Concentration(s) | Observed Effect | Reference |
| Rotenone-induced neurotoxicity | 10 µM, 100 µM, 1000 µM | Protected against rotenone toxicity and reduced apoptotic markers.[10][11] | [10][11] |
| Glutamate-induced neurotoxicity | 50 µM, 100 µM | Restored cell viability, reduced ROS generation, and improved mitochondrial membrane potential.[7][12] | [7][12] |
| Glutamate-induced cytotoxicity | 25 µM, 50 µM, 100 µM | Showed no cytotoxicity and even increased cell viability.[7] | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Seed neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[10]
-
Introduce the neurotoxic agent (e.g., rotenone or glutamate) and incubate for the desired period (e.g., 24 hours).[7]
-
Remove the supernatant and add 1 mg/mL MTT solution to each well.
-
Incubate for 4 hours.
-
Add 100 µL of DMSO to dissolve the formazan (B1609692) crystals and shake the plate for 10 minutes.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Protocol 2: Intracellular ROS Detection using DCFH-DA
-
Seed cells in a 96-well plate at a density of 2x10⁴ cells/well.[7]
-
Treat the cells as described in the cell viability protocol.
-
After treatment, remove the medium and incubate the cells with PBS containing 10 µM DCFH-DA for 30 minutes in an incubator.[7]
-
Measure the fluorescence of 2,7-dichlorofluorescein (DCF) using a microplate reader at an excitation of 485 nm and an emission of 520 nm.[7]
Protocol 3: Mitochondrial Superoxide Detection using MitoSOX Red
-
Culture cells on glass-bottom dishes or in a 96-well plate.
-
Treat cells with your experimental compounds, including a pre-incubation step with this compound.
-
Prepare a 2.5-5 µM working solution of MitoSOX Red in warm HBSS or culture medium.[13]
-
Remove the culture medium, wash cells once with warm PBS, and add the MitoSOX Red working solution.
-
Incubate for 10-15 minutes at 37°C, protected from light.[13]
-
Gently wash the cells three times with warm PBS.
-
Add fresh warm imaging buffer or medium and immediately image using a fluorescence microscope (Ex/Em ~510/580 nm).[13]
Signaling Pathways and Workflows
Caption: A generalized workflow for assessing the effects of this compound.
Caption: this compound's role in the PI3K/Akt/mTOR signaling pathway.
Caption: this compound's influence on HIF1-α and cancer cell metabolism.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Mitochondrial Redox Hubs as Promising Targets for Anticancer Therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Potential off-target effects of high concentrations of MitoTEMPO
Welcome to the technical support center for MitoTEMPO. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a special focus on understanding and mitigating potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the specific cell type, the experimental conditions, and the magnitude of the reactive oxygen species (ROS) stimulus. A typical starting point for optimization is a dose-response experiment within the range of 1 µM to 20 µM.[1] Some studies have reported effects at concentrations as low as 25-100 nM, while others have used up to 100 µM.[1] It is crucial to determine the lowest effective concentration for your specific experimental setup to minimize the risk of off-target effects.
Q2: I am not observing the expected reduction in mitochondrial ROS with this compound. What could be the issue?
A2: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Reagent Integrity: Ensure your this compound stock is properly prepared and stored. It is recommended to prepare fresh stock from solid, aliquot, and store at -80°C to avoid repeated freeze-thaw cycles.[1]
-
Experimental Protocol: Optimize the concentration and incubation time. A pre-incubation period of 30-60 minutes before adding the ROS-inducing agent is often necessary to allow for mitochondrial accumulation.[1][2]
-
ROS Detection Method: Verify that your assay is specific for mitochondrial superoxide (B77818). Probes like MitoSOX Red are suitable for this purpose. Be cautious of potential artifacts with less specific probes like DCFH-DA.[1]
-
Cell-Specific Factors: Assess cell health and viability. A compromised mitochondrial membrane potential can impair the uptake of this compound.[1]
Q3: Are there known off-target effects associated with high concentrations of this compound?
A3: Yes, high concentrations of this compound can lead to several off-target effects. These can include:
-
Mitochondrial Depolarization: The triphenylphosphonium (TPP) cation, which targets this compound to the mitochondria, can accumulate at high concentrations and potentially disrupt the mitochondrial membrane potential.[3]
-
Pro-oxidant Effects: At very high levels, mitochondria-targeted antioxidants may paradoxically promote oxidation within the mitochondrial matrix, thereby failing to inhibit redox signaling.[4]
-
Loss of Selectivity: High concentrations (e.g., above 20 µM) may lead to non-selective scavenging of ROS outside the mitochondria, confounding experimental results.[2]
-
Cytotoxicity: While generally considered non-toxic at effective concentrations, excessive doses can induce cytotoxicity.[5][6]
Troubleshooting Guide: High-Concentration Effects
This guide addresses specific issues that may arise when using elevated concentrations of this compound.
Issue 1: Unexpected decrease in cell viability at high this compound concentrations.
-
Possible Cause: Cytotoxicity due to mitochondrial membrane depolarization or other off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Use a reliable method like MTT or LDH release assay to determine the cytotoxic threshold of this compound for your specific cell line.
-
Lower the Concentration: If cytotoxicity is observed, reduce the this compound concentration to the lowest effective dose that scavenges mitochondrial superoxide without affecting cell viability.
-
Include a Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO or ethanol) to ensure the observed effects are not due to the solvent.[7]
-
Issue 2: Inconsistent or paradoxical results in redox signaling pathways at high this compound concentrations.
-
Possible Cause: Pro-oxidant effects or non-selective ROS scavenging.
-
Troubleshooting Steps:
-
Re-evaluate the Concentration: This is a strong indication that the concentration is too high. Perform a detailed dose-response analysis focusing on lower concentration ranges.
-
Use a Non-Targeted Control: Compare the effects of this compound with a non-targeted analogue like TEMPO to distinguish mitochondria-specific effects from generalized antioxidant effects.[8][9]
-
Measure Mitochondrial-Specific ROS: Utilize a targeted probe like MitoSOX Red to confirm that the observed effects correlate with changes in mitochondrial superoxide levels.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies concerning this compound concentrations and their observed effects.
Table 1: In Vitro Concentrations and Observed Effects
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Potential Off-Target Effect Noted | Citation |
| Melanoma Cells | 5 nM - 50 nM | 24 hours | Decreased cell proliferation and induced apoptosis. | At high levels, potential for oxidation of the mitochondrial matrix. | [4] |
| Adult Cardiomyocytes | 25 nM | 24 hours | Inhibited high glucose-induced mitochondrial superoxide and cell death. | Not specified at this concentration. | [10] |
| SH-SY5Y Neuroblastoma | 25 µM - 100 µM | Not specified | Increased cell viability. | None at these concentrations. | [5] |
| LLC-PK1 Cells | 1 nM - 1,000 nM | Not specified | Reduced ATP depletion-induced cytotoxicity in a dose-dependent manner. | Not specified. | [6] |
| NRK-52E Cells | 1 µM - 20 µM | 24 hours | No significant toxicity observed. | Not applicable. | [11] |
Table 2: In Vivo Dosages and Administration
| Animal Model | Dosage | Route of Administration | Treatment Duration | Observed Effect | Potential Off-Target Effect Noted | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Type-1 & Type-2 Diabetic Mice | Not specified | Daily injection | 30 days | Inhibited mitochondrial ROS and improved myocardial function. | No significant side effects on blood glucose, body weight, or activity. |[10] | | Mice (Acetaminophen Hepatotoxicity) | 10 or 20 mg/kg | Intraperitoneal | Single dose | Dose-dependently reduced liver injury. | Not specified. |[8] | | Rats (Neuropathic Pain) | 0.7 mg/kg | Intraperitoneal | 14 consecutive days | Alleviated pain behavior. | Not specified. |[12] | | Mice (Sepsis) | 10 mg/kg | Intraperitoneal | Single dose | Preserved peritubular capillary perfusion. | A higher dose of 30 mg/kg may depolarize mitochondria. |[3] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Superoxide Production using MitoSOX Red
-
Cell Preparation: Seed cells in a suitable culture plate or on coverslips and allow them to adhere overnight.
-
This compound Pre-incubation: Treat cells with the desired concentration of this compound for 30-60 minutes.
-
ROS Induction: Introduce the stressor to induce mitochondrial superoxide production.
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or culture medium.
-
Remove the medium from the cells and wash once with warm buffer.
-
Add the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.
-
Be aware that MitoSOX concentrations greater than 2.5 µM for extended periods can be toxic or lead to artifacts.[1]
-
-
Washing: Wash the cells three times with warm buffer.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation/emission ~510/580 nm).
Protocol 2: Cell Viability Assessment using LDH Assay
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration. Include positive (e.g., lysis buffer) and negative (untreated) controls.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
LDH Measurement:
-
Use a commercial LDH cytotoxicity assay kit.
-
Transfer the supernatant to a new plate.
-
Add the reaction mixture from the kit to each well.
-
Incubate for the time specified in the manufacturer's protocol, protected from light.
-
-
Absorbance Reading: Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculation: Calculate the percentage of LDH release relative to the positive control to determine cytotoxicity.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Does Scavenging of Mitochondrial Superoxide Attenuate Cancer Prosurvival Signaling Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of mito-TEMPO, a mitochondria-targeted antioxidant, in rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting MitoSOX Red assay in the presence of MitoTEMPO
Welcome to the technical support center for the MitoSOX Red assay. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful application of the MitoSOX Red assay, particularly when used in conjunction with the mitochondria-targeted antioxidant, MitoTEMPO.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the MitoSOX Red assay?
MitoSOX Red is a cell-permeant fluorescent probe designed for the specific detection of superoxide (B77818) within the mitochondria of live cells.[1][2][3] Its mechanism involves a multi-step process:
-
Mitochondrial Targeting: MitoSOX Red contains a positively charged triphenylphosphonium (TPP) group, which facilitates its accumulation within the negatively charged mitochondrial matrix of healthy, respiring cells.[1][4]
-
Superoxide-Specific Oxidation: Once inside the mitochondria, MitoSOX Red is selectively oxidized by superoxide (O₂•⁻).[3][4][5] It is not readily oxidized by other reactive oxygen species (ROS) or reactive nitrogen species (RNS).[1][2][3]
-
Fluorescence Emission: The oxidation of MitoSOX Red by superoxide generates a product, 2-hydroxyethidium, which intercalates with mitochondrial DNA (mtDNA), leading to a significant enhancement of its red fluorescence.[1][4] This fluorescence can be detected using fluorescence microscopy, flow cytometry, or a microplate reader.[2][4]
Q2: What is this compound and why is it used with the MitoSOX Red assay?
This compound is a mitochondria-targeted antioxidant that acts as a superoxide dismutase (SOD) mimetic.[6][7] It specifically scavenges superoxide radicals within the mitochondria.[6] In the context of the MitoSOX Red assay, this compound is primarily used as a negative control to validate the specificity of the fluorescent signal.[1] A reduction in the MitoSOX Red signal in the presence of this compound confirms that the detected fluorescence is indeed due to mitochondrial superoxide.[8]
Q3: Can I fix cells after staining with MitoSOX Red?
No, MitoSOX Red is not compatible with fixation and is intended for use in live cells only.[9][10] The assay should be performed on living cells, and imaging should be completed shortly after staining.
Troubleshooting Guide
This guide addresses common issues encountered during the MitoSOX Red assay, especially when co-incubated with this compound.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Suboptimal MitoSOX Red Concentration: The concentration may be too low for your cell type.[9][11] 2. Insufficient Incubation Time: The probe may not have had enough time to accumulate in the mitochondria and react with superoxide.[1][9] 3. Poor Cell Health/Low Mitochondrial Membrane Potential: MitoSOX accumulation is dependent on a healthy mitochondrial membrane potential.[1][11] 4. MitoSOX Red Degradation: The probe is sensitive to light and auto-oxidation.[1][9] 5. Incorrect Filter Sets: Using improper excitation/emission wavelengths will lead to poor signal detection.[1][11] | 1. Optimize Concentration: Perform a concentration titration, typically within the range of 0.1-5 µM, to find the optimal concentration for your specific cells.[9][11][12] 2. Optimize Incubation Time: Test different incubation times, usually between 10 and 30 minutes.[1][11] 3. Verify Cell Health: Use a potentiometric dye like TMRM or JC-1 to confirm mitochondrial membrane potential.[1][6] Ensure you are working with healthy, viable cells. 4. Proper Handling: Prepare fresh working solutions of MitoSOX Red for each experiment.[9] Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid freeze-thaw cycles.[1] 5. Use Correct Filters: For the superoxide-specific product, use an excitation wavelength around 400 nm. For general detection, an excitation of ~510 nm and emission of ~580 nm is common.[1][4] |
| High Background or Non-Specific Staining (Nuclear/Cytosolic) | 1. MitoSOX Red Concentration Too High: Concentrations above 5 µM can be cytotoxic, damage mitochondria, and cause the probe to leak into the cytosol and nucleus.[1][11][13] 2. Prolonged Incubation: Extended incubation can lead to off-target effects and probe redistribution.[11][13] 3. Cell Death: Increased free nucleic acids from dead cells can lead to false-positive signals.[1][8] | 1. Reduce Concentration: Lower the MitoSOX Red concentration to the optimal, non-toxic range determined by your titration.[1][11] 2. Shorten Incubation Time: Reduce the incubation period to the minimum time required to obtain a good signal.[11] 3. Assess Viability: Use a live/dead stain to ensure measurements are performed on a healthy cell population.[1] |
| This compound Fails to Reduce MitoSOX Signal | 1. Ineffective this compound Concentration: The concentration may be too low to scavenge the amount of superoxide being produced. 2. Insufficient Pre-incubation with this compound: this compound requires time to accumulate in the mitochondria to be effective.[14][15] 3. Overwhelming Superoxide Production: A very strong pro-oxidant stimulus might generate superoxide at a rate that overwhelms the scavenging capacity of this compound.[14][15] 4. This compound Degradation: Improper storage can lead to loss of activity.[14] | 1. Perform Dose-Response: Test a range of this compound concentrations (e.g., 1-20 µM) to find an effective dose for your experimental conditions.[14] 2. Pre-incubate with this compound: Pre-incubate cells with this compound for 30-60 minutes before adding the superoxide-inducing agent and MitoSOX Red.[14][15] 3. Titrate ROS Inducer: If using a pro-oxidant, consider reducing its concentration to a level that produces a significant but not maximal ROS signal.[14] 4. Proper Handling: Prepare fresh this compound solutions. Store stock solutions in aliquots at -80°C and avoid repeated freeze-thaw cycles.[14] |
| Inconsistent Results | 1. Variability in Cell Density: Inconsistent cell numbers will lead to variable fluorescence readings.[1] 2. Inconsistent Incubation Parameters: Variations in time and temperature will affect probe uptake and reaction.[1] 3. Probe Degradation: Repeated freeze-thaw cycles of the stock solution can reduce its efficacy.[1] | 1. Standardize Cell Seeding: Ensure consistent cell seeding density across all experimental wells.[1] 2. Strictly Control Incubation: Maintain consistent incubation times and temperatures (typically 37°C) for all samples.[1][16] 3. Aliquot Stock Solutions: Aliquot MitoSOX Red and this compound stock solutions to minimize freeze-thaw cycles.[1][14] |
Experimental Protocols
Protocol 1: General Staining with MitoSOX Red
This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest cultured in appropriate vessels
-
MitoSOX Red reagent
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer
-
Positive control (e.g., Antimycin A) (optional)
-
Negative control (e.g., this compound) (optional)
Procedure:
-
Prepare a 5 mM MitoSOX Red stock solution: Dissolve 50 µg of MitoSOX Red in 13 µL of anhydrous DMSO.[3][5][9]
-
Prepare the working solution: On the day of the experiment, dilute the 5 mM stock solution in pre-warmed HBSS (with Ca²⁺ and Mg²⁺) to the desired final concentration (typically 0.5-5 µM).[3] Protect the working solution from light.
-
Cell Treatment: If applicable, treat your cells with the experimental compound(s).
-
Staining: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[1][12]
-
Washing: Gently wash the cells two to three times with pre-warmed HBSS.[14]
-
Imaging/Analysis: Immediately analyze the cells using a fluorescence microscope, flow cytometer, or plate reader with the appropriate filter sets (Excitation: ~510 nm, Emission: ~580 nm, or for more specificity, Excitation: ~400 nm).[1][4]
Protocol 2: Validation of MitoSOX Red Signal with this compound
This protocol is designed to confirm that the observed MitoSOX Red fluorescence is due to mitochondrial superoxide.
Materials:
-
Same as Protocol 1
-
This compound
Procedure:
-
Prepare a stock solution of this compound: Prepare a stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -80°C.
-
This compound Pre-incubation: For the negative control group, pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) in culture medium for 30-60 minutes at 37°C.[14][15]
-
Induce Superoxide Production (Optional): If you are using a positive control or your experimental treatment induces superoxide, add the inducing agent (e.g., Antimycin A) to the cells (both with and without this compound) and incubate for the desired time.
-
MitoSOX Red Staining: During the last 10-20 minutes of the induction period, add MitoSOX Red to a final concentration of 1-2.5 µM to all wells.[14] Protect from light.
-
Washing and Analysis: Follow steps 5 and 6 from Protocol 1. A significant decrease in MitoSOX Red fluorescence in the this compound-treated group compared to the untreated group validates the signal's specificity for mitochondrial superoxide.
Visualizations
Caption: Mechanism of MitoSOX Red for mitochondrial superoxide detection.
Caption: Experimental workflow for validating MitoSOX signal with this compound.
Caption: Troubleshooting logic for ineffective this compound quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. MitoSOX | AAT Bioquest [aatbio.com]
- 3. abpbio.com [abpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mito-TEMPO improves development competence by reducing superoxide in preimplantation porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: MitoTEMPO and Mitochondrial Membrane Potential
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of MitoTEMPO, with a specific focus on how mitochondrial membrane potential (ΔΨm) impacts its experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as an antioxidant?
A: this compound is a mitochondria-targeted antioxidant designed to specifically scavenge reactive oxygen species (ROS) at their primary site of production within the cell.[1] It is a hybrid molecule consisting of two key parts:
-
Piperidine nitroxide (TEMPO): This is the active antioxidant moiety that functions as a superoxide (B77818) dismutase (SOD) mimetic. It detoxifies superoxide radicals in a catalytic cycle.[2]
-
Triphenylphosphonium (TPP⁺): This is a lipophilic cation that acts as a targeting vehicle.[2] Due to its positive charge and lipid-soluble nature, it can cross cell and mitochondrial membranes.[1][3]
Q2: How does this compound accumulate inside mitochondria?
A: The accumulation of this compound within the mitochondrial matrix is an active process driven by the electrochemical potential gradients across the cell's membranes.[4] Healthy mitochondria maintain a highly negative membrane potential (ΔΨm) of approximately -180 mV relative to the cytoplasm.[5] This strong negative charge attracts the positively charged TPP⁺ cation of the this compound molecule, causing it to accumulate several hundred- to a thousand-fold inside the mitochondrial matrix compared to the cytoplasm.[2][6]
Diagram 1. Mechanism of this compound uptake driven by membrane potentials.
Q3: What is the impact of a collapsed mitochondrial membrane potential (ΔΨm) on this compound uptake?
A: A collapsed or significantly reduced mitochondrial membrane potential critically impairs the uptake and accumulation of this compound.[7] The primary driving force for concentrating this compound in the matrix is the strong negative charge of healthy mitochondria.[2] If this potential is dissipated or "collapsed" due to experimental toxins, disease pathology, or excessive cellular stress, the electrostatic attraction is lost.[8] Consequently, this compound cannot accumulate to the high concentrations required to effectively scavenge mitochondrial ROS, rendering it ineffective.[7][9]
Diagram 2. Consequence of a collapsed ΔΨm on this compound efficacy.
Q4: How can I determine if my experimental conditions are causing the mitochondrial membrane potential to collapse?
A: You can measure ΔΨm using potentiometric fluorescent dyes. These cationic dyes accumulate in healthy, negatively charged mitochondria. A decrease in fluorescence intensity indicates depolarization or collapse of the membrane potential.[5][10] Common methods include:
-
Fluorescence Microscopy or Plate Reader: Using dyes like Tetramethylrhodamine, Ethyl Ester (TMRE).[5][11]
-
Flow Cytometry: Using TMRE or JC-1 dyes to quantify the percentage of cells with depolarized mitochondria.[12]
A positive control for depolarization, such as the protonophore uncoupler FCCP, should be included to validate the assay.[11]
Troubleshooting Guide
Problem: My this compound treatment is not reducing mitochondrial ROS. What are the possible causes?
This is a common issue that can arise from several factors. Use the following diagnostic workflow and detailed Q&A to identify the root cause of the problem.
Diagram 3. A step-by-step decision tree for troubleshooting this compound experiments.[7]
Q&A Troubleshooting Details
Q: Could a compromised ΔΨm be the primary reason for my experiment's failure? A: Yes. This is a critical and often overlooked factor. If your experimental treatment (e.g., a toxin, a potent drug) severely damages mitochondria, it can cause the ΔΨm to collapse.[7][8] As this compound's accumulation is entirely dependent on this potential, a collapse will prevent it from reaching the necessary concentration to be effective.[3] You must verify the mitochondrial health of your model system using a ΔΨm assay.
Q: How should I prepare and store my this compound stock? A: Improper reagent handling can lead to degradation.
-
Solubility: this compound is soluble in DMSO, ethanol, and DMF.[13][14] It is also soluble in aqueous buffers like PBS (pH 7.2) at approximately 5 mg/mL.[13] For in vitro use, DMSO is common, with concentrations up to 100 mg/mL achievable with ultrasonic agitation.[15][16]
-
Preparation: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO).[13]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7] Aqueous solutions are not recommended for storage beyond one day.[13]
Q: What is the correct concentration and incubation time for this compound? A: This is highly dependent on the cell type and experimental conditions.
-
Concentration: A typical starting range is 1-20 µM.[7] However, effective concentrations have been reported from 0.1 µM to 100 µM.[16][17] It is essential to perform a dose-response curve to find the optimal, non-toxic concentration for your specific system.[7]
-
Incubation Time: A pre-incubation period of 30-60 minutes before adding the ROS-inducing stressor is a common starting point to allow for sufficient mitochondrial accumulation.[7]
Q: Could my ROS-inducing agent be too strong? A: Yes. If the rate of superoxide generation from a potent inducer (e.g., high concentrations of Antimycin A) is too high, it can overwhelm the scavenging capacity of this compound.[7][9] The scavenging process is competitive.[9] Consider titrating your ROS inducer to a level that produces a significant, but not maximal, increase in ROS.[7]
Q: Is my method for detecting mitochondrial ROS appropriate? A: Specificity is key.
-
Recommended Probe: Use a probe designed for mitochondrial superoxide, such as MitoSOX™ Red.[7][18] MitoSOX Red also contains a TPP⁺ moiety that directs it to the mitochondria, where it is selectively oxidized by superoxide.[18]
-
Probes to Avoid: General ROS probes like DCFH-DA are not specific for mitochondrial superoxide and may lead to misleading results.[7]
-
Probe Concentration: Be mindful of probe concentration. For example, using MitoSOX Red at concentrations greater than 2.5–5 µM for extended periods can be toxic or lead to artifacts.[7][19]
Data Presentation
Quantitative Data Summary
| Parameter | Value / Range | Significance | Source |
| Mitochondrial Membrane Potential (ΔΨm) | -150 to -180 mV | The primary driving force for TPP⁺ compound accumulation. | [5][6] |
| Plasma Membrane Potential | -30 to -60 mV | Drives initial uptake of TPP⁺ compounds into the cytoplasm. | [6] |
| This compound Accumulation Factor | 100 to 1000-fold in mitochondria | Demonstrates the high concentrating effect of a healthy ΔΨm. | [2][6] |
| ΔΨm-Dependent Uptake | ~10-fold increase per 61.5 mV | Quantifies the direct relationship between ΔΨm and uptake. | [6] |
Recommended Reagent Concentrations for Assays
| Reagent | Application | Recommended Starting Concentration | Notes | Source |
| This compound | ROS Scavenging | 1 - 20 µM | Must be optimized for each cell type and condition. | [7] |
| TMRE | ΔΨm Measurement | 50 - 400 nM (Flow Cytometry) 50 - 200 nM (Microscopy) | Live cells only; not compatible with fixation. | [11] |
| FCCP | Positive Control (ΔΨm Collapse) | 20 µM | Used to confirm that ΔΨm-sensitive dyes respond correctly. | [11] |
| MitoSOX™ Red | Mitochondrial Superoxide Detection | 1 - 5 µM | Higher concentrations (>2.5µM) can cause artifacts/toxicity. | [7][18][19] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
This protocol is adapted for analysis by fluorescence microscopy or a microplate reader.
Materials:
-
Cells cultured in an appropriate format (e.g., 96-well black, clear-bottom plate).
-
TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (e.g., 1 mM in DMSO).
-
FCCP stock solution (e.g., 20 mM in DMSO) for positive control.
-
Pre-warmed cell culture medium or assay buffer (e.g., HBSS).
Procedure:
-
Cell Culture: Seed cells and grow to the desired confluency. Include wells for untreated controls, treated samples, and a positive control for depolarization.
-
Treatment: Apply your experimental compounds to the treatment wells and incubate for the desired duration.
-
Positive Control: To the positive control wells, add FCCP to a final concentration of 20 µM and incubate for 10-15 minutes at 37°C.[11][20]
-
TMRE Staining: Prepare a working solution of TMRE in pre-warmed culture medium (final concentration typically 50-200 nM).[11] Remove the medium from all wells and add the TMRE working solution.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C and 5% CO₂, protected from light.[11][20]
-
Wash (Optional but Recommended): Gently aspirate the TMRE solution and wash the cells once or twice with pre-warmed assay buffer to reduce background fluorescence.[11]
-
Analysis: Immediately measure the fluorescence using a microplate reader (Ex/Em ≈ 549/575 nm) or visualize using a fluorescence microscope with a red filter set.[11][20] A decrease in fluorescence intensity in treated cells compared to untreated controls indicates mitochondrial depolarization.
Protocol 2: Quantification of Mitochondrial Superoxide using MitoSOX™ Red
This protocol is adapted for analysis by flow cytometry.
Materials:
-
Cells in suspension.
-
MitoSOX™ Red stock solution (e.g., 5 mM in DMSO).[21]
-
Pre-warmed buffer (e.g., HBSS with Ca²⁺/Mg²⁺).
-
FACS tubes.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in pre-warmed buffer.
-
Treatment: Apply your experimental treatments (e.g., ROS inducer +/- this compound) and incubate as required by your experimental design.
-
MitoSOX™ Staining: Prepare a working solution of MitoSOX™ Red in pre-warmed buffer to a final concentration of 1-5 µM.[18][19] Add the working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[18][21]
-
Wash: Pellet the cells by centrifugation (e.g., 400 x g for 3-5 minutes). Discard the supernatant and wash the cells twice with pre-warmed buffer to remove excess probe.[18][21]
-
Resuspension: Resuspend the final cell pellet in buffer (e.g., 0.5-1 mL) and transfer to FACS tubes.
-
Analysis: Analyze the samples immediately on a flow cytometer. Excite with a 488 nm or 514 nm laser and detect emission in the PE channel (typically ~585 nm). An increase in fluorescence intensity indicates an increase in mitochondrial superoxide.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. raybiotech.com [raybiotech.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Mitochondrial membrane potential measurement [bio-protocol.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
MitoTEMPO stability and degradation in aqueous solutions
Welcome to the Technical Support Center for MitoTEMPO. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound effectively.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| No observable antioxidant effect. | 1. Degraded this compound solution: Aqueous solutions of this compound are not stable for long periods.[1] | 1. Prepare fresh aqueous solutions of this compound for each experiment, ideally on the day of use.[1][2] Storage of aqueous solutions for more than one day is not recommended.[1][2] |
| 2. Insufficient pre-incubation time: The compound may not have had enough time to accumulate in the mitochondria. | 2. Pre-incubate cells with this compound for at least 30-60 minutes before inducing oxidative stress.[1] | |
| 3. Suboptimal concentration: The concentration used may be too low for your specific cell type or experimental conditions. | 3. Perform a dose-response experiment to identify the optimal concentration. Published concentrations for in vitro studies often range from 10 µM to 100 µM.[1] | |
| 4. Overwhelming oxidative stress: The level of the oxidative stressor might be too high for this compound to counteract effectively. | 4. Consider reducing the concentration of the oxidative stress-inducing agent.[1] | |
| Inconsistent results between experiments. | 1. Repeated freeze-thaw cycles of stock solution: This can lead to product inactivation.[3] | 1. Aliquot stock solutions into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[3][4] |
| 2. Variability in solution preparation: Minor differences in preparation can affect the final concentration and stability. | 2. Adhere strictly to a standardized protocol for preparing solutions. Always use fresh, high-purity solvents. For DMSO stocks, use newly opened, non-hygroscopic DMSO.[3] | |
| 3. Light exposure: The solid compound and solutions may be sensitive to light.[1] | 3. Protect solid this compound and its solutions from light during storage and handling.[1] | |
| Difficulty dissolving the compound. | 1. Incorrect solvent or concentration: Exceeding the solubility limit of the chosen solvent. | 1. Refer to the solubility data table below. Use sonication to aid dissolution if necessary.[5][6] For aqueous solutions, ensure the pH is compatible (e.g., PBS, pH 7.2).[2] |
| 2. Quality of the solvent: Using hygroscopic or old DMSO can significantly impact solubility.[3] | 2. Use fresh, high-purity solvents. For DMSO, it is recommended to use a newly opened bottle.[3] |
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting common issues with this compound experiments.
Caption: Troubleshooting workflow for this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound is a mitochondria-targeted antioxidant.[1] It is composed of the superoxide (B77818) dismutase (SOD) mimetic, piperidine (B6355638) nitroxide (TEMPO), conjugated to a triphenylphosphonium (TPP⁺) cation.[7] This positively charged TPP⁺ moiety facilitates the molecule's accumulation several hundred-fold within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[1][7] Once inside, this compound scavenges mitochondrial superoxide radicals (O₂⁻), converting them to hydrogen peroxide (H₂O₂), which is subsequently detoxified to water by other cellular enzymes like catalase or glutathione (B108866) peroxidase.[1][8]
This compound's Antioxidant Signaling Pathway
Caption: Mechanism of this compound in scavenging mitochondrial superoxide.
Q2: What are the recommended storage conditions for this compound? Storage conditions vary for the solid compound versus prepared solutions. To ensure maximum stability, adhere to the following recommendations.
Table 1: Storage Conditions and Stability Summary
| Form | Solvent | Storage Temperature | Duration | Recommendations |
| Solid | N/A | -20°C | ≥ 4 years[2][9] | Store desiccated, protected from light and air.[1] |
| Stock Solution | DMSO, Ethanol, or DMF | -80°C | 1 to 2 years[3][4] | Prepare concentrated stocks, aliquot to avoid freeze-thaw cycles.[3] |
| -20°C | Up to 1 year[1][3] | Suitable for shorter-term storage. | ||
| Aqueous Working Solution | Water, Saline, PBS, or Culture Media | 2-8°C (Refrigerated) | ≤ 1 day[1][2] | Strongly recommended to prepare fresh before each use. [1] |
| 4°C | 1-2 weeks (per one source)[10] | While one supplier suggests this, fresh preparation is the safest practice to ensure efficacy.[1][2] |
Q3: How should I prepare this compound stock and working solutions? For long-term storage, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[1][11] this compound is soluble in DMSO up to 100-255 mg/mL and in water up to 60 mg/mL, though solubility can vary between suppliers.[3][5][6] When preparing for an experiment, dilute the organic stock solution into your aqueous buffer or cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is low and does not affect the experimental model.[2] For direct preparation of aqueous solutions, dissolve the solid compound in your buffer (e.g., PBS, pH 7.2); sonication may be required.[2][5] Always prepare these aqueous solutions fresh on the day of use.[1]
Table 2: Solubility Data
| Solvent | Reported Solubility | Reference |
| Water | 10 mg/mL | [12] |
| 40 mg/mL | [6] | |
| 60 mg/mL (ultrasonication needed) | [3] | |
| PBS (pH 7.2) | ~5 mg/mL | [2][9] |
| DMSO | 10 mg/mL | [2][9] |
| 100 mg/mL (ultrasonication needed) | [3][4] | |
| 255 mg/mL (sonication recommended) | [5] | |
| Ethanol | 15 mg/mL | [2][9] |
| 40 mg/mL | [6] | |
| DMF | 15 mg/mL | [2][9] |
Experimental Protocols
Protocol: General Guideline for Assessing this compound Stability
This protocol provides a framework for testing the stability of this compound in a specific aqueous buffer over time.
-
Solution Preparation: Prepare a fresh solution of this compound in the desired aqueous buffer (e.g., PBS, cell culture medium) at a standard concentration (e.g., 100 µM).
-
Initial Measurement (Time 0): Immediately after preparation, measure the concentration and/or activity of the solution. This can be done using HPLC to quantify the compound or via an activity assay, such as measuring its ability to scavenge superoxide in a cell-free system (e.g., xanthine/xanthine oxidase assay).
-
Incubation: Store the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator, 4°C protected from light, room temperature on the benchtop).
-
Time-Point Measurements: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the stored solution and repeat the measurement performed at Time 0.
-
Data Analysis: Plot the concentration or activity of this compound as a function of time. Calculate the half-life under the tested conditions to determine its stability.
Protocol: In Vitro Assessment of Mitochondrial Superoxide Scavenging
This protocol outlines the use of this compound in a cell-based assay using a mitochondrial superoxide-specific fluorescent probe like MitoSOX Red.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are at the desired confluency on the day of the experiment.
-
This compound Preparation: Prepare a fresh aqueous working solution of this compound by diluting a stock into the cell culture medium.
-
Pre-incubation: Remove the old culture medium and add the medium containing the desired concentration of this compound (e.g., 10-50 µM). Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO). Incubate for 30-60 minutes at 37°C and 5% CO₂.[1]
-
Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., Antimycin A, Angiotensin II) to the appropriate wells.
-
MitoSOX Staining: After the stress induction period, wash the cells with warm PBS. Add fresh warm medium containing MitoSOX Red probe (typically 2.5-5 µM) and incubate for 10-30 minutes at 37°C, protected from light.[1]
-
Washing and Imaging: Gently wash the cells with warm PBS to remove the excess probe. Add fresh warm PBS or medium and immediately image the cells using a fluorescence microscope with the appropriate filter set. Fluorescence intensity can be quantified using image analysis software or a fluorescence plate reader.[1]
Experimental Workflow Diagram
Caption: Standard workflow for an in vitro this compound experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]
- 6. tribioscience.com [tribioscience.com]
- 7. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Enzo Life Sciences Mito-TEMPO, (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound = 98 HPLC 1334850-99-5 [sigmaaldrich.com]
Unexpected increase in cell proliferation with MitoTEMPO treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the unexpected observation of increased cell proliferation following treatment with MitoTEMPO.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cell proliferation?
This compound is a mitochondria-targeted antioxidant designed to specifically scavenge mitochondrial superoxide (B77818) radicals.[1] Its primary expected effect is to reduce mitochondrial oxidative stress. Consequently, in many cancer cell lines, this compound has been shown to inhibit cell growth, reduce viability, and induce apoptosis.[2] However, in non-cancerous cells or under specific stress conditions, it often acts as a cytoprotective agent by preventing cell death.[3][4][5] Some studies have also reported that this compound has minimal or no discernible effect on the proliferation of certain cancer cell lines, such as BRAF-driven malignant melanoma and KRAS-driven lung cancer.[6][7]
Q2: Is an increase in cell proliferation with this compound treatment ever observed?
Yes, while often unexpected, an increase in cell proliferation or viability upon this compound treatment has been documented. A notable example was observed in human neuroblastoma SH-SY5Y cells, where treatment with this compound alone (at concentrations of 25 µM, 50 µM, and 100 µM) resulted in a statistically significant, dose-dependent increase in cell viability as measured by an MTT assay.[8]
Q3: What are the potential biological mechanisms behind an unexpected increase in cell proliferation?
Several biological mechanisms could explain this paradoxical effect:
-
Activation of Pro-Survival Signaling Pathways: this compound has been shown to activate the PI3K/Akt/mTOR signaling pathway in SH-SY5Y cells.[8] This pathway is a central regulator of cell growth, proliferation, and survival. By reducing mitochondrial reactive oxygen species (mtROS), this compound may indirectly trigger this pro-proliferative cascade.
-
Hormetic Response (Biphasic Dose-Response): Reactive oxygen species (ROS) are not just damaging agents; they are also critical signaling molecules.[9] Basal levels of mtROS might exert a mild, tonic inhibition on cell proliferation. By scavenging these signaling ROS, low concentrations of this compound could potentially "release the brakes" on proliferation, leading to an increase.
-
Cell-Type Specificity: The metabolic state and signaling network of a cell line are critical determinants of its response. In cells where basal mtROS levels are growth-limiting rather than growth-promoting, a mitochondria-targeted antioxidant could logically increase proliferation. The effects seen in one cell line may not be applicable to others.[1][2]
Q4: Could my assay method be misinterpreted as increased proliferation?
Absolutely. This is a critical troubleshooting point.
-
MTT and WST Assays: Assays like MTT, XTT, or WST-8 measure metabolic activity by evaluating the function of mitochondrial dehydrogenases.[8][10] An increase in signal could reflect an enhancement of mitochondrial health and metabolic rate per cell, rather than an increase in cell number. This compound, by reducing mitochondrial stress, could boost the metabolic activity of a stable cell population, leading to a false-positive for proliferation.
-
Recommended Confirmation: To confirm a true increase in cell number, it is essential to use orthogonal methods that directly measure cell proliferation. These include:
-
Direct cell counting (e.g., using a hemocytometer or automated cell counter).
-
DNA synthesis assays (e.g., BrdU or EdU incorporation).
-
Staining for proliferation markers (e.g., Ki-67 immunofluorescence).
-
Troubleshooting Guide: Unexpected Increase in Cell Proliferation
If you are observing an unexpected increase in cell proliferation with this compound, follow these steps to diagnose the potential cause.
Step 1: Verify Reagent and Protocol
The first step is to rule out experimental artifacts related to the compound and your procedure.
| Question | Action to Take | Rationale |
| Is your this compound stock viable? | Prepare a fresh stock solution from the solid compound. Aliquot and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.[11] | This compound can degrade if not stored properly, leading to inconsistent results. |
| Is the concentration appropriate? | Perform a full dose-response curve (e.g., from 1 nM to 100 µM) for your specific cell line.[1][12] | The effect of this compound is highly concentration-dependent. An optimal concentration in one cell line may be ineffective or have off-target effects in another.[13] High concentrations (>>20 µM) may introduce non-selective effects.[13] |
| Is the incubation time optimal? | Ensure you are pre-incubating the cells with this compound (e.g., 30-60 minutes) before adding any stressor to allow for accumulation in the mitochondria.[11][13] | The triphenylphosphonium (TPP) moiety requires time to drive the accumulation of this compound within the mitochondria.[13] |
| Is your vehicle control correct? | Ensure you have a vehicle-only control group (e.g., DMSO at the same final concentration as your this compound-treated groups).[14] | The solvent used to dissolve this compound could have its own effects on cell proliferation. |
Step 2: Validate the Proliferation Measurement
As discussed in the FAQ, the method used to measure proliferation is a common source of misinterpretation.
| Question | Action to Take | Rationale |
| Are you using an indirect metabolic assay? | If using an MTT, XTT, or similar assay, confirm the results with a direct measure of cell number or DNA synthesis. | These assays measure mitochondrial reductase activity, not necessarily cell number. This compound could be enhancing mitochondrial function, leading to a higher signal without changing the cell count.[15] |
| How do the cells appear morphologically? | Visually inspect the cells under a microscope. Compare the confluence and appearance of control vs. treated wells. | A clear and significant increase in cell density should be visible if a large proliferative effect is occurring. |
Step 3: Investigate Biological Causes
If you have ruled out experimental and assay-specific artifacts, the effect is likely biological.
| Question | Action to Take | Rationale |
| What is the basal level of mtROS in your cells? | Measure mitochondrial superoxide in your untreated cells using a specific probe like MitoSOX™ Red.[1] | If basal mtROS levels are high and slightly cytotoxic, their removal by this compound could improve cell health and lead to faster growth. |
| Is a pro-survival pathway being activated? | Perform a western blot to check for the phosphorylation (activation) of key proteins in pro-growth pathways, such as Akt and mTOR.[8] | As seen in SH-SY5Y cells, this compound can activate the PI3K/Akt/mTOR pathway, providing a direct mechanism for increased proliferation.[8] |
Quantitative Data Summary
The following tables summarize quantitative data from published studies on the effects of this compound.
Table 1: Dose-Dependent Effect of this compound on Cell Viability in SH-SY5Y Cells
| This compound Concentration | Mean Cell Viability (% of Control) ± SEM |
| 25 µM | 113.85% ± 4.93% |
| 50 µM | 125.86% ± 2.85% |
| 100 µM | 153.45% ± 3.16% |
| (Data extracted from a study on human neuroblastoma SH-SY5Y cells treated for 24 hours; viability measured by MTT assay)[8] |
Table 2: Recommended Concentrations of this compound in Various Cell Lines
| Cell Type | Application | Recommended Concentration | Incubation Time |
| SH-SY5Y (Human Neuroblastoma) | Protection against glutamate (B1630785) toxicity | 50 - 100 µM | 24 hours |
| LLC-PK1 (Porcine Kidney Epithelial) | Protection against ATP depletion | 1 - 1000 nM | Not specified |
| C2C12 (Mouse Myoblast) | Protection against cytokine stress | 10 mg/L | 24 hours |
| HUVEC (Human Endothelial) | Protection against H₂O₂ toxicity | 5 µM | 2 hours pre-treatment |
| (This table provides examples; optimal concentration is always cell-type and experiment-dependent and should be determined empirically)[1][10] |
Experimental Protocols
Protocol 1: General Workflow for this compound Treatment and Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only wells as a control. Incubate for the desired treatment period (e.g., 24 hours).[8]
-
MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh medium containing 10 µL of MTT solution (typically 5 mg/mL) to each well.[1]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[1]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][8]
-
Measurement: Gently pipette to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 2: Measurement of Mitochondrial Superoxide with MitoSOX™ Red
-
Cell Seeding and Treatment: Seed and treat cells with this compound and/or a stress-inducing agent as required by your experiment. A typical workflow involves pre-treating with this compound for 1-2 hours before adding a stressor.[1]
-
MitoSOX Loading: Remove the culture medium and wash the cells once with warm Hank's Balanced Salt Solution (HBSS) or another suitable buffer.[1]
-
Incubation: Load the cells with 5 µM MitoSOX™ Red reagent diluted in HBSS. Incubate for 10-20 minutes at 37°C, ensuring the plate is protected from light.[1]
-
Washing: Wash the cells three times with warm HBSS to remove excess probe.[1]
-
Analysis: Immediately analyze the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence-capable plate reader.[1]
-
Quantification: Quantify the mean fluorescence intensity and normalize it to the control group.
Visualizations
Caption: A step-by-step decision tree for troubleshooting unexpected proliferation with this compound.
Caption: Potential signaling pathway activated by this compound, leading to increased proliferation.
Caption: A generalized experimental workflow for assessing the effect of this compound on cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Does Scavenging of Mitochondrial Superoxide Attenuate Cancer Prosurvival Signaling Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondria-targeted antioxidant this compound protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondria-Targeted Antioxidants MitoQ and this compound Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria-Targeted Antioxidants SkQ1 and this compound Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound treatment [bio-protocol.org]
- 15. m.youtube.com [m.youtube.com]
Alternative solvents for dissolving MitoTEMPO for in vivo use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MitoTEMPO in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo use?
A1: The most common and recommended solvent for the final preparation of this compound for in vivo administration is sterile saline or phosphate-buffered saline (PBS).[1][2] For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF) can be used, but they must be diluted to a minimal and physiologically insignificant concentration in the final aqueous buffer before administration.[3][4]
Q2: My this compound is not dissolving well in aqueous solutions. What should I do?
A2: If you encounter solubility issues with this compound in aqueous buffers like PBS or saline, consider the following:
-
Sonication: Using an ultrasonic bath can aid in dissolving the compound.[5][6]
-
pH Adjustment: Ensure the pH of your buffer is neutral (pH 7.2-7.4), as solubility can be pH-dependent. The solubility of this compound in PBS at pH 7.2 is approximately 5 mg/mL.[3]
-
Prepare Fresh: Aqueous solutions of this compound are not recommended for long-term storage. It is best practice to prepare the solution fresh on the day of use.[3]
-
Use a Co-solvent System: For higher concentrations, a co-solvent system may be necessary. A common formulation involves initially dissolving this compound in a small amount of DMSO and then diluting it with other vehicles like PEG300, Tween-80, and saline.[5][6]
Q3: What are some alternative solvent systems for in vivo delivery of this compound?
A3: For challenging applications requiring higher concentrations, several co-solvent systems have been documented. These systems should always be tested for tolerability and biocompatibility in your specific animal model. Always include a vehicle-only control group in your experiments.
-
DMSO/PEG300/Tween-80/Saline: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][6]
-
DMSO/SBE-β-CD/Saline: A formulation of 10% DMSO in 90% (20% SBE-β-CD in saline).[5]
-
DMSO/Corn Oil: A mixture of 10% DMSO and 90% corn oil.[5]
Data & Protocols
Solubility Data
The following table summarizes the solubility of this compound in various solvents. This data is crucial for preparing stock solutions and final formulations for administration.
| Solvent | Reported Solubility | Notes | Citations |
| Aqueous Solvents | |||
| Water | 40 - 60 mg/mL | Sonication may be required. | [5][6][7] |
| PBS (pH 7.2) | ~5 mg/mL | Prepare fresh; do not store for more than one day. | [3] |
| Saline | 50 mg/mL | Sonication may be required. Used as a vehicle in numerous studies. | [2][5] |
| Organic Solvents (for stock solutions) | |||
| DMSO | 10 - 255 mg/mL | Sonication may be required for higher concentrations. | [3][5][7] |
| Ethanol | ~15 - 40 mg/mL | Purge with inert gas recommended. | [3][7][8] |
| DMF | ~15 mg/mL | Purge with inert gas recommended. | [3] |
| Co-Solvent Systems (In Vivo) | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 - 5 mg/mL | Prepare by adding solvents sequentially. | [5][6] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Prepare by adding solvents sequentially. | [5] |
Experimental Protocols: In Vivo Administration
The administration protocol for this compound can vary significantly based on the animal model and research question. The following table provides examples from published studies.
| Animal Model | Administration Route | Dosage | Vehicle | Study Focus | Citations |
| Mouse (Diabetic Cardiomyopathy) | Intraperitoneal (i.p.) Injection | 0.7 mg/kg/day | Saline | Therapeutic inhibition of mitochondrial ROS. | [1][9] |
| Mouse (Lupus-like Disease) | Subcutaneous (s.c.) Infusion (Osmotic Pump) | 180 µg/kg/day | Saline | Attenuation of autoimmune disease progression. | [1][10] |
| Mouse (Acetaminophen Hepatotoxicity) | Intraperitoneal (i.p.) Injection | 10 or 20 mg/kg | Saline | Protection against drug-induced liver injury. | [2] |
| Rat (Diabetic Complications) | Intraperitoneal (i.p.) Injection | 0.7 mg/kg/day | Not specified | Protection against muscle contractile dysfunction. | [11] |
Troubleshooting Guide
Issue: Precipitate forms after diluting my organic stock solution into an aqueous buffer.
This is a common issue when a compound is significantly less soluble in the final aqueous vehicle than in the initial organic stock.
Caption: Troubleshooting workflow for this compound precipitation issues.
Visualized Mechanisms and Workflows
This compound Mechanism of Action
This compound is a mitochondria-targeted antioxidant designed to scavenge mitochondrial reactive oxygen species (mROS), particularly superoxide (B77818) (O₂⁻).[9] Its structure includes a triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the mitochondria due to the negative membrane potential of the inner mitochondrial membrane.[2] Inside the mitochondria, the TEMPO moiety acts as a superoxide dismutase (SOD) mimetic to neutralize harmful superoxide radicals.[2][9]
Caption: Signaling pathway showing this compound's action on mitochondrial superoxide.
General Experimental Workflow
The following diagram outlines a typical workflow for preparing and administering this compound in an in vivo study.
Caption: Standard workflow for in vivo this compound preparation and administration.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]
- 7. tribioscience.com [tribioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MitoTEMPO for Highly Metabolic Cancer Cells
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for adjusting MitoTEMPO concentration, particularly for highly metabolic cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a mitochondria-targeted antioxidant.[1] It features a lipophilic triphenylphosphonium (TPP) cation that enables it to pass through cell membranes and accumulate several hundred-fold within the negatively charged mitochondrial matrix.[1][2] Inside the mitochondria, this compound acts as a superoxide (B77818) dismutase (SOD) mimetic, scavenging mitochondrial reactive oxygen species (ROS), specifically the superoxide radical (O₂•−).[1][3][4] It catalyzes the conversion of superoxide into hydrogen peroxide (H₂O₂), which is subsequently detoxified to water by other cellular enzymes.[1]
Q2: Why is adjusting this compound concentration critical for highly metabolic cancer cells?
Highly metabolic cancer cells often exhibit increased rates of oxidative phosphorylation to meet their high energy demands, leading to elevated basal production of mitochondrial ROS (mtROS).[1][3] While mtROS can promote cancer cell proliferation and survival signaling, excessive levels can induce cellular damage.[3][5] Therefore, adjusting this compound concentration is crucial to reduce pathological mtROS levels without disrupting essential redox signaling pathways. The optimal concentration can vary significantly based on the specific cell line's metabolic rate and antioxidant capacity.[1]
Q3: What is a typical starting concentration range for in vitro experiments?
The effective concentration of this compound varies widely depending on the cell type and experimental conditions. Published studies report a broad range from 1 nM to 1000 µM.[6][7] For initial dose-response experiments in cancer cell lines, a range of 1 µM to 20 µM is often a practical starting point.[8][9] However, some studies have shown effects at nanomolar concentrations in specific cell types like melanoma.[5] A thorough dose-response study is always recommended to determine the optimal, non-toxic concentration for your specific model.[1]
Q4: How should I prepare and store a this compound stock solution?
This compound is soluble in organic solvents such as DMSO, ethanol, or DMF.[10] For cell culture experiments, preparing a high-concentration stock solution (e.g., 10 mM) in sterile DMSO is common. It is recommended to aliquot the stock solution into single-use volumes and store it at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]
Troubleshooting Guide
Q1: My this compound treatment is not reducing mitochondrial ROS. What are the possible causes and solutions?
This is a common issue that can arise from several factors related to the reagent, protocol, or the cells themselves.[8]
| Potential Cause | Solution |
| Reagent Integrity | Prepare a fresh stock solution from solid powder. Ensure proper storage at -80°C in single-use aliquots to prevent degradation from freeze-thaw cycles.[8] |
| Suboptimal Concentration | Perform a dose-response experiment (e.g., 1 µM to 20 µM) to find the effective concentration for your specific cell line. Highly metabolic cells may require higher concentrations to counteract high ROS production.[1][8] |
| Insufficient Incubation Time | This compound requires time to accumulate in the mitochondria. Pre-incubate cells with this compound for at least 30-60 minutes before adding a ROS-inducing agent. The compound should remain present during the stress induction.[8][9] |
| Overly Potent ROS Inducer | If using a chemical inducer of ROS (e.g., Antimycin A), its concentration may be too high, overwhelming the scavenging capacity of this compound.[8] Titrate the inducer to a level that produces a significant but not maximal ROS signal.[8][9] |
| Incorrect ROS Detection Method | Ensure your assay is specific for mitochondrial superoxide. MitoSOX Red is a widely used probe for this purpose.[8][11] Probes like DCFH-DA measure general cellular ROS and may not reflect changes in mitochondrial superoxide.[8] |
| Compromised Cell Health | A severely compromised mitochondrial membrane potential (ΔΨm) can prevent the uptake and accumulation of this compound into the mitochondria.[8] Assess cell viability and ΔΨm alongside your experiment. |
Q2: I'm observing significant cytotoxicity even at low concentrations. What should I do?
| Potential Cause | Solution |
| Cell Line Sensitivity | Some cancer cell lines may be particularly sensitive to mitochondrial perturbations. Perform a more granular toxicity assay with a lower concentration range (e.g., 100 nM to 5 µM) and shorter incubation times (e.g., 6, 12, 24 hours). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.1%). Run a vehicle control with the solvent alone to confirm. |
| Off-Target Effects | At high concentrations, mitochondria-targeted compounds can have off-target effects.[5] Confirm that the observed cytotoxicity is linked to a reduction in mitochondrial superoxide and not another mechanism. |
Q3: My results are inconsistent between experiments. What could be the cause?
| Potential Cause | Solution |
| Cell Passage Number/Confluency | Use cells within a consistent, low passage number range. Ensure cells are seeded at the same density and are in the logarithmic growth phase for all experiments, as metabolic activity can vary with confluency. |
| Reagent Variability | Use single-use aliquots of this compound stock to avoid variability from freeze-thaw cycles.[8] Prepare fresh dilutions in media for each experiment. |
| ROS Probe Handling | Fluorescent ROS probes like MitoSOX Red are light-sensitive. Protect them from light during preparation and incubation. Use the probe at a consistent, non-toxic concentration (e.g., <5 µM for MitoSOX).[1][11] |
Data Presentation: Effective this compound Concentrations in Cancer Cells
The optimal concentration of this compound is highly dependent on the cell line and experimental context. The following table summarizes effective concentrations reported in various studies.
| Cell Type | Application | Recommended Concentration | Incubation Time | Observed Effect |
| B16-F0 Melanoma | Inhibition of cell growth and induction of apoptosis. | 5 nM - 50 nM | 24 hours | Decreased cell number, reduced viability, and inhibited redox-sensitive Akt signaling.[5] |
| SH-SY5Y Neuroblastoma | Protection against glutamate-induced cytotoxicity. | 50 µM - 100 µM | 24 hours | Increased cell viability and reduced LDH release.[12] |
| SH-SY5Y Neuroblastoma | Neuroprotection against rotenone-induced toxicity. | 10 µM - 1000 µM | 2h pre-treatment | Reduced apoptosis and decreased ROS levels.[7][13] |
| A375 Melanoma (Xenograft) | Inhibition of tumor growth in vivo. | 1.5 mg/kg/day | Continuous | Suppressed the growth of established tumors.[14] |
| MCF7 Breast Cancer | Inhibition of anchorage-independent growth. | 100 µM | Not specified | Inhibited anchorage-independent growth of cells overexpressing c-Myc and H-Ras.[14] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
Objective: To identify the effective and non-toxic concentration range of this compound for a specific cancer cell line.
Phase 1: Toxicity Assessment (e.g., using MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Allow cells to adhere overnight.
-
Preparation of Dilutions: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. Include a vehicle-only control (e.g., medium with DMSO at the highest concentration used).
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[7][12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show minimal to no toxicity for efficacy testing.
Phase 2: Efficacy Assessment (Measuring Mitochondrial Superoxide)
-
Cell Seeding: Seed cells in a suitable format for your detection method (e.g., 96-well black-walled plate for fluorescence reader, or on coverslips in a 24-well plate for microscopy).
-
Treatment: Pre-treat cells with the selected non-toxic concentrations of this compound for 60 minutes.[8]
-
ROS Induction (Optional but Recommended): If desired, add a known inducer of mitochondrial ROS (e.g., 5 µM Antimycin A) to a positive control well and co-incubate with this compound for a defined period (e.g., 30-60 minutes).
-
Measurement: Proceed with Protocol 2 to measure mitochondrial superoxide levels.
-
Analysis: Determine the lowest concentration of this compound that provides a statistically significant reduction in mitochondrial superoxide levels compared to the control (with or without the ROS inducer).
Protocol 2: Measuring Mitochondrial Superoxide Levels with MitoSOX Red
Objective: To quantify changes in mitochondrial superoxide levels in live cells following this compound treatment.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator (prepare a 5 mM stock in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, warmed to 37°C.
-
Fluorescence microscope or fluorescence plate reader (Excitation/Emission: ~510/580 nm).
Procedure:
-
Cell Preparation: Culture and treat your cells with this compound (and any inducers) as determined in Protocol 1.
-
Prepare MitoSOX Solution: Prepare a working solution of 2.5-5 µM MitoSOX Red in warm HBSS or culture medium immediately before use.[1][5] Note: Concentrations above 5 µM can be toxic or lead to artifacts.[1][8] Protect the solution from light.
-
Cell Loading: Remove the culture medium from the cells and wash once with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.[5][7]
-
Wash: Gently wash the cells three times with warm PBS or HBSS to remove excess probe.[1][7]
-
Analysis: Add fresh warm imaging buffer or medium to the cells. Immediately image the cells using fluorescence microscopy or quantify the signal using a plate reader.[1] The fluorescence intensity is proportional to the level of mitochondrial superoxide.
-
Data Normalization: If quantifying, normalize the fluorescence intensity to cell number or protein concentration to account for any differences in cell density.
Visualizations
Experimental and Logical Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mitochondrial Redox Hubs as Promising Targets for Anticancer Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Does Scavenging of Mitochondrial Superoxide Attenuate Cancer Prosurvival Signaling Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells [frontiersin.org]
- 12. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Current perspectives of mitochondria-targeted antioxidants in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with MitoTEMPO between experimental batches
Welcome to the technical support center for MitoTEMPO. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure reliable, reproducible results in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results, specifically variations in the efficacy of this compound, between different experimental batches. What are the potential causes?
A1: Inconsistent results with this compound between experimental batches can stem from several factors related to its preparation, storage, and the experimental setup itself. Key areas to investigate include:
-
Compound Stability and Storage: this compound, particularly in solution, can degrade over time. Aqueous solutions are not recommended for storage longer than one day.[1] Inconsistent storage conditions or using improperly stored compound can lead to variability.
-
Solvent Choice and Preparation: The choice of solvent and the method of preparing the stock solution can impact its stability and efficacy. This compound is soluble in organic solvents like DMSO, ethanol (B145695), and DMF.[1] Ensure the solvent is of high purity and the stock solution is prepared fresh.
-
Experimental Conditions: Variations in cell culture conditions, passage number, cell density, and incubation times can all contribute to inconsistent results.
-
Pipetting and Dilution Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final concentration of this compound, affecting the outcome of the experiment.
Q2: What is the recommended procedure for preparing and storing this compound stock solutions?
A2: To ensure consistency, adhere to the following guidelines for preparing and storing this compound:
-
Storage of Solid Compound: Store the solid this compound powder at -20°C for long-term stability (≥ 4 years).[1]
-
Stock Solution Preparation:
-
Dissolve this compound in a suitable organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1] For example, the solubility in DMSO is approximately 10 mg/ml and in ethanol and DMF is approximately 15 mg/ml.[1]
-
Purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[1]
-
-
Storage of Stock Solutions:
-
For short-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[2]
-
For use in experiments, a fresh working solution should be prepared from the stock solution.
-
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[1] Prepare fresh aqueous solutions for each experiment.
Q3: Can the triphenylphosphonium (TPP) cation itself have biological effects that could contribute to variability?
A3: Yes, the lipophilic triphenylphosphonium (TPP) cation, which targets this compound to the mitochondria, can have its own biological effects. Some studies have shown that TPP can influence cellular processes independently of the antioxidant moiety.[3] It is crucial to include a TPP-only control in your experiments to distinguish the effects of the TPP cation from the superoxide (B77818) scavenging activity of the TEMPO moiety. This will help determine if observed inconsistencies are due to the antioxidant effect or off-target effects of the TPP group.
Troubleshooting Guide: Inconsistent this compound Efficacy
This guide provides a structured approach to troubleshooting inconsistent results between experimental batches.
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent pipetting volumes. | Calibrate and use micropipettes correctly. Use new tips for each replicate. |
| Incomplete mixing of reagents and sample. | Gently vortex or thoroughly mix the solution after adding each component. | |
| Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. | |
| Lower Than Expected Antioxidant Activity | Degradation of this compound. | Use freshly prepared solutions. Ensure proper storage of the solid compound and stock solutions at -20°C or -80°C, respectively, protected from light.[1][2] |
| Suboptimal concentration. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. | |
| Inappropriate solvent. | Ensure this compound is fully dissolved and the solvent is compatible with your experimental system and does not interfere with the assay.[1] | |
| Unexpected or Off-Target Effects | Biological activity of the TPP cation. | Include a TPP-only control group in your experiments to assess the effects of the mitochondrial targeting moiety.[3] |
| Contamination of reagents or cell culture. | Use sterile techniques and ensure all reagents and media are free from contamination. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (hydrate), crystalline solid
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare Stock Solution (10 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Purge the headspace of the tube with an inert gas, cap tightly, and vortex until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to one year.[2]
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
-
Use the working solution immediately and do not store it for future use.
-
Protocol 2: Measurement of Mitochondrial Superoxide with MitoSOX Red
Materials:
-
Cells of interest
-
This compound working solution
-
MitoSOX Red mitochondrial superoxide indicator
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (and controls, including a TPP-only group) for the appropriate duration.
-
MitoSOX Red Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Incubate the cells with 5 µM MitoSOX Red in HBSS or serum-free medium for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence plate reader.
-
Quantify the fluorescence intensity in the different treatment groups.
-
Visualizing Experimental Factors and Pathways
To further aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.
Caption: Mechanism of action for this compound in the mitochondria.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Key variables influencing experimental outcomes with this compound.
References
Assessing and minimizing MitoTEMPO-induced cellular toxicity
Welcome to the technical support center for MitoTEMPO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and minimizing this compound-induced cellular toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a mitochondria-targeted antioxidant. It is composed of a piperidine (B6355638) nitroxide (TEMPO), which is a superoxide (B77818) dismutase (SOD) mimetic, conjugated to a triphenylphosphonium (TPP) cation. The positively charged TPP moiety facilitates the accumulation of the molecule within the negatively charged mitochondrial matrix. Once localized in the mitochondria, this compound scavenges superoxide radicals, a major type of reactive oxygen species (ROS), converting them to less harmful species. This targeted action allows for the specific investigation and mitigation of mitochondrial oxidative stress.
Q2: At what concentrations is this compound typically effective?
A2: The effective concentration of this compound is highly dependent on the cell type, the experimental conditions, and the specific application. Based on published studies, a broad range from 100 nM to 100 µM has been utilized. For initial experiments, it is highly recommended to perform a dose-response study to determine the optimal, non-toxic concentration for your specific model.[1][2]
Q3: Can this compound be toxic to cells?
A3: Yes, while this compound is designed to be protective against oxidative stress, it can exhibit cytotoxicity at higher concentrations. The toxic threshold varies significantly among different cell lines. It is crucial to determine the cytotoxicity profile of this compound in your specific cell type before conducting experiments.
Q4: How should I prepare and store a this compound stock solution?
A4: this compound is soluble in organic solvents like DMSO and ethanol.[3] For a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture to prevent degradation.[4] It is advisable to avoid repeated freeze-thaw cycles.[4] Aqueous solutions of this compound are not recommended for storage beyond a single day; always prepare fresh dilutions in your culture medium or buffer immediately before use.[4]
Q5: Should I pre-incubate my cells with this compound?
A5: Yes, a pre-incubation step of 30-60 minutes is generally recommended before adding a stress-inducing agent.[4] This allows sufficient time for this compound to accumulate within the mitochondria, driven by the mitochondrial membrane potential.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Problem 1: this compound is not reducing mitochondrial ROS in my experiment.
| Possible Cause | Suggested Solution |
| Reagent Integrity | This compound may have degraded. Prepare a fresh stock solution from solid compound. Ensure proper storage of the stock solution in small aliquots at -80°C and avoid repeated freeze-thaw cycles.[4] |
| Suboptimal Concentration | The concentration of this compound may be too low to effectively scavenge the amount of ROS being produced. Perform a dose-response experiment (e.g., 1-20 µM) to determine the optimal concentration for your cell line and experimental conditions.[4] |
| Inadequate Incubation Time | The pre-incubation time may be insufficient for mitochondrial accumulation. Ensure a pre-incubation period of at least 30-60 minutes before inducing ROS.[4] |
| Overwhelming ROS Production | The ROS-inducing stimulus may be too potent, generating superoxide at a rate that exceeds the scavenging capacity of this compound. Consider reducing the concentration of the ROS inducer. |
| Compromised Mitochondrial Membrane Potential | The experimental treatment may be severely damaging the mitochondrial membrane potential, which is necessary for this compound uptake. Assess the mitochondrial membrane potential using a suitable fluorescent probe (e.g., TMRE). |
| Incorrect ROS Detection Method | The assay being used may not be specific for mitochondrial superoxide. Use a probe like MitoSOX Red, which is specific for mitochondrial superoxide. Be aware of potential artifacts with less specific probes like DCFH-DA.[4] |
Problem 2: I am observing unexpected cytotoxicity with this compound treatment.
| Possible Cause | Suggested Solution |
| Concentration is too high | Even though it is an antioxidant, high concentrations of this compound can be toxic. Perform a dose-response curve to determine the toxic threshold for your specific cell line using a viability assay like MTT or LDH release.[2] |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to some cell lines at higher concentrations. Ensure the final concentration of the solvent in your culture medium is below the toxic level for your cells (typically <0.5%). |
| Off-target effects | While targeted to the mitochondria, off-target effects can occur at high concentrations. Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Interaction with media components | Some components of cell culture media, like phenol (B47542) red, may interfere with assays. When possible, use phenol red-free media for your experiments, especially for fluorescence-based assays.[5] |
Quantitative Data Summary
The following tables summarize the reported cytotoxic and effective concentrations of this compound in various cell lines. It is important to note that experimental conditions such as incubation time and the specific assay used can influence the observed values.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time | Observed Cytotoxicity | Reference |
| SH-SY5Y (Human Neuroblastoma) | MTT | 24 hours | No cytotoxicity observed up to 200 µM. A significant increase in cell viability was noted at 25, 50, and 100 µM. | [6] |
| NRK-52E (Rat Kidney Epithelial) | CCK-8 | 24 hours | No significant toxicity observed from 1 to 20 µM. | |
| A549 (Human Lung Carcinoma) | Not specified | Not specified | Showed cytotoxic effects with an IC50 of 32.43 µM. | [1] |
| B16-F0 (Mouse Melanoma) | Cell count | 24 hours | Decreased cell number at concentrations from 5 to 50 nM. | [1] |
Table 2: Effective (Non-Toxic) Concentrations of this compound in Various Cell Lines
| Cell Line | Application | Effective Concentration | Incubation Time | Reference |
| SH-SY5Y (Human Neuroblastoma) | Protection against glutamate-induced cytotoxicity | 50 - 100 µM | 24 hours | [6] |
| SH-SY5Y (Human Neuroblastoma) | Neuroprotection against rotenone-induced toxicity | 10 - 1000 µM | 2 hours pre-treatment, then co-treatment | [1][7] |
| NRK-52E (Rat Kidney Epithelial) | Protection against oxalate-induced mitochondrial dysfunction | 10 µM | 1 hour pre-treatment | [1] |
| C2C12 (Mouse Myoblast) | Protection against cytokine-induced superoxide generation | 10 mg/L | 24 hours | [1] |
| HepG2 (Human Hepatocellular Carcinoma) | Protection against acetaminophen-induced cytotoxicity | 10 µM | 48 hours | [1] |
| LLC-PK1 (Porcine Kidney Epithelial) | Protection against ATP depletion-induced cytotoxicity | 1 - 1000 nM | Not specified | [1][7] |
| A549 (Human Lung Carcinoma) | Reversal of BA6-induced apoptosis | 10 µM | 4 hours pre-treatment | [8] |
Experimental Protocols
Protocol 1: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Test compound/stressor
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare triplicate wells for the following controls:
-
No-Cell Control: Culture medium only (background).
-
Vehicle-Only Control: Untreated cells with the same solvent concentration used for the test compounds.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.
-
-
Treat the cells with various concentrations of this compound and/or the test compound. Ensure the final volume in each well is consistent.
-
Incubate the plate for the desired exposure period (e.g., 24, 48 hours) at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet the cells (optional, but recommended for suspension cells).
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Inducer of apoptosis (positive control)
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound and/or the apoptosis-inducing agent for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cells of interest
-
This compound
-
Inducer of apoptosis (positive control)
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Cell Lysis Buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound and/or the apoptosis-inducing agent.
-
Harvest the cells and pellet them by centrifugation.
-
Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample to separate wells.
-
Add the 2X Reaction Buffer containing DTT to each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples to the untreated control.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound, by reducing mitochondrial superoxide, can influence several downstream signaling pathways implicated in cell survival, proliferation, and inflammation.
Experimental Workflow for Assessing this compound Cytotoxicity
A logical workflow is essential for systematically evaluating the potential toxicity of this compound in a specific cell line.
Troubleshooting Logic for Ineffective ROS Quenching
This decision tree can help diagnose why this compound may not be effective in reducing ROS in your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Showdown: MitoTEMPO vs. MitoQ in the Attenuation of Mitochondrial Oxidative Stress
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Mitochondrial oxidative stress, a key driver in a vast array of pathologies, has spurred the development of mitochondria-targeted antioxidants. These molecules are engineered to accumulate within the mitochondria, the primary source of cellular reactive oxygen species (ROS), to neutralize these damaging species at their origin. Among the frontrunners in this field are MitoTEMPO and MitoQ. This guide provides an objective, data-driven comparison of their efficacy in reducing oxidative stress, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Mechanisms of Action
Both this compound and MitoQ utilize a lipophilic triphenylphosphonium (TPP) cation to facilitate their accumulation within the negatively charged mitochondrial matrix. However, their core antioxidant mechanisms are fundamentally different.
This compound acts as a superoxide (B77818) dismutase (SOD) mimetic. It specifically targets and catalyzes the dismutation of superoxide (O₂•⁻), a primary ROS generated by the electron transport chain, into hydrogen peroxide (H₂O₂). This H₂O₂ is subsequently detoxified to water by other mitochondrial enzymes like glutathione (B108866) peroxidase and catalase.[1]
MitoQ , a derivative of coenzyme Q10 (CoQ10), functions as a recyclable antioxidant.[2] Its ubiquinone moiety is reduced to the active ubiquinol (B23937) form within the inner mitochondrial membrane. This active form can then donate electrons to neutralize a broader range of ROS, with a particular efficacy against lipid peroxidation.[3] A key advantage of MitoQ is its ability to be regenerated to its active form by the respiratory chain, allowing it to act catalytically.[4]
Quantitative Efficacy Data: A Comparative Summary
Direct head-to-head quantitative comparisons of this compound and MitoQ are limited in the scientific literature. However, by compiling data from various studies using similar models and endpoints, we can draw informative comparisons.
Table 1: Efficacy in Reducing Mitochondrial ROS
| Compound | Cell/Animal Model | Stressor | Concentration/Dose | % Reduction in Mitochondrial ROS (vs. Stressed Control) | Reference |
| This compound | Soybean Seedlings | Cadmium (25 mg/L) | Not specified | Diminished superoxide accumulation | [5] |
| This compound | Mouse Model of Diabetic Cardiomyopathy | Diabetes (STZ-induced) | Not specified | Significantly inhibited mitochondrial ROS generation | [1] |
| MitoQ | Human Traumatic Brain Injury Model (mice) | Traumatic Brain Injury | Not specified | Significantly attenuated oxidative stress | [6] |
| MitoQ | Ram Spermatozoa | Cooling Storage | 0.5, 5, 50, 500 μM | Lower ROS concentration with 5 and 50 μM Mito-TEMPO | [7] |
Table 2: Protection Against Cellular Damage and Dysfunction
| Compound | Cell/Animal Model | Endpoint | Concentration/Dose | Outcome | Reference |
| This compound | Acetaminophen-induced Hepatotoxicity (mice) | Liver Injury (Plasma ALT) | 20 mg/kg | Dose-dependently reduced injury | [8] |
| This compound | Ram Spermatozoa | Motility, Viability | 5 and 50 μM | Improved motility and viability | [7] |
| MitoQ | Ram Spermatozoa | Lipid Peroxidation | Not specified | Significantly decreased lipid peroxidation | [7] |
| MitoQ | BRAF-driven Malignant Melanoma (mice) | Tumor Progression | 500 µM in drinking water | No significant impact on tumor progression | [9] |
| This compound | BRAF-driven Malignant Melanoma (mice) | Tumor Progression | 1.25 mg/kg | No significant impact on tumor progression | [9] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and MitoQ are visualized below.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action and recycling of MitoQ.
Experimental Protocols: Key Methodologies
Measurement of Mitochondrial Superoxide with MitoSOX Red
MitoSOX Red is a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.
Workflow:
Caption: Experimental workflow for MitoSOX Red assay.
Detailed Protocol:
-
Stock Solution Preparation: Dissolve MitoSOX Red in anhydrous DMSO to a stock concentration of 5 mM. Aliquot and store at -20°C to -80°C, protected from light.[10][11]
-
Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot and dilute it to the final working concentration (typically 1-5 µM) in a suitable buffer such as Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.[10][12]
-
Cell Treatment: Culture cells to the desired confluency. Treat with this compound, MitoQ, or other compounds for the desired time.
-
Staining: Remove the culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.[10][12][13]
-
Washing: Gently wash the cells three times with pre-warmed buffer to remove excess probe.[10]
-
Analysis: Immediately analyze the cells. For fluorescence microscopy, use a filter set appropriate for excitation at ~510 nm and emission at ~580 nm. For flow cytometry, fluorescence is typically detected in the PE channel.[10][14]
Assessment of Mitochondrial Membrane Potential with JC-1
JC-1 is a cationic dye that indicates mitochondrial membrane potential (ΔΨm). In healthy, energized mitochondria, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[15][16]
Workflow:
Caption: Experimental workflow for JC-1 assay.
Detailed Protocol:
-
Cell Preparation: Seed and culture cells to the desired density. Treat with experimental compounds (this compound, MitoQ) and/or an apoptosis-inducing agent. A positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should be included.[14][15]
-
JC-1 Staining Solution: Prepare a JC-1 working solution at a final concentration of 1-10 µM in cell culture medium or an appropriate buffer.[16]
-
Incubation: Remove the culture medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C and 5% CO₂.[14][15][16]
-
Washing: Aspirate the staining solution and wash the cells with an assay buffer.[15][16]
-
Analysis: Measure the fluorescence intensity promptly. For fluorescence microscopy and plate readers, measure the green fluorescence (monomers) at Ex/Em ~485/535 nm and the red fluorescence (J-aggregates) at Ex/Em ~540/590 nm. For flow cytometry, green fluorescence is typically detected in the FITC channel and red fluorescence in the PE channel.[14][15] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Discussion and Conclusion
The choice between this compound and MitoQ is contingent on the specific research question and the experimental model.
This compound is a highly specific scavenger of superoxide. It is particularly advantageous in models where superoxide is the primary driver of pathology and where the downstream consequences of its dismutation to hydrogen peroxide are of interest.
MitoQ , with its broader antioxidant activity and recyclable nature, may be more effective in scenarios characterized by extensive lipid peroxidation and a need for sustained antioxidant protection.[3] Its ability to be regenerated by the electron transport chain suggests that lower concentrations may be effective over longer periods.
It is crucial for researchers to consider potential off-target effects. The TPP cation itself, at higher concentrations, can have an impact on mitochondrial respiration.[9] Furthermore, as evidenced by studies in cancer models, the efficacy of these compounds is not universal and can be highly context-dependent.[9]
This guide provides a foundational framework for researchers to design and interpret experiments aimed at mitigating mitochondrial oxidative stress. The provided data, protocols, and pathway diagrams should serve as a valuable resource for making informed decisions in the selection and application of these powerful research tools.
References
- 1. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review [frontiersin.org]
- 3. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sg.mitoq.com [sg.mitoq.com]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria-Targeted Antioxidants MitoQ and this compound Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Head-to-Head Comparison of MitoTEMPO and TEMPOL Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, particularly concerning mitochondrial oxidative stress, MitoTEMPO and TEMPOL (B1682022) have emerged as critical tools. While both are potent scavengers of reactive oxygen species (ROS), their efficacy and mechanisms of action differ significantly, primarily due to their subcellular localization. This guide provides an objective, data-driven comparison of their antioxidant activities to inform experimental design and therapeutic development.
Executive Summary
This compound is a derivative of TEMPOL specifically engineered for mitochondrial targeting. This is achieved by conjugating the TEMPOL nitroxide moiety to a triphenylphosphonium (TPP) cation, which leverages the mitochondrial membrane potential to accumulate within the mitochondrial matrix.[1][2][3] This targeted delivery dramatically enhances its potency in mitigating mitochondrial oxidative stress compared to its non-targeted counterpart, TEMPOL. Experimental evidence consistently demonstrates that this compound exerts its protective effects at significantly lower concentrations than TEMPOL.[4]
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative data from comparative studies of this compound and TEMPOL.
| Parameter | This compound | TEMPOL | Key Findings & References |
| Mechanism of Action | Superoxide (B77818) dismutase (SOD) mimetic that scavenges superoxide specifically within the mitochondria.[1][2][3] | SOD mimetic that acts throughout the cell.[1][5] | This compound's targeted action allows for more efficient neutralization of mitochondrial ROS at its source.[1] |
| Relative Efficacy (in vivo) | Effective at attenuating angiotensin II-induced hypertension at a dose of 150 µg/kg/day.[4] | No significant effect on angiotensin II-induced hypertension at the same molar equivalent dose (286 nmol/kg/day).[4] | This compound was effective at a dose 1000-fold lower than previously reported for TEMPOL in similar models.[4] |
| Protection against Acetaminophen (APAP) Hepatotoxicity | Dose-dependently reduced APAP-induced liver injury.[1] | Required a 20-fold higher dose to provide significant, yet still less effective, protection compared to this compound.[1] | The superior protection of this compound highlights the critical role of mitochondrial-specific oxidative stress in APAP toxicity.[1] |
| Effect on Mitochondrial Superoxide | Significantly reduces IL-13-induced mitochondrial ROS in respiratory epithelial cells.[6] | Did not have a significant effect on mitochondrial ROS at the same concentration.[6] | Direct measurement of mitochondrial superoxide confirms this compound's targeted efficacy. |
| Cellular Uptake and Accumulation | Accumulates several hundred-fold within the mitochondria, driven by the membrane potential.[1] | Distributes more generally throughout the cell.[7] | The TPP cation is responsible for the mitochondrial accumulation of this compound.[1] |
Experimental Protocols
Measurement of Mitochondrial Superoxide Generation using MitoSOX Red
This protocol is adapted from established methods for quantifying mitochondrial superoxide levels in live cells.[8][9][10][11]
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., from Thermo Fisher Scientific)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cell culture medium
-
Adherent or suspension cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of MitoSOX Red Stock Solution: Dissolve 50 µg of MitoSOX Red in 13 µL of anhydrous DMSO to make a 5 mM stock solution. This stock solution should be used fresh.[10][12]
-
Preparation of MitoSOX Red Working Solution: Dilute the 5 mM stock solution in pre-warmed HBSS (with Ca²⁺ and Mg²⁺) to a final working concentration of 500 nM to 5 µM. The optimal concentration should be determined empirically for each cell type. A common starting concentration is 5 µM.[9][12]
-
Cell Staining:
-
For adherent cells, remove the culture medium and add a sufficient volume of the MitoSOX Red working solution to cover the cells.
-
For suspension cells, pellet the cells and resuspend them in the MitoSOX Red working solution at a density of approximately 1 x 10⁶ cells/mL.[9]
-
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[9][12]
-
Washing: Gently wash the cells three times with pre-warmed buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) to remove excess probe.[9][12]
-
Analysis:
-
Fluorescence Microscopy: Mount the cells in warm buffer and visualize using a fluorescence microscope with appropriate filter sets (Excitation: ~510 nm; Emission: ~580 nm).[4]
-
Flow Cytometry: Resuspend the cells in buffer and analyze immediately on a flow cytometer, typically using the PE channel for detection.[10]
-
Measurement of Superoxide Dismutase (SOD) Mimetic Activity
This protocol outlines a common method for determining the SOD-like activity of compounds like TEMPOL and this compound.[13][14][15][16]
Materials:
-
Xanthine Oxidase
-
Cytochrome c or Nitroblue Tetrazolium (NBT) as a superoxide indicator
-
Phosphate (B84403) buffer (pH 7.8)
-
Test compounds (TEMPOL, this compound)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a phosphate buffer containing xanthine and cytochrome c or NBT.
-
Initiation of Superoxide Production: Add xanthine oxidase to the reaction mixture to initiate the generation of superoxide radicals.
-
Measurement: In the absence of an SOD mimetic, superoxide will reduce cytochrome c or NBT, leading to a change in absorbance that can be monitored over time with a spectrophotometer.
-
Inhibition by SOD Mimetic: In the presence of TEMPOL or this compound, the compound will compete with the indicator for superoxide, thereby inhibiting the change in absorbance.
-
Calculation of Activity: The SOD mimetic activity is calculated as the percentage of inhibition of the indicator's reduction. One unit of SOD activity is often defined as the amount of enzyme (or mimetic) required to inhibit the rate of reduction by 50%.[15]
Mandatory Visualization
Caption: Mechanism of action for this compound vs. TEMPOL.
Caption: Experimental workflow for comparing antioxidant effects.
References
- 1. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial-Targeted Antioxidant Therapy Decreases Transforming Growth Factor-β–Mediated Collagen Production in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.2. Measurement of mitochondrial superoxide generation [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. 2.4.2. Superoxide Dismutase Mimetic Activity (SOD) [bio-protocol.org]
- 14. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. prometheusprotocols.net [prometheusprotocols.net]
Validating MitoTEMPO's Efficacy: A Comparative Analysis with SOD2 Overexpression as a Genetic Control
For researchers, scientists, and drug development professionals, establishing the specific mitochondrial-targeted effects of therapeutic compounds is paramount. This guide provides a comparative analysis of MitoTEMPO, a mitochondria-targeted antioxidant, with the genetic overexpression of superoxide (B77818) dismutase 2 (SOD2), the primary mitochondrial antioxidant enzyme. Utilizing SOD2 overexpression as a genetic control serves as a robust method to validate that the therapeutic benefits of this compound stem directly from its scavenging of mitochondrial superoxide.
This compound is a compound that combines the superoxide dismutase (SOD) mimetic TEMPO with a triphenylphosphonium (TPP+) cation, which facilitates its accumulation within the mitochondria.[1] This targeted delivery makes it a powerful tool for studying and mitigating mitochondrial oxidative stress. The rationale for using SOD2 overexpression as a control is that if this compound's effects are genuinely due to its SOD-mimetic activity within the mitochondria, then genetically increasing the levels of the endogenous mitochondrial SOD (SOD2) should produce similar physiological outcomes.[2]
Quantitative Comparison of this compound and SOD2 Overexpression
The following tables summarize quantitative data from various studies, illustrating the comparable effects of this compound treatment and SOD2 overexpression across different models of oxidative stress-related diseases.
| Parameter | Disease Model | This compound Treatment | SOD2 Overexpression | Reference |
| Blood Pressure Reduction | Angiotensin II-Induced Hypertension | Decreased by ~30 mm Hg | Attenuated hypertensive response | [2] |
| Mitochondrial Superoxide Levels | High Glucose-Stimulated Cardiomyocytes | Prevented increase in MitoSOX fluorescence | N/A (Used as a validation concept) | [3] |
| Vascular Superoxide Production | Angiotensin II-Induced Hypertension | Decreased vascular O₂⁻ | Attenuated vascular oxidative stress | [2] |
| Endothelial Function | Angiotensin II-Induced Hypertension | Improved endothelium-dependent relaxation | N/A (Used as a validation concept) | [2] |
| Cell Viability | Glutamate-Induced Oxidative Stress in HT22 Cells | N/A (Pharmacological validation) | Significantly more resistant to cell death | [4] |
| SOD2 Activity | Chronic Kidney Disease Model | Significantly ameliorated the decrease in SOD2 activity | Increased mitochondrial SOD2 activity by ~2-fold | [5][6] |
| Oxidative Damage (Protein Carbonyls) | Diabetic Cardiomyopathy | Abrogated diabetes-induced increase in protein carbonyl content | N/A (Used as a validation concept) | [7] |
Note: "N/A (Used as a validation concept)" indicates that in the cited study, SOD2 overexpression was discussed as the genetic equivalent to the pharmacological action of this compound, providing the scientific basis for the comparison, though direct parallel quantitative data for that specific parameter was not the focus of the publication.
Experimental Protocols
Protocol 1: Generation and Validation of SOD2 Overexpressing Mice
This protocol describes a general method for creating and validating transgenic mice that overexpress SOD2.
-
Transgene Construct: A P1 artificial chromosome (PAC) containing the human SOD2 gene with its native regulatory elements is often used to ensure physiologically relevant expression.[8]
-
Generation of Transgenic Mice: The PAC construct is microinjected into the pronuclei of fertilized mouse oocytes (e.g., from FVB/N strain). These oocytes are then transferred to pseudopregnant female mice.
-
Screening and Genotyping: Founder mice are identified by Southern blot analysis of tail DNA using a human SOD2 cDNA probe.[8] Subsequent generations are genotyped using PCR.
-
Validation of Overexpression:
-
Western Blot: Protein levels of human SOD2 are assessed in various tissues (e.g., heart, liver, kidney) using an antibody specific for human SOD2. β-actin is used as a loading control.[8]
-
Enzyme Activity Assay: SOD2 activity in isolated mitochondria from different tissues is measured. This is often done using an in-gel activity assay or a spectrophotometric assay that measures the inhibition of cytochrome c reduction. A ~2-fold increase in SOD2 activity is commonly reported in transgenic models.[4][6]
-
Protocol 2: Administration of this compound in a Mouse Model of Disease
This protocol outlines a typical procedure for treating mice with this compound in a disease model, such as lipopolysaccharide (LPS)-induced sepsis.
-
Animal Model: Male C57BL/6 mice are commonly used. Sepsis is induced by an intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg body weight).[9]
-
This compound Preparation: this compound is dissolved in sterile saline.
-
Administration:
-
Prophylactic Treatment: this compound is administered via i.p. injection at a dose of, for example, 20 mg/kg body weight, 1 hour prior to the LPS injection.[9]
-
Therapeutic Treatment: In other models, such as acetaminophen-induced hepatotoxicity, this compound (e.g., 10 or 20 mg/kg) can be administered 1.5 hours after the insult.[1]
-
-
Control Groups: Control groups should include a vehicle-treated group (saline injection) and a group receiving only the disease-inducing agent (e.g., LPS).
-
Outcome Measures: At a predetermined time point (e.g., 24 hours after LPS administration), blood and tissues are collected for analysis of relevant markers, such as serum levels of inflammatory cytokines, markers of organ damage, and mitochondrial superoxide levels using probes like MitoSOX.[9]
Signaling Pathways and Experimental Workflows
Sirt3-SOD2 Signaling Pathway
This compound's effects are closely linked to the Sirt3-SOD2 signaling pathway, which is a critical regulator of mitochondrial redox balance. Sirtuin 3 (Sirt3), a mitochondrial deacetylase, activates SOD2 by removing an acetyl group from a key lysine (B10760008) residue. This deacetylation enhances SOD2's ability to dismutate superoxide into hydrogen peroxide.[10][11] Oxidative stress can lead to the inactivation of Sirt3, resulting in hyperacetylation and inactivation of SOD2, thus exacerbating mitochondrial oxidative stress.[11] this compound can bypass this by directly scavenging superoxide.
References
- 1. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Superoxide Dismutase SOD2, but not Cytosolic SOD1, Plays a Critical Role in Protection against Glutamate-Induced Oxidative Stress and Cell Death in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mito-TEMPO Alleviates Renal Fibrosis by Reducing Inflammation, Mitochondrial Dysfunction, and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of Mn Superoxide Dismutase Does Not Increase Life Span in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SirT3 Divining Rod Points to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirt3 Impairment and SOD2 Hyperacetylation in Vascular Oxidative Stress and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Superoxide Dismutase Mimetic Activity of MitoTEMPO
Mitochondrial reactive oxygen species (ROS), particularly the superoxide (B77818) radical (O₂⁻), are significant contributors to cellular oxidative stress and are implicated in a wide range of pathologies. Targeting these radicals at their source is a key therapeutic strategy. MitoTEMPO, a mitochondria-targeted antioxidant, is designed for this purpose, functioning as a superoxide dismutase (SOD) mimetic. This guide provides an objective comparison of this compound's SOD mimetic activity against other common alternatives, supported by available experimental data and detailed methodologies.
Overview of SOD Mimetics
Superoxide dismutases are essential endogenous antioxidant enzymes that catalyze the dismutation of superoxide into molecular oxygen and hydrogen peroxide. SOD mimetics are synthetic compounds that replicate this catalytic activity. Their efficacy is determined by their catalytic rate constant (kcat) or their concentration required for 50% inhibition (IC50) in activity assays. For researchers focusing on mitochondrial oxidative stress, the ability of these mimetics to accumulate within the mitochondrial matrix is a critical factor.
This compound combines the SOD mimetic activity of a piperidine (B6355638) nitroxide (TEMPO) with a triphenylphosphonium (TPP⁺) cation. This lipophilic cation facilitates the molecule's accumulation within the negatively charged mitochondrial matrix, thereby concentrating its superoxide scavenging activity at the primary site of ROS production.
Comparison of SOD Mimetic Performance
Evaluating the absolute performance of SOD mimetics requires direct comparison under identical experimental conditions. While a single study comparing all alternatives is not available, the following table summarizes their individual characteristics and reported activities from various sources. It is important to note that due to differing assay conditions, the quantitative values are not directly comparable but provide a valuable reference.
| Compound | Chemical Class | Mechanism of Action | Mitochondrial Targeting | SOD Mimetic Activity (kcat or IC50) | Additional Activities |
| This compound | Nitroxide | Catalytically converts O₂⁻ to H₂O₂.[1] | Yes (via TPP⁺ cation)[1] | IC50: ~10 µM[2] | Reduces mitochondrial ROS production by normalizing respiration.[2] |
| TEMPOL | Nitroxide | Catalytically converts O₂⁻ to H₂O₂.[3] | No | Not consistently reported, but generally requires higher doses than this compound in vivo.[4] | General purpose redox-cycling agent.[4] |
| EUK-134 | Salen-Manganese Complex | Catalytically converts O₂⁻ to H₂O₂.[5][6] | No (but lipophilic nature allows membrane crossing) | Not specified in retrieved literature. | Catalase mimetic (converts H₂O₂ to H₂O and O₂).[5][6] |
| MnTE-2-PyP | Manganese Porphyrin | Catalytically converts O₂⁻ to H₂O₂.[7] | No (but can enter mitochondria in vivo)[8] | log kcat = 7.76 M⁻¹s⁻¹[7] | Peroxynitrite and carbonate radical scavenger.[7] |
Experimental Methodologies
The SOD mimetic activity of these compounds is typically quantified using spectrophotometric assays that measure the inhibition of a superoxide-dependent reaction. The two most common methods are the Cytochrome c Reduction Assay and the Nitroblue Tetrazolium (NBT) Assay.
Cytochrome c Reduction Assay
This assay is based on the ability of an SOD mimetic to compete with cytochrome c for superoxide radicals generated by a source, typically the xanthine (B1682287)/xanthine oxidase system. The reduction of ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺) by superoxide is monitored by the increase in absorbance at 550 nm. The SOD mimetic inhibits this reaction, and the degree of inhibition is proportional to its activity.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Potassium Phosphate buffer (pH 7.8) containing 0.1 mM EDTA.
-
Cytochrome c Solution: 100 µM ferricytochrome c in Reaction Buffer.
-
Xanthine Solution: 500 µM xanthine in Reaction Buffer.
-
Xanthine Oxidase Solution: A dilution in Reaction Buffer sufficient to produce a rate of cytochrome c reduction of approximately 0.025 absorbance units per minute.
-
Test Compound (SOD Mimetic): A series of dilutions of the SOD mimetic in Reaction Buffer.
-
-
Assay Procedure:
-
In a cuvette, combine 1 ml of Cytochrome c Solution, 0.5 ml of Xanthine Solution, and the desired volume of the SOD mimetic solution. Add Reaction Buffer to a final volume of 2.9 ml.
-
Place the cuvette in a spectrophotometer thermostated at 25°C and record the baseline absorbance at 550 nm.
-
Initiate the reaction by adding 0.1 ml of the Xanthine Oxidase solution and mix immediately.
-
Monitor the increase in absorbance at 550 nm for 3-5 minutes.
-
A control reaction is run without the SOD mimetic to determine the uninhibited rate of cytochrome c reduction.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction for both the control and the inhibited reactions.
-
The percentage of inhibition is calculated as: [1 - (Inhibited Rate / Uninhibited Rate)] * 100.
-
The IC50 value is the concentration of the SOD mimetic that produces 50% inhibition.
-
Nitroblue Tetrazolium (NBT) Assay
In this method, superoxide radicals reduce the yellow NBT dye to blue formazan, which can be quantified by measuring absorbance at 560 nm.[9] The SOD mimetic competes for the superoxide, thereby inhibiting the color change.[9]
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Potassium Phosphate buffer (pH 7.5).
-
NBT Solution: 1.5 mM NBT in Reaction Buffer.[9]
-
Riboflavin Solution: 0.12 mM Riboflavin in Reaction Buffer (light sensitive).[9]
-
EDTA Solution: 0.1 M EDTA in Reaction Buffer.[9]
-
Test Compound (SOD Mimetic): A series of dilutions of the SOD mimetic in Reaction Buffer.
-
-
Assay Procedure:
-
In a series of test tubes, add 0.2 ml of EDTA solution, 0.1 ml of NBT solution, and varying amounts of the SOD mimetic.[9]
-
Adjust the final volume to 3.0 ml with Reaction Buffer.[9]
-
Include control tubes with no SOD mimetic.
-
Place the tubes in a light box with uniform illumination and incubate for 5-8 minutes to equilibrate the temperature.[9]
-
Initiate the reaction by adding 0.05 ml of Riboflavin solution to each tube.[9]
-
Incubate in the light box for 12 minutes.[9]
-
Measure the absorbance at 560 nm.
-
-
Data Analysis:
-
Determine the percentage inhibition of NBT reduction for each concentration of the SOD mimetic compared to the control.
-
The IC50 is the concentration of the mimetic that causes 50% of the maximum inhibition.[9]
-
Visualizing Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing SOD mimetic activity.
Caption: Mechanism of this compound action in the mitochondria.
Caption: General workflow for the cytochrome c reduction assay.
References
- 1. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tempol, a Superoxide Dismutase Mimetic Agent, Ameliorates Cisplatin-Induced Nephrotoxicity through Alleviation of Mitochondrial Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EUK-134, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Superoxide Dismutase Mimetic, MnTE-2-PyP, Attenuates Chronic Hypoxia-Induced Pulmonary Hypertension, Pulmonary Vascular Remodeling, and Activation of the NALP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mn PORPHYRIN-BASED SOD MIMIC, MnTE-2-PyP5+, TARGETS MOUSE HEART MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]
Confirming MitoTEMPO's Mechanism of Action: A Comparative Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial oxidative stress, primarily driven by superoxide (B77818) (O₂⁻), is a key pathological factor in a wide array of diseases. MitoTEMPO, a mitochondria-targeted antioxidant, has emerged as a critical tool for investigating and mitigating the effects of mitochondrial reactive oxygen species (ROS). Its efficacy is predicated on its specific accumulation within the mitochondria and its superoxide dismutase (SOD)-mimetic activity. This guide provides a comprehensive comparison of experimental data that confirms the mechanism of action of this compound, with a particular focus on insights gained from the use of knockout and transgenic animal models, primarily those targeting the mitochondrial antioxidant enzyme, superoxide dismutase 2 (SOD2).
The Central Role of SOD2 in Validating this compound's Action
Manganese superoxide dismutase (SOD2) is the primary enzyme responsible for converting superoxide into hydrogen peroxide within the mitochondrial matrix. Consequently, genetic models with altered SOD2 expression serve as invaluable tools for validating the mechanism of mitochondria-targeted superoxide scavengers like this compound.
-
SOD2 Knockout (SOD2-/-) and Heterozygous (SOD2+/-) Mice: These models exhibit a range of phenotypes indicative of chronic mitochondrial oxidative stress, including cardiomyopathy, neurodegeneration, and increased sensitivity to ischemic injury.[1][2][3][4][5] The severe phenotype of complete SOD2 knockout mice, which are often not viable past the neonatal stage, underscores the critical importance of mitochondrial superoxide regulation.[2][3] Heterozygous mice, with a 50% reduction in SOD2 activity, are viable but display increased oxidative damage and mitochondrial dysfunction, making them a useful model for studying the long-term consequences of elevated mitochondrial superoxide.[4][5]
-
SOD2 Transgenic (Overexpression) Mice: Conversely, mice overexpressing SOD2 show enhanced protection against oxidative stress-induced pathologies. These animals provide a non-pharmacological parallel to the effects of this compound, allowing for a direct comparison of genetic versus chemical scavenging of mitochondrial superoxide.
The central hypothesis is that if this compound's primary mechanism is the scavenging of mitochondrial superoxide, its protective effects should be mimicked by SOD2 overexpression and potentially diminished or absent in SOD2 knockout models.
Comparative Efficacy of this compound and Genetic SOD2 Modulation
The following tables summarize quantitative data from various studies, comparing the effects of this compound with genetic modulation of SOD2 in different disease models.
Table 1: Effects on Mitochondrial ROS and Oxidative Stress Markers
| Model/Condition | Intervention | Parameter Measured | Result | Reference |
| Acetaminophen-induced Hepatotoxicity | This compound (10-20 mg/kg) | Hepatic Glutathione (B108866) Disulfide (GSSG) | Dose-dependent decrease | [6] |
| Acetaminophen-induced Hepatotoxicity | This compound (10-20 mg/kg) | Hepatic Nitrotyrosine Formation | Dose-dependent decrease | [6] |
| Lipopolysaccharide-induced Sepsis | This compound (20 mg/kg) | Mitochondrial Superoxide (MitoSOX) | Significant decrease | [7] |
| Hindlimb Suspension | This compound (1 mg/kg) | Oxidized Tropomyosin | Partially prevented increase | |
| Noise-Induced Hearing Loss | This compound (1 mg/kg) | Cochlear 4-HNE | Significant attenuation | [8] |
| Angiotensin II-induced Hypertension | SOD2 Overexpression | Vascular Superoxide | Attenuated increase | [9] |
| Glutamate-induced Oxidative Stress (in vitro) | SOD2 Knockdown | Mitochondrial Superoxide | Increased levels | [10] |
Table 2: Effects on Pathophysiological Outcomes
| Disease Model | Intervention | Key Outcome Measure | Result | Reference |
| Acetaminophen-induced Hepatotoxicity | This compound (10-20 mg/kg) | Plasma Alanine (B10760859) Aminotransferase (ALT) | Dose-dependent reduction | [6] |
| Acetaminophen-induced Hepatotoxicity | SOD2+/- Mice | Susceptibility to Injury | Increased liver injury | [6] |
| Angiotensin II-induced Hypertension | This compound (0.7 mg/kg/day) | Blood Pressure | Attenuated hypertension | [9] |
| Angiotensin II-induced Hypertension | SOD2 Overexpression | Blood Pressure | Attenuated hypertension | [9][11] |
| Diabetic Cardiomyopathy | This compound (0.7 mg/kg/day) | Cardiac Function | Improved myocardial function | [12] |
| Diabetic Cardiomyopathy | SOD2 Overexpression | Cardiac Hypertrophy | Reduced cardiac hypertrophy | [12] |
| Burn Injury-induced Cardiac Dysfunction | This compound (7 mg/kg) | Cardiac Function | Partially improved | [13] |
| Right Ventricular Pressure Overload | This compound (0.7 mg/kg/day) | Systolic RV Function | Significantly improved |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by mitochondrial superoxide and the experimental workflows used to investigate the mechanism of this compound.
Caption: Mechanism of this compound in scavenging mitochondrial superoxide.
Caption: Experimental workflow for validating this compound's action using knockout models.
Detailed Experimental Protocols
Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol describes the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX Red reagent
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cell culture medium
-
Cultured cells (e.g., primary neurons, cardiomyocytes, or cell lines)
-
Fluorescence microscope or plate reader
Procedure:
-
Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of anhydrous DMSO. Protect the solution from light.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Induce mitochondrial oxidative stress using a relevant stimulus (e.g., high glucose, toxin, or genetic manipulation).
-
Treat a subset of cells with this compound at the desired concentration and for the appropriate duration. Include vehicle-treated controls.
-
-
MitoSOX Staining:
-
Dilute the MitoSOX Red stock solution to a final concentration of 5 µM in warm cell culture medium.
-
Remove the existing medium from the cells and add the MitoSOX Red-containing medium.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
-
Image Acquisition and Analysis:
-
Wash the cells three times with warm HBSS.
-
Immediately image the cells using a fluorescence microscope with excitation/emission maxima of approximately 510/580 nm.
-
Alternatively, quantify the fluorescence intensity using a microplate reader.
-
Analyze the fluorescence intensity to determine the relative levels of mitochondrial superoxide in the different treatment groups.
-
Induction of Acetaminophen (APAP) Hepatotoxicity in Mice
This protocol outlines the in vivo model of APAP-induced liver injury, a model where mitochondrial oxidative stress plays a critical role.
Materials:
-
C57BL/6J mice (and SOD2+/- mice if applicable)
-
Acetaminophen (APAP)
-
Sterile saline
-
This compound
-
Vehicle for this compound (e.g., saline)
Procedure:
-
Animal Preparation:
-
Use male C57BL/6J mice (8-10 weeks old).
-
Fast the mice overnight (12-16 hours) before APAP administration, with free access to water.
-
-
APAP Administration:
-
Prepare a solution of APAP in warm sterile saline.
-
Administer a single intraperitoneal (i.p.) injection of APAP (e.g., 300-400 mg/kg body weight).
-
-
This compound Treatment:
-
Prepare a solution of this compound in the appropriate vehicle.
-
Administer this compound (e.g., 10-20 mg/kg body weight) via i.p. injection at a specified time point relative to APAP administration (e.g., 1 hour before or 1.5 hours after).
-
Include a vehicle-treated control group.
-
-
Sample Collection and Analysis:
-
At a predetermined time point after APAP injection (e.g., 6, 12, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Harvest the liver for histological analysis (H&E staining), assessment of oxidative stress markers (e.g., GSSG, nitrotyrosine), and mitochondrial function assays.
-
Alternatives to this compound
While this compound is a potent and specific scavenger of mitochondrial superoxide, several other compounds are available for targeting mitochondrial oxidative stress.
-
MitoQ: A mitochondria-targeted antioxidant that utilizes a ubiquinone moiety. It is reduced to its active ubiquinol (B23937) form within the mitochondria and can be regenerated by the electron transport chain.[14]
-
SkQ1: Similar to MitoQ, SkQ1 is a TPP-conjugated antioxidant, but it uses plastoquinone (B1678516) as the antioxidant moiety. It is also rechargeable within the mitochondria.[14]
-
N-acetyl-L-cysteine (NAC): A precursor to glutathione (GSH), NAC can replenish mitochondrial GSH pools, thereby enhancing endogenous antioxidant defenses.[14]
-
EUK-134: A synthetic salen-manganese complex that possesses both SOD and catalase mimetic activity, allowing it to scavenge both superoxide and hydrogen peroxide.[14]
Conclusion
The body of evidence from studies utilizing knockout and transgenic models, particularly those targeting SOD2, strongly supports the mechanism of action of this compound as a specific scavenger of mitochondrial superoxide. The phenotypic similarities between SOD2-deficient animals and models of diseases ameliorated by this compound, coupled with the parallel protective effects of SOD2 overexpression and this compound treatment, provide a robust validation of its targeted action. This comparative guide underscores the utility of genetic models in confirming the mechanisms of pharmacological agents and solidifies the position of this compound as a critical tool for dissecting the role of mitochondrial oxidative stress in health and disease.
References
- 1. SOD2 deficiency promotes aging phenotypes in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOD2 - Wikipedia [en.wikipedia.org]
- 3. SOD2 deficiency in hematopoietic cells in mice results in reduced red blood cell deformability and increased heme degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Loss of manganese superoxide dismutase leads to abnormal growth and signal transduction in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 9. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial superoxide dismutase SOD2, but not cytosolic SOD1, plays a critical role in protection against glutamate-induced oxidative stress and cell death in HT22 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of MitoTEMPO and EUK-134 for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of effective therapeutic strategies against neurodegenerative diseases, targeting oxidative stress remains a primary focus. Reactive oxygen species (ROS) are key culprits in neuronal damage, making antioxidants a promising class of neuroprotective agents. This guide provides a detailed comparative analysis of two potent antioxidants, MitoTEMPO and EUK-134, summarizing their mechanisms, experimental efficacy, and the methodologies used to evaluate their neuroprotective capabilities.
Introduction to the Compounds
This compound is a mitochondria-targeted antioxidant. It specifically accumulates within the mitochondria, the primary site of cellular ROS production. Its design incorporates a triphenylphosphonium (TPP) cation, which facilitates its uptake across the mitochondrial membrane, coupled with a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety that acts as a potent superoxide (B77818) dismutase (SOD) mimetic to neutralize superoxide radicals.[1][2]
EUK-134 is a synthetic salen-manganese complex that functions as a mimetic of both superoxide dismutase (SOD) and catalase.[3][4][5][6][7] This dual enzymatic activity allows it to catalytically scavenge a broad range of reactive oxygen species, including superoxide and hydrogen peroxide.[8] Its lipophilic nature enables it to traverse cellular membranes and exert its protective effects, including within the mitochondria.[8]
Mechanism of Action and Signaling Pathways
The primary neuroprotective mechanism for both compounds is the reduction of oxidative stress, albeit through distinct targeting and catalytic activities.
This compound directly scavenges superoxide at its source within the mitochondria, preventing downstream damage. This targeted action helps preserve mitochondrial function, including maintaining membrane potential and ATP production.[9][10] Studies have shown that by mitigating mitochondrial oxidative stress, this compound can suppress apoptotic pathways by modulating the expression of proteins like Bax, Bcl-2, and cleaved caspase-3.[11] Furthermore, its neuroprotective effects have been linked to the activation of the pro-survival PI3K/Akt/mTOR signaling pathway.[12]
EUK-134 provides broader cytosolic and mitochondrial protection by converting superoxide to hydrogen peroxide and then breaking down hydrogen peroxide into water and oxygen.[3][13] Its action has been shown to reduce protein nitration and downregulate the activation of pro-inflammatory transcription factors such as activator protein-1 (AP-1) and NF-κB, which are triggered by oxidative stress.[3][6] In some models, its neuroprotective effects appear to be independent of the MEK/ERK or p38 signaling pathways.[4]
Below are diagrams illustrating the signaling pathways influenced by this compound and EUK-134.
Quantitative Performance Data
The following tables summarize experimental data from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of this compound and EUK-134.
Table 1: In Vitro Neuroprotection Data
| Compound | Model System | Neurotoxic Insult | Concentration(s) | Key Finding(s) | Reference(s) |
| This compound | SH-SY5Y Neuroblastoma Cells | Rotenone (B1679576) (250 nM) | 10, 100, 1000 µM | Increased cell viability significantly at all concentrations. Reduced ROS levels and apoptotic markers (Bax/Bcl-2 ratio, cleaved caspase-3). | [11] |
| This compound | SH-SY5Y Neuroblastoma Cells | Glutamate (100 µM) | 50, 100 µM | Restored cell viability to 82.9% and 93.6%, respectively. Reduced ROS and LDH release, and preserved mitochondrial membrane potential. | [12] |
| This compound | Primary Mouse Neurons | Amyloid Beta (Aβ) | Not specified | Suppressed Aβ-promoted mitochondrial superoxide production and preserved mitochondrial bioenergetics (membrane potential, ATP production). | [9] |
| EUK-134 | Organotypic Hippocampal Cultures | Amyloid Beta (Aβ) | Not specified | Protected cultures from Aβ-induced toxicity. | [3] |
| EUK-134 | Rat Cells | Paraquat | Not specified | Significantly inhibited caspase-3 activation, cell death, and DNA fragmentation. | [14] |
Table 2: In Vivo Neuroprotection Data
| Compound | Animal Model | Injury/Disease Model | Dosage | Key Finding(s) | Reference(s) |
| This compound | Rat | Sciatic Nerve Crush Injury | 0.7 mg/kg/day | Improved nerve conduction velocity and reduced histological damage more effectively than a non-targeted antioxidant. | [1][15] |
| This compound | Rat | Ischemia-Reperfusion (Stroke) | 0.7 mg/kg/day for 14 days | Exhibited a protective effect against oxidative damage and cardiac complications post-stroke. | [16] |
| EUK-134 | Rat | Kainic Acid-Induced Seizures | Not specified | Significantly reduced neuronal damage in hippocampus (CA1: from 52% to 22%; CA3: from 37% to 7%) and piriform cortex (from 45% to 14%). | [3] |
| EUK-134 | Piglet | Hypoxia-Ischemia (HI) | Not specified | Increased neuronal viability in the putamen (from 12% to 41%) and caudate nucleus (from 54% to 78%) compared to vehicle. | [17] |
| EUK-134 | Rat | D-Galactose-Induced Aging | 5 mg/kg/day | Reversed spatial memory deficits and reduced markers of oxidative stress in the brain. | [5][7] |
Experimental Protocols and Methodologies
Rigorous evaluation of neuroprotective compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays cited in the literature for this compound and EUK-134.
General Experimental Workflow
The diagram below illustrates a typical workflow for assessing and comparing neuroprotective agents like this compound and EUK-134.
In Vitro Cell Viability (MTT Assay)
-
Objective: To quantify cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1.5x10⁴ cells/well and incubate for 24 hours.[11]
-
Pre-treatment: Pre-treat cells with various concentrations of this compound or EUK-134 for 1-2 hours.[11][18]
-
Neurotoxin Exposure: Add the neurotoxic agent (e.g., 250 nM rotenone or 100 µM glutamate) to the wells (with and without the antioxidant) and incubate for 24-48 hours.[11][12]
-
MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19]
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[19]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.[19]
-
Measurement of Reactive Oxygen Species (ROS)
-
Objective: To quantify intracellular or mitochondrial ROS levels.
-
Protocol (DCFH-DA Method):
-
Cell Treatment: Treat cells as described in the cell viability protocol.
-
Dye Loading: Following treatment, wash cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[11]
-
Measurement: Wash the cells again to remove excess dye. Measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microplate reader or flow cytometer with excitation/emission wavelengths of ~485/535 nm.[11]
-
Apoptosis Detection (Western Blot for Cleaved Caspase-3)
-
Objective: To detect the activation of key apoptotic proteins.
-
Protocol:
-
Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 (and a loading control like β-actin) overnight at 4°C.[11][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to the loading control.[19]
-
In Vivo Neuroprotection Assessment (Model of Kainic Acid-Induced Excitotoxicity)
-
Objective: To evaluate the ability of a compound to protect against seizure-induced neuronal death in vivo.
-
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Compound Administration: Administer EUK-134 or vehicle (control) via intraperitoneal (i.p.) injection.
-
Induction of Excitotoxicity: After a set pre-treatment time, administer kainic acid (KA) systemically (e.g., 10 mg/kg, i.p.) to induce seizure activity.[3]
-
Behavioral Monitoring: Observe and score seizure severity for several hours post-injection.
-
Tissue Processing: After a survival period (e.g., 48-72 hours), perfuse the animals with saline followed by 4% paraformaldehyde.[3]
-
Histological Analysis: Dissect the brains, process for paraffin (B1166041) or frozen sectioning, and perform staining (e.g., Hematoxylin & Eosin or Fluoro-Jade) to identify and quantify damaged neurons in specific brain regions like the hippocampus.[3]
-
Quantification: Count the number of healthy versus damaged (e.g., eosinophilic and pyknotic) neurons in defined areas of the CA1, CA3, and other vulnerable regions. Express neuronal damage as a percentage of the total neurons.[3]
-
Conclusion and Future Directions
Both this compound and EUK-134 have demonstrated significant neuroprotective potential across a range of in vitro and in vivo models.
-
This compound offers the distinct advantage of targeted delivery to the mitochondria, making it an exceptional tool for specifically investigating the role of mitochondrial superoxide in neuronal death and for therapeutic strategies aimed at mitigating mitochondrial-derived oxidative stress.[20]
-
EUK-134 provides broad-spectrum antioxidant activity by mimicking two key endogenous antioxidant enzymes, SOD and catalase. This allows it to neutralize multiple types of ROS in various cellular compartments, which may be advantageous in pathological conditions where oxidative stress is widespread.
The choice between these compounds should be guided by the specific research question. For studies focused on the direct consequences of mitochondrial ROS, this compound is the more precise tool. For broader, systemic oxidative stress, EUK-134 presents a powerful alternative. Direct, head-to-head comparative studies in standardized models of neurodegeneration are warranted to definitively establish the relative efficacy of these two promising neuroprotective agents.
References
- 1. Protective vs. Therapeutic Effects of Mitochondria-Targeted Antioxidant this compound on Rat Sciatic Nerve Crush Injury: A Comprehensive Electrophysiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology. | Semantic Scholar [semanticscholar.org]
- 5. ijcep.org [ijcep.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Mitochondria-targeted antioxidant this compound protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Therapeutic comparison of this compound and rosmarinic acid as mitochondria targeted and non targeted antioxidants evaluated in rat sciatic nerve crush injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective effect of this compound against cardiac dysfunction caused by ischemia-reperfusion: MCAO stroke model study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Striatal neuroprotection from neonatal hypoxia-ischemia in piglets by antioxidant treatment with EUK-134 or edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Does MitoTEMPO have advantages over general antioxidants in specific pathologies
Researchers in various fields are increasingly focusing on the mitochondrion as a key player in the pathogenesis of numerous diseases. This shift in focus has led to the development of mitochondria-targeted antioxidants, with MitoTEMPO emerging as a promising therapeutic agent. Unlike general antioxidants, this compound is specifically designed to accumulate within the mitochondria, the primary site of reactive oxygen species (ROS) production. This targeted approach offers significant advantages in pathologies where mitochondrial oxidative stress is a key driver of cellular damage and dysfunction.
Mitochondrial dysfunction and the resulting overproduction of ROS have been implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and metabolic conditions.[1][2] While general antioxidants like Vitamin C and E can neutralize free radicals, their distribution within the cell is often non-specific, limiting their efficacy at the site of maximal oxidative stress.[3][4] this compound, a conjugate of the antioxidant TEMPO and the lipophilic triphenylphosphonium (TPP+) cation, leverages the mitochondrial membrane potential to achieve several hundred-fold accumulation within the mitochondrial matrix, directly addressing the source of the problem.[1][5]
This guide provides a comprehensive comparison of this compound and general antioxidants, presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid researchers, scientists, and drug development professionals in understanding the distinct advantages of this targeted antioxidant strategy.
Mechanism of Action: A Tale of Two Strategies
General antioxidants operate throughout the cell and in the bloodstream, scavenging free radicals in the cytoplasm, blood plasma, and cellular membranes.[3][6] Their mechanisms include donating electrons to neutralize free radicals, chelating metal ions that catalyze ROS formation, and supporting the body's natural antioxidant enzyme systems.[[“]]
In contrast, this compound's mechanism is highly specific. The TPP+ cation facilitates its transport across the inner mitochondrial membrane, where the TEMPO moiety then acts as a superoxide (B77818) dismutase (SOD) mimetic, catalytically scavenging superoxide radicals.[5][8] This targeted action is crucial as mitochondrial ROS can trigger a cascade of damaging events, including lipid peroxidation, protein damage, and DNA mutations, leading to mitochondrial dysfunction and cell death.[8]
Comparative Efficacy in Specific Pathologies
Experimental evidence across various disease models demonstrates the superior efficacy of this compound compared to non-targeted antioxidants in mitigating pathology-specific cellular damage.
Cardiovascular Diseases
Mitochondrial oxidative stress is a central contributor to cardiovascular diseases such as diabetic cardiomyopathy and heart failure.[8][9] Studies have shown that this compound can effectively protect the heart from damage in these conditions.
Diabetic Cardiomyopathy: In a mouse model of diabetic cardiomyopathy, daily injections of this compound for 30 days significantly improved myocardial function.[10][11] The treatment inhibited mitochondrial ROS generation, prevented intracellular oxidative stress, decreased apoptosis, and reduced myocardial hypertrophy.[10][11] In cultured cardiomyocytes exposed to high glucose, this compound prevented the increase in mitochondrial superoxide generation and subsequent cell death.[8][10]
| Parameter | Control (High Glucose) | This compound (25 nmol/l) + High Glucose | Reference |
| Mitochondrial Superoxide Generation (Arbitrary Units) | Increased | Prevented Increase | [8] |
| Cardiomyocyte Cell Death (%) | Increased | Abrogated Increase | [8][10] |
Burn-Induced Cardiac Dysfunction: In a rat model of severe burn injury, treatment with this compound reversed cardiac dysfunction by rescuing mitochondrial function.[12] It improved key parameters of heart function and reduced cardiac fibrosis.[12][13]
| Parameter | Burn Injury | This compound (7 mg/kg) + Burn Injury | Reference |
| Cardiac Fibrosis Score | 4.0 ± 0.4 | Reduced by 65% | [13] |
Neurodegenerative Diseases
In neurodegenerative diseases like Parkinson's and Alzheimer's, mitochondrial dysfunction and oxidative stress in neurons are key pathological features.[14][15] this compound has shown promise in preclinical models of these diseases.
Parkinson's Disease: In a mouse model of Parkinson's disease, this compound was shown to directly visualize and scavenge superoxide in the dopaminergic area of the brain.[16][17] In cellular models using neuroblastoma cells, this compound protected against rotenone-induced neurotoxicity by reducing ROS levels and apoptosis.[18]
Alzheimer's Disease: In primary cultured mouse neurons exposed to amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease, this compound protected mitochondrial function.[19] It mitigated Aβ-induced mitochondrial superoxide production and apoptotic neuronal death.[15][20]
| Cell Type | Condition | Outcome with this compound | Reference |
| Primary Murine Neurons | Amyloid β exposure | Reduced H2O2 production and cell apoptosis | [14] |
| SH-SY5Y cells | Glutamate-induced toxicity | Enhanced cell viability, restored SOD levels | [21] |
Other Pathologies
The benefits of this compound have also been demonstrated in other conditions driven by mitochondrial oxidative stress.
Acetaminophen-Induced Liver Injury: A study comparing this compound to its non-targeted analog, TEMPO, in a mouse model of acetaminophen-induced liver toxicity highlighted the importance of mitochondrial targeting. This compound provided dramatic protection against liver injury, whereas the same molar dose of TEMPO did not show significant protective effects.[5][22]
| Treatment | Outcome in APAP-induced Liver Injury | Reference |
| Mito-Tempo | Dose-dependently reduced liver injury | [5][22] |
| Tempo (non-targeted) | Did not significantly reduce hepatotoxicity | [22] |
Noise-Induced Hearing Loss: In a rat model, this compound attenuated oxidative stress and mitochondrial dysfunction in the cochlea following noise exposure, suggesting its potential in preventing hearing loss.[23]
Experimental Protocols
In Vivo Model of Diabetic Cardiomyopathy
-
Animal Model: Streptozotocin-induced type-1 diabetic mice and db/db type-2 diabetic mice.[10][11]
-
Treatment: Daily intraperitoneal injection of this compound for 30 days.[10]
-
Assessment of Cardiac Function: Echocardiography to measure parameters like ejection fraction.[24]
-
Measurement of Mitochondrial ROS: Assessed in heart tissue lysates using specific fluorescent probes.[25]
-
Analysis of Oxidative Stress: Measurement of protein carbonyl content in heart tissue.[25]
In Vitro Model of High Glucose-Induced Cardiomyocyte Injury
-
Cell Culture: Adult cardiomyocytes incubated with normal (5 mmol/l) or high glucose (30 mmol/l).[8]
-
Treatment: Co-incubation with this compound (25 nmol/l) for 24 hours.[8]
-
Measurement of Mitochondrial Superoxide: Using mitochondrial-specific fluorescent probes.[8]
-
Assessment of Cell Death: Quantified by standard cell viability assays.[8][10]
Acetaminophen-Induced Hepatotoxicity Model
-
Induction of Injury: Administration of 300 mg/kg acetaminophen (B1664979) (APAP).[5][22]
-
Treatment: Mito-Tempo (MT) administered 1.5 hours after APAP.[5][22]
-
Assessment of Liver Injury: Measurement of plasma alanine (B10760859) aminotransferase (ALT) activities and histological analysis of liver tissue.[5][22]
-
Measurement of Oxidant Stress: Quantification of hepatic glutathione (B108866) disulfide (GSSG) and peroxynitrite formation.[5][22]
Visualizing the Advantage: Signaling Pathways and Workflows
Figure 1: Comparative mechanisms of action.
Figure 2: Generalized experimental workflows.
Figure 3: this compound's role in signaling.
Conclusion: A Targeted Future for Antioxidant Therapy
The evidence strongly suggests that this compound holds significant advantages over general antioxidants in pathologies where mitochondrial oxidative stress is a central pathogenic mechanism. Its ability to concentrate at the source of ROS production allows for greater efficacy at lower, more targeted doses, potentially reducing off-target effects. The experimental data from cardiovascular, neurodegenerative, and other disease models consistently demonstrate its superiority in protecting against cellular damage and preserving organ function.
While general antioxidants will continue to have a role in maintaining overall health, the development of mitochondria-targeted therapies like this compound represents a paradigm shift in the treatment of diseases with a clear mitochondrial etiology. For researchers and drug development professionals, focusing on this targeted approach may unlock new and more effective therapeutic strategies for a wide range of debilitating conditions. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.[26]
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial dysfunction and oxidative stress in metabolic disorders - A Step towards mitochondria based therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Antioxidants Explained in Simple Terms [healthline.com]
- 5. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant - Wikipedia [en.wikipedia.org]
- 7. consensus.app [consensus.app]
- 8. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mitochondrial Dysfunction in Cardiovascular Diseases: Potential Targets for Treatment [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn-Induced Cardiac Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondria-Targeted Antioxidants, an Innovative Class of Antioxidant Compounds for Neurodegenerative Diseases: Perspectives and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Imaging of Superoxide Generation in the Dopaminergic Area of the Brain in Parkinson’s Disease, Using Mito-TEMPO - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Mitochondria-targeted antioxidant this compound protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. researchgate.net [researchgate.net]
- 26. potential mitochondria-targeted antioxidants: Topics by Science.gov [science.gov]
Validating the Targets of MitoTEMPO: A Comparative Guide Using Genetic Models
MitoTEMPO, a mitochondria-targeted superoxide (B77818) dismutase (SOD) mimetic, has emerged as a key pharmacological tool for dissecting the role of mitochondrial reactive oxygen species (ROS) in various pathological conditions. Its efficacy and specificity are often cross-validated using genetic models that modulate endogenous antioxidant systems. This guide provides a comparative analysis of this compound against key genetic models and other mitochondria-targeted antioxidants, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in experimental design and data interpretation.
Comparative Analysis of this compound and Genetic Models
The primary target of this compound is mitochondrial superoxide (O₂•⁻). Genetic models that either mimic its action, such as superoxide dismutase (SOD) overexpression, or involve downstream pathways, like catalase overexpression and Nrf2 activation, are invaluable for confirming its mechanism of action.
This compound vs. Superoxide Dismutase (SOD) Overexpression
This compound acts as a mimetic of SOD, particularly the mitochondrial form, manganese superoxide dismutase (SOD2). Therefore, comparing the effects of this compound with those of SOD1 (copper-zinc SOD, primarily cytosolic) and SOD2 overexpression provides a direct validation of its target engagement.
Key Experimental Findings:
-
Mitochondrial Superoxide Levels: Both this compound and SOD2 overexpression effectively reduce mitochondrial superoxide levels.[1][2] In a model of ATP depletion-recovery, both SOD1 overexpression and this compound treatment attenuated the increase in DHE staining, an indicator of superoxide.[3]
-
ATP Levels: In a study using an ATP depletion-recovery model, SOD1 overexpressing cells had 39% higher basal ATP levels compared to control cells.[3] Following ATP depletion, this compound treatment showed a slight tendency to improve ATP levels in SOD1-overexpressing cells.[3]
-
Mitochondrial Membrane Potential (ΔΨm): Both SOD1 overexpression and this compound treatment can attenuate the loss of mitochondrial membrane potential under cellular stress.[3]
-
Apoptosis: Both SOD1 overexpression and this compound have been shown to significantly reduce apoptosis, as measured by Annexin V staining and propidium (B1200493) iodide uptake.[3]
Table 1: Comparison of this compound with Superoxide Dismutase (SOD) Overexpression Models
| Parameter | This compound | SOD1 Overexpression | SOD2 Overexpression | Source(s) |
| Mitochondrial Superoxide Levels | Significantly reduced | Partially attenuated increase | Markedly diminished | [2][3] |
| Mitochondrial H₂O₂ Levels | May increase due to O₂•⁻ dismutation | May increase due to O₂•⁻ dismutation | May increase due to O₂•⁻ dismutation | [1] |
| Basal ATP Levels | No significant change | 39% higher than control | Not specified | [3] |
| ATP Levels (Post-Stress) | Slight tendency to improve in SOD1 cells | Maintained at ~80% of control | Not specified | [3] |
| Mitochondrial Membrane Potential (ΔΨm) (Post-Stress) | Attenuated loss | Attenuated loss | Not specified | [3] |
| Apoptosis (Annexin V positive cells) | Significantly reduced | Significantly reduced | Not specified | [3] |
| Necrosis (Propidium Iodide positive cells) | Significantly reduced | Significantly reduced | Not specified | [3] |
| SOD2 Activity (Post-Stress) | Partially restored | Preserved | Increased (by overexpression) | [3] |
This compound vs. Catalase Overexpression
Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) to water and oxygen. Comparing this compound with catalase overexpression helps to distinguish the specific roles of superoxide versus hydrogen peroxide in a given biological process.
Key Experimental Findings:
-
Specificity of ROS Scavenging: this compound specifically targets superoxide, while catalase specifically targets hydrogen peroxide. Overexpression of mitochondrial catalase has been shown to provide protection against agents that generate intramitochondrial superoxide, suggesting a rapid conversion of superoxide to hydrogen peroxide.[4][5]
-
Protection Against Oxidative Stress: In one study, overexpression of catalase in mitochondria protected insulin-producing cells from toxicity induced by menadione (B1676200) (a superoxide generator) and proinflammatory cytokines.[4] In contrast, cytoplasmic catalase overexpression offered better protection against exogenously added H₂O₂.[4][6] this compound has been shown to reduce H₂O₂-mediated cell death, suggesting that scavenging superoxide can prevent the formation of downstream damaging ROS.[7]
This compound vs. Nrf2 Activation
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activating the Nrf2 pathway provides a broad, long-term antioxidant response, contrasting with the direct, stoichiometric scavenging action of this compound.
Key Experimental Findings:
-
Mechanism of Action: this compound directly scavenges mitochondrial superoxide. Nrf2 activation, on the other hand, upregulates the endogenous production of numerous antioxidant enzymes, including SODs, catalase, and glutathione (B108866) peroxidases.[8][9]
-
Cellular Protection: Nrf2 activation has been shown to protect against mitochondrial dysfunction and neuronal death in models of neurodegeneration.[8] It can also attenuate inflammatory responses and induce apoptosis in damaged cells.[10][11] this compound's protective effects are more immediate and directly linked to the reduction of mitochondrial superoxide.
Table 2: Comparison of this compound with Catalase Overexpression and Nrf2 Activation
| Parameter | This compound | Catalase Overexpression (Mitochondrial) | Nrf2 Activation | Source(s) |
| Primary Target | Mitochondrial Superoxide (O₂•⁻) | Hydrogen Peroxide (H₂O₂) | Antioxidant Response Element (ARE) in DNA | [4][8] |
| Effect on Mitochondrial H₂O₂ | May increase (byproduct of O₂•⁻ dismutation) | Significantly decreased | Indirectly decreased (via upregulation of catalase, etc.) | [4][12] |
| Antioxidant Enzyme Expression | No direct effect on expression | Catalase expression is increased | Upregulates a broad range of antioxidant enzymes (e.g., SOD, Catalase, GPx) | [8] |
| Protection against Menadione (O₂•⁻ generator) | Protective | Protective | Protective | [4] |
| Protection against exogenous H₂O₂ | Protective (by preventing further ROS formation) | Highly protective | Protective | [6][7] |
| Apoptosis | Reduces apoptosis | Reduces apoptosis | Can induce apoptosis in damaged cells | [10][13] |
Comparative Analysis of this compound and Other Mitochondria-Targeted Antioxidants
Several other compounds have been developed to target mitochondrial ROS. MitoQ and SKQ1 are two of the most well-studied alternatives to this compound.
This compound vs. MitoQ
MitoQ is a mitochondria-targeted version of Coenzyme Q10. Like this compound, it accumulates in mitochondria due to a triphenylphosphonium (TPP⁺) cation.
Key Experimental Findings:
-
Mechanism: this compound is a SOD mimetic, directly scavenging superoxide. MitoQ's ubiquinol (B23937) moiety acts as a general antioxidant, reducing various forms of ROS and being recycled by the electron transport chain.[14]
-
Mitochondrial Membrane Potential: MitoQ can have complex effects on ΔΨm. Some studies report a "pseudo-mitochondrial membrane potential" where MitoQ increases the measured potential, while at higher concentrations it can be toxic and cause depolarization.[14] In models of cellular stress, MitoQ can restore compromised ΔΨm.[14][15]
-
Cellular Respiration: In some cancer cell lines, MitoQ has been shown to reduce basal respiration, an effect not observed with this compound.[16][17]
This compound vs. SKQ1
SKQ1 is another TPP⁺-based antioxidant, with a plastoquinone (B1678516) antioxidant moiety.
Key Experimental Findings:
-
Efficacy and Safety: Direct comparative studies suggest that the relative efficacy and safety of this compound and SKQ1 can be context-dependent. One study found this compound to be safer and more effective in a model of renal ischemia-reperfusion injury.[18] However, in a sepsis model, neither compound offered long-term survival benefits, and SKQ1 was associated with increased mortality.[19]
-
Apoptosis: Both this compound and SKQ1 have been shown to inhibit the mitochondrial apoptotic pathway. In one study, SKQ1 was shown to normalize caspase-3-like activity under oxidative stress.[2]
Table 3: Comparison of this compound with Other Mitochondria-Targeted Antioxidants
| Parameter | This compound | MitoQ | SKQ1 | Source(s) |
| Antioxidant Moiety | Piperidine-based nitroxide (SOD mimetic) | Ubiquinol (Coenzyme Q10) | Plastoquinone | [14] |
| Primary ROS Target | Superoxide (O₂•⁻) | General ROS scavenger | General ROS scavenger | [14] |
| Effect on Mitochondrial Superoxide | Reduces levels | Reduces levels | Reduces levels | |
| Mitochondrial Membrane Potential (ΔΨm) | Attenuates loss under stress | Can increase ("pseudo-potential"), restore, or decrease (at high concentrations) | Attenuates loss under stress | [3][14] |
| ATP Levels | Can improve levels post-stress | Can decrease ATP production (associated with pseudo-potential) | Can restore ATP generation | [3][14][18] |
| Caspase-3 Activity | Attenuates activation | Reduces apoptosis | Normalizes activity under stress | [2] |
| Cellular Respiration | No significant effect on basal respiration | Can reduce basal respiration | Not specified | [16][17] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Mitochondrial Superoxide using MitoSOX™ Red
Principle: MitoSOX™ Red is a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells. It rapidly permeates live cells, accumulates in the mitochondria, and is oxidized by superoxide to produce a red fluorescence.
Protocol:
-
Preparation of Solutions:
-
Prepare a 5 mM stock solution of MitoSOX™ Red in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 0.5-5 µM in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
-
Cell Staining:
-
Culture cells on coverslips or in a multi-well plate.
-
Remove the culture medium and wash the cells once with pre-warmed buffer.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells three times with the pre-warmed buffer to remove excess probe.
-
-
Imaging and Analysis:
-
Image the cells immediately using a fluorescence microscope with appropriate filters (Excitation/Emission: ~510/580 nm).
-
For flow cytometry, after washing, resuspend the cells in a suitable buffer and analyze immediately.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential.
Protocol:
-
Preparation of JC-1 Staining Solution:
-
Prepare a 1X JC-1 staining solution by diluting the stock solution in assay buffer or cell culture medium to a final concentration of 1-10 µM.
-
-
Cell Staining:
-
Induce apoptosis or apply experimental treatment to cells in culture.
-
Remove the culture medium and add the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Wash the cells twice with assay buffer or medium.
-
-
Analysis:
-
For fluorescence microscopy, observe the cells under a microscope using filters for both green (FITC) and red (TRITC) fluorescence.
-
For flow cytometry, analyze the cells using both FL1 (green) and FL2 (red) channels.
-
For a plate reader, measure the fluorescence at both emission wavelengths. The ratio of red to green fluorescence intensity is calculated to determine the change in ΔΨm.
-
Measurement of Cellular ATP Levels
Principle: Cellular ATP levels are a key indicator of metabolic activity and cell health. The most common method for measuring ATP is based on the luciferin-luciferase bioluminescence assay. In the presence of ATP, luciferase converts luciferin (B1168401) to oxyluciferin, generating light that is proportional to the amount of ATP.
Protocol:
-
Sample Preparation:
-
Culture and treat cells in a multi-well plate.
-
-
Cell Lysis:
-
Add an ATP-releasing reagent to each well to lyse the cells and release ATP.
-
-
Luminescence Reaction:
-
Add a luciferin-luciferase reagent to each well.
-
-
Measurement:
-
Immediately measure the luminescence using a luminometer.
-
-
Quantification:
-
Generate a standard curve using known concentrations of ATP to determine the absolute amount of ATP in the experimental samples.
-
Measurement of Caspase-3 Activity
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that, when cleaved by caspase-3, releases a chromophore or a fluorophore.
Protocol (Colorimetric Assay):
-
Cell Lysis:
-
Induce apoptosis and harvest the cells.
-
Lyse the cells in a chilled lysis buffer.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
Caspase-3 Assay:
-
Add the cell lysate to a multi-well plate.
-
Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released and thus to the caspase-3 activity.
-
Visualizations
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: Mitochondrial ROS production and antioxidant action.
Caption: Experimental workflow for mitochondrial superoxide detection.
Caption: Logic of using genetic models to validate this compound's target.
References
- 1. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Superoxide Dismutase SOD2, but not Cytosolic SOD1, Plays a Critical Role in Protection against Glutamate-Induced Oxidative Stress and Cell Death in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOD1 and this compound partially prevent MPTP, necrosis and mitochondrial apoptosis following ATP depletion-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced catabolism of mitochondrial superoxide/hydrogen peroxide and aging in transgenic Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of superoxide dismutase and catalase in immortalized neural cells: toxic effects of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Does Scavenging of Mitochondrial Superoxide Attenuate Cancer Prosurvival Signaling Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SOD1 and this compound partially prevent mitochondrial permeability transition pore opening, necrosis, and mitochondrial apoptosis after ATP depletion recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondria-Targeted Antioxidants MitoQ and this compound Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A comparative study of the efficiency of mitochondria-targeted antioxidants this compound and SKQ1 under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondria-Targeted Antioxidants SkQ1 and this compound Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to MitoTEMPO and Other TPP-Conjugated Antioxidants for Mitochondrial Research
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial oxidative stress is a key contributor to a wide range of cellular pathologies, making mitochondria-targeted antioxidants crucial tools in research and drug development. This guide provides an objective, side-by-side comparison of MitoTEMPO with other prominent triphenylphosphonium (TPP)-conjugated antioxidants, including MitoQ and SkQ1. We present a synthesis of their mechanisms, comparative experimental data, detailed experimental protocols, and visualizations of relevant signaling pathways to inform the selection of the most appropriate antioxidant for your research needs.
Mechanism of Action and Cellular Targeting
This compound, MitoQ, and SkQ1 all utilize a TPP cation to facilitate their accumulation within the negatively charged mitochondrial matrix, the primary site of cellular reactive oxygen species (ROS) production.[1] While their targeting strategy is similar, their antioxidant moieties and mechanisms of action differ.
-
This compound: This compound is a piperidine-based nitroxide that functions as a superoxide (B77818) dismutase (SOD) mimetic, specifically targeting and catalyzing the dismutation of superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂).[1]
-
MitoQ: This antioxidant combines the ubiquinone moiety of Coenzyme Q10 with a TPP cation. It is reduced to its active ubiquinol (B23937) form within the mitochondria and acts as a potent scavenger of various ROS, particularly effective against lipid peroxidation.
-
SkQ1: Similar to MitoQ, SkQ1 is a quinone derivative (plastoquinone) conjugated to a TPP cation. It also acts as a recyclable antioxidant within the mitochondrial membrane.[1]
Quantitative Performance Comparison
The following tables summarize quantitative data from studies comparing the efficacy of this compound and other TPP-conjugated antioxidants. It is important to note that experimental conditions, including cell types and stressors, can influence the observed effects.
Table 1: Effects on Cell Viability and Reactive Oxygen Species
| Parameter | This compound | SkQ1 | MitoQ | Study Context | Source |
| Effect on Cell Viability (under H₂O₂/Menadione stress) | Protective at appropriate concentrations | Protective at appropriate concentrations; high levels induced cell death | Increased cell viability in the presence of doxorubicin | In vitro studies | [1][2][3] |
| Effect on ROS Levels | Reduced ROS levels | Reduced ROS levels | Significantly reduced mitochondrial oxidative stress | In vitro and in vivo (ischemic reperfusion kidney injury) | [1][4] |
| Renal Protection (Ischemic Reperfusion Injury) | Superior renal protection | Less effective than this compound | Not directly compared | In vivo mouse model | [1][4] |
| Effect on Apoptosis (Ischemic Reperfusion Injury) | Decreased apoptosis | Less effective than this compound | Not directly compared | In vivo mouse model | [1][4] |
| 28-Day Mortality (Polymicrobial Sepsis) | No significant survival benefit | Exacerbated mortality by 29% | Not directly compared | In vivo mouse model (cecal ligation and puncture) | [5][6] |
Table 2: Comparative Efficacy in a Sepsis Model
| Parameter | This compound (50 nmol/kg) | SkQ1 (5 nmol/kg) | Placebo | Study Context | Source |
| 28-Day Survival | No significant benefit (p=0.24 vs placebo) | Increased mortality (p=0.03 vs placebo) | - | Murine Polymicrobial Sepsis (CLP) | [5][6] |
| Plasma Cytokines (TNF-α, IL-6, etc.) at 6h, 24h, 48h, 72h post-CLP | No significant difference from placebo | No significant difference from placebo | - | Murine Polymicrobial Sepsis (CLP) | [5] |
| Plasma Chemokines (CXCL1, MCP-1, etc.) at 6h, 24h, 48h, 72h post-CLP | No significant difference from placebo | No significant difference from placebo | - | Murine Polymicrobial Sepsis (CLP) | [5] |
Experimental Protocols
Accurate and reproducible assessment of mitochondrial function and antioxidant efficacy is paramount. Below are detailed methodologies for key experiments cited in the comparison of TPP-conjugated antioxidants.
Measurement of Mitochondrial Superoxide with MitoSOX Red
Principle: MitoSOX Red is a fluorescent dye that selectively targets mitochondria in live cells. It is oxidized by superoxide, but not other ROS, to produce red fluorescence. The intensity of the fluorescence is proportional to the level of mitochondrial superoxide.
Protocol:
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Dilute the stock solution to a working concentration of 2.5-5 µM in pre-warmed Hanks' Balanced Salt Solution (HBSS) or cell culture medium immediately before use.
-
-
Cell Staining:
-
Wash cells with pre-warmed HBSS or media.
-
Incubate cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS or media to remove excess probe.
-
-
Imaging and Analysis:
-
Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission: ~510/580 nm).
-
For flow cytometry, resuspend cells in a suitable buffer and analyze using the PE channel.
-
Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial superoxide.
-
Assessment of Cell Viability using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of the TPP-conjugated antioxidants and/or an oxidative stressor for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) with JC-1
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[7][8]
Protocol:
-
Reagent Preparation:
-
Prepare a JC-1 staining solution at a final concentration of 5 mg/mL in cell culture medium.[9]
-
-
Cell Staining:
-
Treat cells as required for your experiment. Include a positive control for depolarization (e.g., with CCCP).
-
Incubate cells with the JC-1 staining solution for 15-30 minutes at 37°C.[7]
-
-
Washing and Analysis:
-
Wash the cells with an appropriate assay buffer.
-
Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer.
-
For microscopy and plate reader analysis, measure the fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) wavelengths.[7]
-
For flow cytometry, detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.[8]
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
Mitochondrial Mass Staining with MitoTracker Green
Principle: MitoTracker Green FM is a fluorescent dye that stains mitochondria in live cells regardless of the mitochondrial membrane potential. It is useful for assessing mitochondrial mass and co-localization studies.[10]
Protocol:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of MitoTracker Green FM in DMSO.
-
Dilute the stock solution to a working concentration of 20-200 nM in serum-free medium or PBS.[11]
-
-
Cell Staining:
-
Washing and Analysis:
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry (typically in the FITC channel) or fluorescence microscopy (Ex/Em ~490/516 nm).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in mitochondrial oxidative stress and a general workflow for comparing TPP-conjugated antioxidants.
Discussion and Conclusion
The selection of a mitochondria-targeted antioxidant should be guided by the specific experimental context and the primary ROS species of interest. Direct comparative studies indicate that while both this compound and SkQ1 can effectively reduce mitochondrial ROS, their performance and safety can vary significantly depending on the experimental model. For instance, this compound has shown a superior safety and therapeutic profile in a model of oxidative renal injury compared to SkQ1.[1][4] Conversely, in a murine model of polymicrobial sepsis, neither compound offered a long-term survival benefit, and SkQ1 was associated with increased mortality.[5][6]
MitoQ has demonstrated protective effects against doxorubicin-induced cardiotoxicity by increasing cell viability and reducing mitochondrial oxidative stress.[2][3] The differential efficacy of these compounds underscores the importance of context-specific evaluation.
For researchers and drug development professionals, preliminary dose-response and toxicity studies within the chosen experimental system are highly recommended. This guide provides a foundational framework for making an informed decision when selecting and evaluating these powerful research tools for mitigating mitochondrial oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A comparative study of the efficiency of mitochondria-targeted antioxidants this compound and SKQ1 under oxidative stress [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondria-Targeted Antioxidants SkQ1 and this compound Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.6. Mitochondrial Membrane Potential Assay (JC-1 Staining) [bio-protocol.org]
- 10. MitoTracker Green Protocol [icms.qmul.ac.uk]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Mitochondrial Tracker Green Staining Kit (ab228568) is not available | Abcam [abcam.com]
Verifying the Mitochondrial Localization of MitoTEMPO in a New Cell Line: A Comparative Guide
This guide provides an objective comparison of methodologies to verify the mitochondrial localization of MitoTEMPO in a new cell line. It includes a comparative analysis with other mitochondria-targeted antioxidants, detailed experimental protocols, and supporting data to aid researchers, scientists, and drug development professionals in their experimental design.
Introduction to Mitochondria-Targeted Antioxidants
Mitochondria are the primary sites of cellular respiration and, consequently, major producers of reactive oxygen species (ROS).[1] Under pathological conditions, an imbalance in ROS production can lead to mitochondrial dysfunction and cellular damage.[1] Mitochondria-targeted antioxidants are designed to accumulate within these organelles to neutralize ROS at their source.[1]
This compound is a well-known mitochondria-targeted antioxidant. It is a member of the TEMPOL family and functions as a nitroxide-based superoxide (B77818) dismutase (SOD) mimetic.[1] Its mitochondrial targeting is achieved through conjugation to a triphenylphosphonium (TPP) cation.[1][2] The lipophilic TPP cation allows the molecule to cross cellular membranes and accumulate within the negatively charged mitochondrial matrix.[3]
Several alternatives to this compound exist, often utilizing a similar TPP-based targeting strategy. These include:
-
MitoQ: Another TPP-conjugated antioxidant, where the antioxidant moiety is a ubiquinone derivative.[1][3]
-
SkQ1: Similar to MitoQ, SkQ1 uses a TPP cation for mitochondrial targeting, but its antioxidant component is plastoquinone.[1][3]
While not utilizing a TPP cation, other compounds like N-acetyl-L-cysteine (NAC) and EUK-134 also exert protective effects on mitochondria.[1] NAC serves as a precursor to the antioxidant glutathione (B108866) (GSH) and can replenish mitochondrial GSH pools.[1] EUK-134 is a synthetic salen-manganese complex that mimics both SOD and catalase activity.[1]
Comparative Analysis of Mitochondrial Localization Verification Methods
Verifying that this compound or its alternatives specifically localize to the mitochondria in a new cell line is a critical first step in any experiment. The following table summarizes common methods for this verification.
| Method | Principle | Pros | Cons | Typical Data Output |
| Co-localization Microscopy | Fluorescent imaging of cells co-stained with the compound of interest (if fluorescent) and a known mitochondrial marker (e.g., MitoTracker dyes, fluorescently tagged mitochondrial proteins). | Provides direct visual evidence of spatial overlap. Can be performed in live or fixed cells.[4] | Requires the compound to be fluorescent or have a fluorescent tag. Potential for artifacts from fixation.[4] | Fluorescence images, Pearson's or Manders' co-localization coefficients. |
| Subcellular Fractionation & Western Blotting | Cells are lysed and fractionated into different organelle components (e.g., nuclear, cytosolic, mitochondrial). The presence of the compound or its target is then detected in the mitochondrial fraction by Western blotting for a specific protein target or a tag on the compound. | Provides biochemical evidence of localization. Allows for quantification of the compound in different fractions. | Technically demanding and prone to cross-contamination between fractions. Requires specific antibodies. | Western blot bands showing enrichment of the target protein in the mitochondrial fraction compared to other fractions. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Following subcellular fractionation, the amount of a specific element within the compound (e.g., a metal in a custom probe) is quantified in the mitochondrial fraction. | Highly sensitive and quantitative. Does not require the compound to be fluorescent. | Requires specialized equipment and the compound to contain a quantifiable element. | Quantitative data on the concentration of the element in different cellular fractions. |
| Electron Spin Resonance (ESR) Spectroscopy | This technique can be used to specifically measure this compound.[5] | Highly specific for nitroxide-based compounds like this compound. | Requires specialized equipment and expertise. | ESR spectrum confirming the presence and concentration of this compound. |
Experimental Protocols
The following are detailed protocols for the most common methods used to verify the mitochondrial localization of this compound. These should be optimized for your specific cell line.
Protocol 1: Co-localization with MitoTracker using Confocal Microscopy
This protocol describes how to visually determine if a fluorescently-tagged version of a compound co-localizes with mitochondria.
Materials:
-
New cell line of interest
-
Appropriate cell culture medium
-
Fluorescently-tagged compound of interest (or a fluorescent derivative)
-
MitoTracker Red CMXRos (or another MitoTracker dye with a different emission spectrum)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) or paraformaldehyde for fixing (optional)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Compound Incubation: Treat the cells with the fluorescently-tagged compound at the desired concentration and for the desired time.
-
MitoTracker Staining: In the last 15-30 minutes of the compound incubation, add MitoTracker Red CMXRos to the culture medium at a final concentration of 100-200 nM.
-
Washing: Wash the cells three times with pre-warmed PBS.
-
Fixation (Optional): If desired, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nucleus.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for DAPI, the fluorescent compound, and MitoTracker.
-
Analysis: Analyze the images for co-localization using software such as ImageJ/Fiji with co-localization plugins to calculate Pearson's or Manders' coefficients.
Protocol 2: Subcellular Fractionation and Western Blotting
This protocol allows for the biochemical confirmation of a protein or tagged compound's presence in the mitochondrial fraction.
Materials:
-
New cell line of interest
-
Cell scraper
-
Dounce homogenizer
-
Mitochondria isolation kit (or buffers for differential centrifugation)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Primary antibodies against: your protein of interest, a mitochondrial marker (e.g., COX IV, Tom20), a cytosolic marker (e.g., GAPDH), and a nuclear marker (e.g., Histone H3).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Harvest: Grow and treat cells as required. Harvest the cells by scraping and pellet them by centrifugation.
-
Mitochondria Isolation: Isolate mitochondria from the cell pellet using a commercial kit or by differential centrifugation. This will typically yield a cytosolic fraction, a nuclear fraction, and a mitochondrial fraction.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Sample Preparation: Prepare lysates of each fraction for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against your protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Validation of Fractionation: Probe separate blots with antibodies against mitochondrial, cytosolic, and nuclear markers to confirm the purity of your fractions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for verifying the mitochondrial localization of a compound.
Caption: Workflow for verifying mitochondrial localization.
Signaling Pathway of this compound Action
The primary mechanism of action for this compound involves the scavenging of mitochondrial superoxide. This action helps to mitigate downstream oxidative stress and its pathological consequences.
Caption: this compound's mechanism of action in mitochondria.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent Advances in Chemical Biology of Mitochondria Targeting [frontiersin.org]
- 3. Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Matrix of Mitochondrial Imaging: Exploring Spatial Dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-Targeted Antioxidants SkQ1 and this compound Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating MitoTEMPO's Effects from its Vehicle: A Guide to Rigorous Control Experiments
For researchers, scientists, and drug development professionals investigating mitochondrial oxidative stress, the mitochondria-targeted antioxidant MitoTEMPO offers a promising tool. However, to ensure the validity of experimental findings, it is crucial to distinguish the effects of this compound from those of its delivery vehicle. This guide provides a framework for designing and interpreting control experiments to isolate the specific actions of this compound.
The Critical Role of the Vehicle Control
This compound is often prepared in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) or a saline solution for both in vitro and in vivo studies.[1][2][3] These vehicles, particularly DMSO, are not biologically inert and can influence cellular processes, including cell growth, viability, and signaling pathways.[4][5][6][7] Therefore, a vehicle control group—identical to the experimental group in all aspects except for the absence of this compound—is an indispensable component of any study. This control group receives the same concentration of the vehicle as the this compound-treated group, allowing researchers to attribute any observed differences directly to the action of this compound.
Experimental Design and Key Comparisons
A well-designed experiment to differentiate the effects of this compound from its vehicle should include at least three groups:
-
Control Group: Cells or animals that are not exposed to any treatment.
-
Vehicle Control Group: Cells or animals treated with the same concentration of the vehicle (e.g., DMSO, saline) as the this compound group.
-
This compound Treatment Group: Cells or animals treated with this compound dissolved in the vehicle.
The primary comparison of interest is between the This compound Treatment Group and the Vehicle Control Group . This comparison isolates the effects of this compound. The Control Group serves as a baseline to assess the overall impact of the vehicle itself.
Caption: Logical relationship of experimental groups for differentiating this compound effects.
Quantitative Data Comparison: this compound vs. Vehicle
The following tables summarize quantitative data from studies that have appropriately controlled for vehicle effects, showcasing the specific impact of this compound on various biological parameters.
Table 1: Effect of this compound on Markers of Oxidative Stress
| Parameter | Model System | This compound Treatment | Vehicle Control | Percentage Change with this compound | Reference |
| Mitochondrial Superoxide (B77818) | High glucose-treated cardiomyocytes | Data not specified | Data not specified | Prevented increase | [8] |
| Intracellular Oxidative Stress | Diabetic mouse hearts | Data not specified | Data not specified | Prevented increase | [8] |
| 4-HNE Generation (Oxidative Stress) | Noise-exposed cochlea | Significantly lower fluorescence | Increased fluorescence | Attenuated increase | [9] |
| DHE Fluorescence (Superoxide) | Noise-exposed cochlea | Remarkably reduced fluorescence | Increased fluorescence | Reduced increase | [9] |
| 8-OHdG Production (mtDNA damage) | Noise-exposed spiral ganglion neurons | Significantly lower levels | Increased levels | Reduced increase | [9] |
| Superoxide Anion (O₂⁻) | Cadmium-treated soybean seedlings | Diminished accumulation | Increased accumulation | Decreased accumulation | [10] |
| Lipid Peroxidation Products | Cadmium-treated soybean seedlings | Diminished accumulation | Increased accumulation | Decreased accumulation | [10] |
Table 2: Effect of this compound on Mitochondrial Function and Cell Fate
| Parameter | Model System | This compound Treatment | Vehicle Control | Outcome with this compound | Reference |
| Cell Death | High glucose-treated cardiomyocytes | Abrogated increase | Increased cell death | Reduced cell death | [8] |
| Apoptosis | Diabetic mouse hearts | Decreased | Increased | Reduced apoptosis | [8] |
| mtDNA Content | Noise-exposed cochlea | Significantly restored | Decreased | Restored levels | [9] |
| ATP Level | Noise-exposed cochlea | Significantly restored | Decreased | Restored levels | [9] |
Signaling Pathway Modulation by this compound
This compound's primary mechanism is the scavenging of mitochondrial superoxide, a key signaling molecule. By reducing mitochondrial reactive oxygen species (mtROS), this compound can influence downstream signaling pathways implicated in cellular stress responses, such as the PI3K/Akt/mTOR pathway.
Caption: this compound's impact on a cellular signaling pathway.
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are essential. Below are example methodologies for key experiments.
Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol is adapted from studies assessing mitochondrial ROS.[8]
Objective: To quantify mitochondrial superoxide levels in cultured cells treated with this compound or its vehicle.
Materials:
-
Cultured cells (e.g., cardiomyocytes)
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
MitoSOX Red mitochondrial superoxide indicator
-
Culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the final desired concentration.
-
Prepare a vehicle control by diluting DMSO to the same final concentration as the this compound-treated group.
-
Treat cells with the vehicle control or this compound for the desired duration (e.g., 1 hour pre-treatment).[11]
-
Induce oxidative stress if required by the experimental design (e.g., by adding high glucose).[8]
-
-
MitoSOX Red Staining:
-
Following treatment, wash the cells with warm buffer (e.g., PBS).
-
Incubate cells with MitoSOX Red (typically 2.5-5 µM) in a dark environment at 37°C for 10-30 minutes.
-
Wash the cells again to remove excess probe.
-
-
Imaging and Quantification:
-
Immediately image the cells using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission ~510/580 nm).
-
Quantify the fluorescence intensity using image analysis software. Compare the intensity between the vehicle control and this compound-treated groups.
-
Experimental Workflow for a Controlled Study
The following diagram illustrates a typical workflow for an in vitro experiment designed to differentiate the effects of this compound from its vehicle.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for MitoTEMPO
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of both laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of MitoTEMPO, a mitochondria-targeted antioxidant. While this compound is not classified as a hazardous substance, adherence to best practices for chemical waste management is crucial to minimize environmental impact and maintain a safe laboratory environment.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a standard laboratory coat.[3]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust particles.[2][3]
-
Ignition Sources: Keep this compound away from open flames and other potential ignition sources.[3]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound relevant to its handling and storage.
| Property | Value |
| Molecular Formula | C29H35ClN2O2P |
| Molecular Weight | 510.03 g/mol |
| Appearance | White to light brown powder |
| Storage Temperature | -20°C or 2-8°C |
| Solubility | H2O: 10 mg/mL (clear) or 60 mg/mL (sonication recommended) DMSO: 100 mg/mL or 255 mg/mL (sonication recommended) Ethanol: 15 mg/mL DMF: 15 mg/mL |
| Stability | ≥4 years at -20°C |
Data sourced from multiple suppliers and may vary.[2][4][5][6][7]
Step-by-Step Disposal Protocol
The disposal of this compound should align with general laboratory chemical waste guidelines, emphasizing waste minimization, proper segregation, and disposal through your institution's Environmental Health and Safety (EHS) program.[1] Never dispose of chemicals down the drain unless explicitly approved by your institution's EHS office.[1]
-
Waste Identification and Segregation :
-
Treat all materials that have come into contact with this compound as chemical waste.[8] This includes pipette tips, microfuge tubes, gloves, and any contaminated labware.[8]
-
Segregate solid this compound waste from liquid waste.[1]
-
Crucially, do not mix this compound waste with incompatible materials such as strong acids, strong bases, strong oxidizing agents, or strong reducing agents to prevent hazardous reactions.[1]
-
-
Containerization :
-
Labeling :
-
Storage :
-
Store the this compound waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
The SAA should be located at or near the point of generation and away from general laboratory traffic.[1]
-
Ensure secondary containment, such as a spill tray, is used to prevent the spread of any potential leaks.[1]
-
-
Disposal Request :
Experimental Protocols
Detailed experimental protocols for the specific disposal of this compound are not publicly available. The procedures outlined above are based on general best practices for chemical waste management as described in Safety Data Sheets and laboratory safety guidelines.[3]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound = 98 HPLC 1334850-99-5 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling MitoTEMPO
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling MitoTEMPO, a mitochondria-targeted antioxidant. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your experiments. While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), standard laboratory best practices for chemical handling should always be observed.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to prevent direct contact, inhalation, and eye exposure.[1]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes or aerosols.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact with the compound.[1] |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | Recommended when working with the solid form to avoid inhalation of dust, or when adequate ventilation is not available.[1] |
Operational Plan: Safe Handling and Preparation of this compound Stock Solution
This protocol outlines the step-by-step procedure for safely handling this compound powder and preparing a stock solution.
Materials:
-
This compound (solid form)
-
Appropriate solvent (e.g., water, DMSO, ethanol)[1]
-
Personal Protective Equipment (see table above)
-
Chemical fume hood or ventilated enclosure
-
Analytical balance
-
Spatula
-
Conical tubes or appropriate vials
-
Vortex mixer
Procedure:
-
Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[1] Don all required personal protective equipment: lab coat, safety goggles with side-shields, and gloves.[1]
-
Weighing the Compound: To minimize inhalation risk, perform all manipulations of solid this compound within a chemical fume hood or another ventilated enclosure.[1] Carefully weigh the desired amount of this compound powder using an analytical balance, avoiding the creation of dust.[1] Use a clean spatula for the transfer.
-
Solubilization: Add the appropriate volume of solvent to the vessel containing the this compound powder. This compound is soluble in water (up to 100 mM), DMSO (50 mg/ml), and ethanol (B145695) (50 mg/ml).[1] Securely cap the container.
-
Storage of Stock Solution: Store the stock solution at -20°C for long-term stability, which can be up to or exceeding four years.[2] For aqueous solutions, it is not recommended to store them for more than one day.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate personnel from the immediate area.[1]
-
Ensure you are wearing full personal protective equipment, including a respirator if dealing with a powder spill.[1][3]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For liquid spills, absorb with a non-combustible, absorbent material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.[1]
Disposal Plan
The disposal of this compound should align with general laboratory chemical waste guidelines, emphasizing waste minimization, proper segregation, and disposal through your institution's Environmental Health and Safety (EHS) program.[4] Never dispose of chemicals down the drain unless explicitly approved by your institution's EHS office.[4]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation: Although not classified as hazardous, treat this compound waste with care.[4] Segregate solid this compound waste from liquid waste.[4] Do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents.[4]
-
Containerization: Use a designated, leak-proof, and clearly labeled waste container for this compound waste.[4] For solid waste, a securely sealed plastic container is appropriate. The container should be kept closed except when adding waste.[4]
-
Labeling: Properly label the waste container with the full chemical name: "this compound".[4] Indicate the physical state (solid or in solution with the solvent name).[4] Include the approximate quantity of waste and the date when the first waste was added to the container.[4]
-
Storage: Store the this compound waste container in a designated satellite accumulation area (SAA) within the laboratory, away from general laboratory traffic.[4] Ensure secondary containment, such as a spill tray, is used.[4]
-
Disposal Request: Once the waste container is full or no longer in use, arrange for its disposal through your institution's EHS department.[4] Follow your institution's specific procedures for requesting a hazardous waste pickup.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
